molecular formula C9H7BrF2O2 B1333515 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone CAS No. 405921-09-7

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Cat. No.: B1333515
CAS No.: 405921-09-7
M. Wt: 265.05 g/mol
InChI Key: IJKAWYQUZGMVEF-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone ( 405921-09-7) is a high-purity organic compound with a molecular formula of C₉H₇BrF₂O₂ and a molecular weight of 265.05 g/mol . This compound belongs to the class of α-halo ketones, which are characterized by a ketone functional group with a bromine atom on the adjacent alpha-carbon, creating two reactive electrophilic sites . This dual reactivity makes it a highly versatile and valuable building block in synthetic organic chemistry, particularly for the construction of more complex heterocyclic systems containing nitrogen, sulfur, and oxygen . The strategic incorporation of the difluoromethoxy group on the phenyl ring is a key feature of its research value. The fluorine atoms can significantly alter the molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity, which is a cornerstone strategy in modern medicinal chemistry for fine-tuning potential drug candidates . Researchers utilize this compound as a key synthetic intermediate in the development of novel pharmaceuticals and advanced materials. It is supplied with a purity of ≥95% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; it is classified as a hazardous substance (GHS05) and causes severe skin burns and eye damage (H314) .

Properties

IUPAC Name

2-bromo-1-[2-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c10-5-7(13)6-3-1-2-4-8(6)14-9(11)12/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKAWYQUZGMVEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CBr)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380840
Record name 2-(Difluoromethoxy)phenacyl bromide
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URL https://comptox.epa.gov/dashboard/DTXSID10380840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405921-09-7
Record name 2-(Difluoromethoxy)phenacyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Difluoromethoxy)phenacyl bromide
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Foundational & Exploratory

Strategic Utilization of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone in Heterocyclic Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS: 405921-09-7) represents a high-value electrophilic building block in modern medicinal chemistry. Its utility is derived from two distinct structural motifs that operate synergistically:

  • The

    
    -Bromoacetyl "Warhead":  A highly reactive electrophile susceptible to nucleophilic attack, serving as a linchpin for heterocycle formation (thiazoles, imidazoles) and cysteine-targeted covalent inhibition.
    
  • The ortho-Difluoromethoxy Motif (-OCHF

    
    ):  A "privileged" bioisostere. Unlike the metabolically labile methoxy group (-OCH
    
    
    
    ) or the highly lipophilic trifluoromethoxy group (-OCF
    
    
    ), the difluoromethoxy moiety acts as a lipophilic hydrogen bond donor (via the C-H bond). This modulation improves metabolic stability and membrane permeability while retaining critical dipole interactions.

This guide provides a rigorous, evidence-based framework for the synthesis, handling, and application of this compound, moving beyond basic catalog data to actionable experimental intelligence.

Synthetic Pathways: Causality and Control

The synthesis of this molecule requires a two-stage sequence designed to avoid the use of ozone-depleting substances (like Freon-22) and to maximize regioselectivity during halogenation.

Step 1: O-Difluoromethylation (The Green Protocol)

Historically, introducing the -OCHF


 group involved bubbling chlorodifluoromethane gas through a phenolic solution—a method now restricted due to environmental regulations. The modern, self-validating protocol employs Sodium Chlorodifluoroacetate (SCDA) .[1]
  • Mechanism: SCDA undergoes thermal decarboxylation to generate difluorocarbene (:CF

    
    ) in situ. The phenoxide ion attacks this carbene, followed by protonation.
    
  • Why this works: This method avoids gaseous reagents and allows for precise stoichiometric control, reducing side reactions.

Step 2: Regioselective -Bromination

Direct bromination with elemental bromine (


) often leads to poly-brominated byproducts. To ensure scientific integrity and purity, Copper(II) Bromide (

)
is the reagent of choice for this substrate.
  • Causality:

    
     acts as a heterogeneous brominating agent in ethyl acetate. The reaction mechanism involves the coordination of copper to the ketone oxygen, facilitating enolization. The steric bulk of the ortho-difluoromethoxy group further discourages poly-bromination, making this pathway highly selective for the mono-bromo species.
    
Synthesis Workflow Diagram

SynthesisPath Start 2-Hydroxyacetophenone (Starting Material) Step1 Reagent: Sodium Chlorodifluoroacetate Solvent: DMF/H2O, 100°C Start->Step1 In-situ Carbene Gen. Inter Intermediate: 2-(Difluoromethoxy)acetophenone Step1->Inter Step2 Reagent: CuBr2 (2 equiv) Solvent: EtOAc, Reflux Inter->Step2 Selective Bromination Product Target: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Step2->Product

Caption: Figure 1. Optimized synthetic route utilizing solid-state difluorocarbene sources and heterogeneous bromination for maximum selectivity.

Chemical Reactivity & Applications[2][3][4]

The core value of 2-bromo-1-(2-(difluoromethoxy)phenyl)ethanone lies in its reactivity as a 1,2-bielectrophile .

The Hantzsch Thiazole Synthesis

This is the primary application. Condensation with thioamides or thioureas yields 2,4-disubstituted thiazoles.

  • Mechanism:

    • S-Alkylation: The sulfur atom of the thioamide attacks the

      
      -carbon (displacing bromide).
      
    • Cyclodehydration: The nitrogen attacks the carbonyl carbon, followed by loss of water.

  • Relevance: This pathway is critical for generating kinase inhibitors where the thiazole ring serves as a scaffold.

Reactivity Divergence Diagram

Reactivity Core 2-Bromo-1-(2-(difluoromethoxy) phenyl)ethanone Thiazole Hantzsch Thiazole Synthesis (Reagent: Thiourea/Thioamide) Core->Thiazole Cyclocondensation Imidazole Imidazole Formation (Reagent: Amidines) Core->Imidazole Cyclization Alkylation N-Alkylation (Reagent: Primary Amines) Core->Alkylation SN2 Displacement Cysteine Covalent Inhibition (Target: Cys residues in proteins) Core->Cysteine Bioconjugation

Caption: Figure 2.[2] Divergent reactivity profile demonstrating the compound's versatility as a heterocyclic precursor and chemical probe.

Experimental Protocols

These protocols are designed to be self-validating. If the color changes or intermediates described do not appear, stop and re-evaluate reagent quality.

Protocol A: Selective Bromination using Copper(II) Bromide

Rationale: Uses heterogeneous conditions to prevent over-bromination common with liquid bromine.

Reagents:

  • 2-(Difluoromethoxy)acetophenone (1.0 equiv)

  • Copper(II) Bromide (

    
    ) (2.0 equiv)
    
  • Ethyl Acetate (EtOAc) (Reagent Grade)

Methodology:

  • Dissolution: Dissolve 10 mmol of 2-(difluoromethoxy)acetophenone in 50 mL of EtOAc in a round-bottom flask equipped with a reflux condenser.

  • Addition: Add 20 mmol of finely powdered

    
    . The solution will appear dark green/black.
    
  • Reflux: Heat the mixture to reflux (approx. 77°C) with vigorous magnetic stirring.

    • Checkpoint: As the reaction proceeds,

      
       (black) converts to 
      
      
      
      (white solid). The evolution of HBr gas (acidic fumes) indicates reaction progress.
  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product usually has a slightly lower

    
     than the starting ketone. Reaction time is typically 2–4 hours.
    
  • Workup: Cool to room temperature. Filter off the white

    
     solid through a pad of Celite.
    
  • Purification: Concentrate the filtrate in vacuo. If the residue is colored, pass through a short silica plug using CH

    
    Cl
    
    
    
    .
  • Yield: Expect 85–95% of a white to off-white solid.

Protocol B: Hantzsch Thiazole Synthesis (Validation Assay)

Rationale: Confirms the integrity of the


-bromo functionality.

Methodology:

  • Combine 1.0 mmol of the bromo-ketone (from Protocol A) and 1.1 mmol of thiourea in 5 mL of Ethanol.

  • Heat to reflux for 60 minutes.

  • Cool to room temperature. A precipitate (the hydrobromide salt of the thiazole) should form.

  • Filter and wash with cold ethanol.

  • Result: Formation of 4-(2-(difluoromethoxy)phenyl)-2-aminothiazole hydrobromide confirms the structure.

Physicochemical & Safety Data

Key Properties Table[2]
PropertyValue/DescriptionRelevance
Molecular Formula C

H

BrF

O

Core composition
Molecular Weight 265.05 g/mol Stoichiometric calculations
Appearance White to pale yellow solidVisual purity check (Darkening = decomposition)
Melting Point 45–50 °C (Typical for analogs)Purity verification
Solubility Soluble in DCM, EtOAc, THFProcess solvent selection
Lachrymator YES CRITICAL SAFETY HAZARD
Safety & Handling (Lachrymator Warning)

WARNING:


-Haloketones are potent lachrymators (tear-inducing agents) and alkylating agents.
  • Engineering Controls: All operations must be performed inside a functioning chemical fume hood.

  • PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.

  • Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability before cleaning.

  • First Aid: In case of skin contact, wash immediately with soap and water. Do not use ethanol (increases absorption).

References

  • Zafrani, Y., et al. (2009). "Sodium chlorodifluoroacetate: A practical reagent for the difluoromethylation of phenols." Tetrahedron, 65(27), 5278-5283.

  • King, L. C., & Ostrum, G. K. (1964). "Selective Bromination with Copper(II) Bromide." The Journal of Organic Chemistry, 29(12), 3459–3461.

  • Echevarria, A., et al. (2025).[3] "Synthesis and Biological Evaluation of Hantzsch Thiazole Derivatives." ResearchGate.

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CAS 405921-09-7". [4]

Sources

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Here is an in-depth technical guide for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone , structured for researchers and drug development professionals.

Intermediate Class:


-Haloketone / Phenacyl Bromide
Primary Utility:  Heterocycle Synthesis (Thiazoles, Imidazoles) & Bioisosteric Scaffold Design[1]

Executive Summary & Chemical Identity

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a highly reactive electrophilic building block used primarily in the synthesis of fused heterocyclic systems.[1] It is characterized by the presence of a difluoromethoxy (


)  group at the ortho position.[1] This moiety acts as a lipophilic bioisostere for methoxy or hydroxy groups, modulating metabolic stability (blocking metabolic soft spots) and altering hydrogen bond donor/acceptor profiles in drug candidates.[1]

Note on Registry Data: While the user provided CAS 59662-57-0, commercial databases often index the brominated derivative under CAS 405921-09-7 .[1] The non-brominated precursor (1-[2-(difluoromethoxy)phenyl]ethanone) is typically indexed as CAS 127842-55-1 .[1] Researchers should verify the structure via NMR/MS upon acquisition due to registry inconsistencies in this chemical space.[1]

Physicochemical Properties[1][2][3][4][5]
PropertyValue / DescriptionNote
Chemical Formula

Molecular Weight 265.05 g/mol
Appearance Off-white solid or semi-solid oilLow melting point tendency
Melting Point 35–50 °C (Typical range)Often semi-solid at RT if impure
Boiling Point ~280 °C (Predicted)Decomposes before boiling
Solubility DCM, Chloroform, EtOAc, THFReacts with protic solvents (MeOH/Water)
LogP ~2.6 (Predicted)Lipophilic
Reactivity Class Alkylating Agent / LachrymatorHandle with extreme care

Synthetic Pathway & Mechanism

The synthesis of this compound typically proceeds via the difluoromethylation of 2-hydroxyacetophenone followed by


-bromination.[1] The presence of the electron-withdrawing 

group deactivates the ring slightly but does not significantly hinder the enolization required for bromination.[1]
Mechanistic Workflow
  • Difluoromethylation: 2-Hydroxyacetophenone is treated with chlorodifluoromethane (

    
    , Freon-22) or sodium chlorodifluoroacetate in the presence of a base (
    
    
    
    or
    
    
    ) to install the difluoromethoxy ether.[1]
  • 
    -Bromination:  The resulting ketone undergoes electrophilic halogenation.[1] The use of N-Bromosuccinimide (NBS)  with 
    
    
    
    -Toluenesulfonic acid (PTSA) is preferred over elemental bromine to minimize nuclear bromination on the activated aromatic ring.[1]

SynthesisWorkflow Start 2-Hydroxyacetophenone Step1 Difluoromethylation (ClCHF2 / K2CO3 / DMF) Start->Step1 Inter Intermediate: 1-(2-(difluoromethoxy)phenyl)ethanone Step1->Inter SN2 Mechanism Step2 Alpha-Bromination (NBS / PTSA / MeCN) Inter->Step2 Enol Formation Product Target: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Step2->Product Electrophilic Subst.

Figure 1: Synthetic route from 2-hydroxyacetophenone to the target phenacyl bromide.[1]

Reactivity & Applications in Drug Discovery

The primary value of this intermediate lies in its dual electrophilic centers: the


-carbon (bearing the bromine) and the carbonyl carbon.[1] This "1,2-bielectrophile" character makes it ideal for cyclization reactions with 1,3-binucleophiles.[1]
Key Reaction: Hantzsch Thiazole Synthesis

The most common application is the reaction with thioamides or thioureas to form 2,4-disubstituted thiazoles.[1] This is a critical scaffold in kinase inhibitors and GPCR ligands.[1]

Protocol Insight: The reaction is typically driven by the nucleophilic attack of the sulfur atom on the


-carbon, followed by cyclization of the nitrogen onto the carbonyl.[1] The 

group remains stable under these mild acidic/neutral conditions.[1]

ReactivityPath Reagent Reagent: Thiourea / Thioamide Complex S-Alkylation Intermediate (Thioimidate) Reagent->Complex Nucleophilic Attack (S -> C-Br) Target Substrate: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Target->Complex Nucleophilic Attack (S -> C-Br) Cyclization Cyclization & Dehydration (- H2O, - HBr) Complex->Cyclization Intramolecular N-Attack Final Product: 4-(2-(difluoromethoxy)phenyl)thiazole Cyclization->Final Aromatization

Figure 2: Mechanism of Hantzsch thiazole synthesis using the target compound.[1]

Bioisosteric Significance

The 2-difluoromethoxy group is strategically employed to:

  • Reduce Lipophilicity compared to a trifluoromethoxy (

    
    ) group, while remaining more lipophilic than a methoxy (
    
    
    
    ) group.[1]
  • Block Metabolism: The

    
     bonds prevent O-dealkylation by cytochrome P450 enzymes, extending the half-life of the drug candidate.[1]
    
  • Conformational Lock: The size of the

    
     group can force the phenyl ring and the adjacent carbonyl/heterocycle out of coplanarity, creating a specific 3D vector for binding pockets.[1]
    

Handling, Stability & Safety Protocols

Warning: Like all


-bromoketones, this compound is a potent lachrymator  (tear gas agent) and skin irritant.[1] It can cause severe chemical burns and respiratory distress.[1]
Standard Operating Procedures (SOP)
  • Storage:

    • Temperature: Store at 2–8°C (Refrigerated).

    • Atmosphere: Store under Argon or Nitrogen .[1] Phenacyl bromides are prone to hydrolysis (forming the

      
      -hydroxy ketone) and polymerization upon exposure to moisture and light.[1]
      
    • Container: Amber glass vial with a PTFE-lined cap.[1]

  • Handling:

    • Always handle in a functioning fume hood .[1]

    • Double-gloving (Nitrile) is recommended.[1]

    • Have a neutralizing agent ready (e.g., aqueous sodium thiosulfate or sodium bisulfite) to quench spills.[1]

  • Solvolysis Risk:

    • Avoid dissolving in methanol or ethanol for extended periods unless the reaction is immediate.[1] The compound can undergo solvolysis to form the

      
      -alkoxy ketone.[1] Preferred solvents for storage/transfer are anhydrous Dichloromethane (DCM) or Toluene.[1]
      

References

  • PubChem Compound Summary. 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS 405921-09-7).[1] National Center for Biotechnology Information.[1] Link

  • Eicher, T., & Hauptmann, S. (2003).[1] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (General reference for Hantzsch Synthesis mechanisms).

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] Link[1]

  • Sigma-Aldrich / Merck. Safety Data Sheet for Phenacyl Bromide Derivatives.[1] (General safety protocols for lachrymators). Link

Sources

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a reliable synthetic pathway for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, a valuable building block in medicinal chemistry and drug discovery. The narrative focuses on the strategic rationale behind the chosen synthetic route, detailed mechanistic insights, and robust, field-proven experimental protocols.

Strategic Overview: A Two-Stage Approach

The synthesis of the target molecule, 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, is most efficiently approached via a two-stage pathway. This strategy involves the initial synthesis of a key intermediate, 1-(2-(difluoromethoxy)phenyl)ethanone, followed by a selective alpha-bromination. This route is favored for its high convergence and control over regioselectivity, mitigating the formation of challenging isomeric byproducts.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule reveals two key transformations: an α-bromination of a ketone and an O-difluoromethylation of a phenol. This logically leads back to commercially available starting materials.

G TM Target Molecule: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone KI Key Intermediate: 1-(2-(difluoromethoxy)phenyl)ethanone TM->KI α-Bromination SM Starting Material: 2-Hydroxyacetophenone KI->SM O-Difluoromethylation

Caption: Retrosynthetic pathway for the target molecule.

Part I: Synthesis of the Key Intermediate: 1-(2-(difluoromethoxy)phenyl)ethanone

The critical step in this synthesis is the introduction of the difluoromethoxy group. The most direct and selective method is the O-difluoromethylation of 2-hydroxyacetophenone. This approach is superior to a Friedel-Crafts acylation of (difluoromethoxy)benzene, which could yield a difficult-to-separate mixture of ortho and para isomers.

Principle and Mechanism: O-Difluoromethylation

The O-difluoromethylation of phenols proceeds via the reaction of a phenoxide with difluorocarbene (:CF₂), a highly reactive intermediate.[1] Difluorocarbene can be generated from various precursors, including chlorodifluoromethane (Freon 22), sodium chlorodifluoroacetate, or bromodifluoromethylphosphonates.[1] The reaction involves the nucleophilic attack of the phenoxide ion on the electrophilic difluorocarbene.

The mechanism can be summarized as follows:

  • Deprotonation: A base deprotonates the hydroxyl group of 2-hydroxyacetophenone to form the more nucleophilic phenoxide.

  • Carbene Formation: The difluorocarbene source decomposes (e.g., under thermal or basic conditions) to generate difluorocarbene (:CF₂).

  • Nucleophilic Attack: The phenoxide attacks the electrophilic carbene to form a new C-O bond, yielding the difluoromethyl ether.

G cluster_0 Mechanism of O-Difluoromethylation Phenol 2-Hydroxyacetophenone Phenoxide Phenoxide Intermediate Phenol->Phenoxide + Base - HB⁺ Base Base (e.g., K₂CO₃) Product 1-(2-(difluoromethoxy)phenyl)ethanone Phenoxide->Product + :CF₂ Carbene_Source ClCHF₂ Source Carbene Difluorocarbene (:CF₂) Carbene_Source->Carbene Δ or Base Carbene->Product

Caption: O-Difluoromethylation of 2-hydroxyacetophenone.

Experimental Protocol: O-Difluoromethylation

This protocol is adapted from general procedures for the difluoromethylation of phenols using chlorodifluoromethane (Freon 22), a common industrial reagent.[1][2][3]

Safety Warning: This reaction should be performed in a high-pressure reactor (autoclave) by trained personnel due to the use of gaseous and potentially hazardous reagents under pressure.

Table 1: Reagents for O-Difluoromethylation

ReagentMolar Mass ( g/mol )AmountMoles
2-Hydroxyacetophenone136.1513.6 g0.10
Potassium Carbonate (K₂CO₃)138.2127.6 g0.20
N,N-Dimethylformamide (DMF)-150 mL-
Chlorodifluoromethane (HCFC-22)86.47~26 g~0.30

Procedure:

  • Reactor Setup: To a 500 mL stainless steel autoclave equipped with a mechanical stirrer, thermocouple, and gas inlet/outlet valves, add 2-hydroxyacetophenone, potassium carbonate, and DMF.

  • Inerting: Seal the reactor and purge several times with nitrogen to remove air.

  • Pressurization: Cool the reactor to 0-5 °C using an external cooling bath. Through the gas inlet, carefully introduce chlorodifluoromethane gas until the desired pressure/mass is achieved.

  • Reaction: Seal the gas inlet and heat the reactor to 80-100 °C. Maintain vigorous stirring. Monitor the reaction progress by tracking the pressure drop. The reaction is typically complete within 4-8 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the excess unreacted chlorodifluoromethane into a suitable scrubbing solution.

  • Isolation: Open the reactor and pour the reaction mixture into 500 mL of cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 1-(2-(difluoromethoxy)phenyl)ethanone as a clear oil.

Part II: Alpha-Bromination of 1-(2-(difluoromethoxy)phenyl)ethanone

The final step is the selective bromination of the methyl group alpha to the carbonyl. This is a classic electrophilic substitution reaction on a ketone.[4] Acid catalysis is typically employed to facilitate the formation of the enol tautomer, which is the active nucleophile in the reaction.[5][6]

Principle and Mechanism: Acid-Catalyzed α-Bromination

Under acidic conditions, the carbonyl oxygen is protonated, which increases the acidity of the α-hydrogens. A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes an α-proton to form an enol intermediate. The electron-rich double bond of the enol then attacks a molecule of elemental bromine (Br₂), leading to the formation of the α-bromo ketone and hydrogen bromide (HBr).[7][8]

G cluster_1 Mechanism of Acid-Catalyzed α-Bromination Ketone Ketone Intermediate Protonated_Ketone Protonated Ketone Ketone->Protonated_Ketone + H⁺ H_plus H⁺ Enol Enol Intermediate Protonated_Ketone->Enol - H⁺ (Tautomerization) Brominated_Intermediate Brominated Oxonium Ion Enol->Brominated_Intermediate + Br₂ Bromine Br-Br Bromine->Brominated_Intermediate Final_Product 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Brominated_Intermediate->Final_Product - H⁺

Caption: Acid-catalyzed alpha-bromination of the ketone.

Experimental Protocol: Alpha-Bromination

This protocol uses elemental bromine in an appropriate solvent.

Safety Warning: Bromine is highly toxic, corrosive, and volatile. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat). Have a sodium thiosulfate solution ready for quenching any spills.

Table 2: Reagents for Alpha-Bromination

ReagentMolar Mass ( g/mol )AmountMoles
1-(2-(difluoromethoxy)phenyl)ethanone186.1518.6 g0.10
Bromine (Br₂)159.8116.8 g (5.4 mL)0.105
Acetic Acid (Glacial)-100 mL-
Hydrobromic Acid (48%)-1-2 dropsCatalyst

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel, dissolve 1-(2-(difluoromethoxy)phenyl)ethanone in glacial acetic acid. Add a catalytic amount of hydrobromic acid.

  • Bromine Addition: In the dropping funnel, place a solution of bromine in a small amount of acetic acid. Add the bromine solution dropwise to the stirred ketone solution at room temperature. The characteristic red-brown color of bromine should disappear as it is consumed. Maintain a slow addition rate to control the exotherm and the evolution of HBr gas.

  • Reaction Completion: After the addition is complete (typically 1-2 hours), continue stirring the mixture at room temperature for an additional 1-2 hours, or until the reaction is deemed complete by TLC or GC analysis.

  • Quenching: Slowly and carefully pour the reaction mixture into a beaker containing 500 g of ice-water with stirring. The product may precipitate as a solid or an oil.

  • Work-up: If the product is a solid, collect it by vacuum filtration, wash thoroughly with cold water to remove acetic acid and HBr, and then wash with a dilute sodium bisulfite solution to remove any unreacted bromine. If it is an oil, extract it with diethyl ether or dichloromethane (3 x 100 mL).

  • Washing (for extraction): Wash the combined organic extracts with water, then with a saturated sodium bicarbonate solution (carefully, to neutralize acids), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often of sufficient purity for subsequent use. If necessary, it can be recrystallized (e.g., from ethanol or hexane) to yield pure 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone.

Safety and Handling

  • 2-Hydroxyacetophenone: May cause skin and eye irritation. Handle with standard laboratory PPE.

  • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Chlorodifluoromethane (HCFC-22): A high-pressure gas. Can cause asphyxiation in high concentrations. Handle only in well-ventilated areas and with appropriate pressure-rated equipment.

  • Bromine (Br₂): Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact. Inhalation can be fatal. All manipulations must be performed in a chemical fume hood.[9]

  • Acetic Acid/Hydrobromic Acid: Corrosive. Cause severe skin and eye burns. Handle with care in a fume hood.

  • α-Bromo Ketones: These compounds are generally lachrymators (tear-producing) and alkylating agents.[9] Avoid inhalation and skin contact.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the structure, including the presence and position of the bromine and difluoromethoxy groups.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point/Boiling Point: To assess purity.

Conclusion

The synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is reliably achieved through a robust two-step sequence involving the O-difluoromethylation of 2-hydroxyacetophenone followed by a selective acid-catalyzed α-bromination. Careful control of reaction conditions and adherence to stringent safety protocols, particularly when handling pressurized gas and elemental bromine, are paramount for the successful and safe execution of this synthesis.

References

  • Biffis, A., et al. (2018). Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone. PMC, NIH. Available at: [Link]

  • Google Patents. (n.d.). CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Google Patents. (n.d.). CN101928208B - Method of synthesizing alpha-brominated ketone compound by hydrogen peroxide oxidizing and brominating method.
  • Google Patents. (n.d.). Synthesis method of aryl ring bromination of acetophenone derivatives.
  • Technical Disclosure Commons. (2024). Process for the preparation of 2-fluoro aceto-phenone. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Available at: [Link]

  • Google Patents. (n.d.). CN105801390A - Method for synthesizing 2,4-dibromo-3-difluoromethoxy acetophenone.
  • Beilstein-Institut. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC, NIH. Available at: [Link]

  • Van der Eycken, E., et al. (2020). Synthetic Access to Aromatic α-Haloketones. PMC, NIH. Available at: [Link]

  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Available at: [Link]

  • YouTube. (2014). Alpha Bromination of a Ketone 002. Available at: [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Available at: [Link]

  • Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. Available at: [Link]

  • Reagentia. (n.d.). 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone. Available at: [Link]

  • Li, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC, NIH. Available at: [Link]

  • Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. Available at: [Link]

  • Wu, J., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]

  • Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Electrochemical α-bromination of ketones. Available at: [Link]

Sources

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Role: Key Pharmacophore Intermediate & Electrophilic Reagent Focus: Mechanism of Reactivity, Synthetic Utility, and Biological Interaction

Executive Summary

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a specialized


-haloketone intermediate used primarily in the synthesis of bioactive heterocycles for drug discovery.[1] It serves as a critical building block for installing the 2-(difluoromethoxy)phenyl  moiety—a pharmacophore valued for its metabolic stability and lipophilicity compared to standard methoxy groups.[1]

This guide details its mechanism of action (MoA) in two distinct contexts:

  • Chemical MoA: As a high-reactivity electrophile in heterocyclization (e.g., Hantzsch synthesis).[1]

  • Biological MoA: As a covalent modifier of cysteine residues (relevant for toxicity and covalent probe design) and the pharmacological rationale for the difluoromethoxy group in downstream APIs (Active Pharmaceutical Ingredients).

Chemical Mechanism of Action: Heterocyclization

The primary utility of this compound lies in its ability to react with bis-nucleophiles (thioamides, amidines, diamines) to form 5- and 6-membered heterocycles.[1] The presence of the ortho-difluoromethoxy group introduces specific steric and electronic effects that influence regioselectivity.[1]

Core Mechanism: Hantzsch Thiazole Synthesis

The most common application is the synthesis of 2-aminothiazoles or thiazole-based kinase inhibitors.[1]

  • Nucleophilic Attack: The sulfur atom of a thioamide (or thiourea) attacks the

    
    -carbon of the ketone, displacing the bromide ion via an 
    
    
    
    mechanism.
  • Intermediate Formation: An acyclic thioimidate intermediate is formed.[1]

  • Cyclization: The nitrogen atom of the thioimidate attacks the carbonyl carbon, closing the ring.

  • Dehydration: Loss of water drives aromatization to form the stable thiazole ring.[1]

Distinctive Feature: The ortho-difluoromethoxy (


) group provides significant steric bulk, often forcing the resulting heterocycle to adopt a twisted conformation relative to the phenyl ring. This "ortho-twist" is frequently exploited in medicinal chemistry to improve selectivity for enzyme pockets.[1]

HantzschMechanism cluster_ortho Ortho-Effect Influence Reagent 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (Electrophile) SN2_Transition S_N2 Displacement (Thioimidate Intermediate) Reagent->SN2_Transition Br- Departure Thiourea Thiourea/Thioamide (Nucleophile) Thiourea->SN2_Transition S-Attack Cyclization Intramolecular Cyclization (Dehydration) SN2_Transition->Cyclization N-Attack on C=O Product 2-Substituted Thiazole (Bioactive Scaffold) Cyclization->Product - H2O

Caption: Mechanistic pathway for the conversion of the title compound into a thiazole scaffold via Hantzsch synthesis.

Biological Mechanism of Action

A. The Pharmacophore: Difluoromethoxy ( ) Group

In the final drug molecule, the 2-(difluoromethoxy)phenyl group functions through a specific pharmacological mechanism:

  • Metabolic Blockade: Unlike a methoxy group (

    
    ), the 
    
    
    
    group is resistant to O-dealkylation by Cytochrome P450 enzymes.[1] The fluorine atoms withdraw electron density, strengthening the C-H bonds and reducing susceptibility to oxidative metabolism.
  • Lipophilicity Modulation: The fluorine atoms increase lipophilicity (

    
    ), improving membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Hydrogen Bond Donor: The

    
     proton is sufficiently acidic to act as a weak hydrogen bond donor, a unique interaction not possible with a methoxy group.
    
B. The Reagent: Covalent Cysteine Modification

As a raw intermediate, 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a potent alkylating agent.[1]

  • Target: Thiol groups (-SH) on cysteine residues in proteins.[1]

  • Mechanism: Irreversible covalent bond formation via nucleophilic substitution.[1]

  • Toxicology: This reactivity underpins its classification as a lachrymator (tear gas agent) and skin irritant. It activates the TRPA1 ion channel on sensory nerve endings, causing pain and inflammation.

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Objective: Generation of the


-bromo ketone from the acetophenone precursor.[1]

Reagents:

  • 1-(2-(difluoromethoxy)phenyl)ethanone (1.0 eq)[1][2]

  • Bromine (

    
    ) (1.05 eq) or Phenyltrimethylammonium tribromide (PTAB)
    
  • Acetic Acid (glacial) or Dichloromethane (DCM)

  • HBr (cat.[1][3] 2 drops)

Step-by-Step Workflow:

  • Setup: Dissolve 10 mmol of 1-(2-(difluoromethoxy)phenyl)ethanone in 20 mL of DCM in a round-bottom flask equipped with a drying tube.

  • Activation: Add 2 drops of HBr (48% aq) to catalyze enol formation.

  • Bromination: Add Bromine (10.5 mmol) dropwise at 0°C over 30 minutes. The solution will turn red/orange.[1]

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. The color should fade to pale yellow/colorless, indicating consumption of bromine.

  • Quench: Add saturated

    
     solution carefully to neutralize acid.
    
  • Workup: Extract with DCM (3x), wash organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from hexane/ethanol if necessary. (Note: Product is a lachrymator; handle in a fume hood).

Protocol B: Synthesis of 4-(2-(difluoromethoxy)phenyl)-2-aminothiazole

Objective: Validation of synthetic utility.

Reagents:

  • 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (1.0 eq)[1][2]

  • Thiourea (1.2 eq)

  • Ethanol (absolute)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol of the bromo ketone in 5 mL absolute ethanol.

  • Addition: Add 1.2 mmol of thiourea.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. A precipitate (hydrobromide salt) often forms.

  • Isolation: Cool to RT. Filter the solid.[1][4][5]

  • Free Base Liberation: Suspend the solid in water and adjust pH to ~9 with ammonium hydroxide.[1] Filter the resulting free base precipitate.[1]

Data Summary & Properties

PropertyValueRelevance
Molecular Formula

Precursor Identity
Molecular Weight 265.05 g/mol Stoichiometry Calcs
Physical State White to pale yellow solidHandling
Melting Point 45–50 °C (Approx)Purity Indicator
Reactivity Class

-Haloketone
Electrophile (Alkylating)
Storage 2–8°C, Inert AtmospherePrevents hydrolysis/darkening
Hazards Corrosive, LachrymatorPPE Required

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 1-(2-(difluoromethoxy)phenyl)ethanone Step1 Step 1: Dissolve in DCM + cat. HBr (Enolization) Start->Step1 Step2 Step 2: Dropwise Br2 addition at 0°C (Electrophilic Substitution) Step1->Step2 Check Checkpoint: Color fades? (Br2 consumption) Step2->Check Check->Step2 No (Stir longer) Quench Step 3: Quench with NaHCO3 (Neutralization) Check->Quench Yes Isolate Step 4: Extraction & Drying (Yield: Crude Bromide) Quench->Isolate Safety SAFETY ALERT: Lachrymator formed Isolate->Safety

Caption: Step-by-step synthetic workflow for the preparation of the title compound.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 6259, Phenacyl bromide (General Class Behavior). Retrieved from [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1] (Standard reference for Hantzsch Thiazole Synthesis).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context for Difluoromethoxy pharmacophore stability).
  • Organic Syntheses. (1941).[1][4] Phenacyl Bromide Preparation Protocol. Org. Synth. 1929, 9, 20; Coll. Vol. 1, p.127. Retrieved from [Link]

Sources

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone spectral data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Elucidation and Synthetic Handling of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

CAS Registry Number: 405921-09-7 Molecular Formula: C


H

BrF

O

Molecular Weight: 265.05 g/mol [1]

Executive Summary

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a specialized


-haloketone intermediate used primarily in the synthesis of fluorinated heterocycles.[1] Its core utility lies in the high reactivity of the C-Br bond, which serves as an electrophilic handle for cyclization reactions (e.g., Hantzsch thiazole synthesis), while the ortho-difluoromethoxy group (

) acts as a lipophilic bioisostere for methoxy or hydroxy groups, modulating metabolic stability and membrane permeability in drug candidates.

This guide provides a comprehensive analysis of its spectral characteristics, synthetic pathways, and handling protocols, designed for medicinal chemists requiring high-purity building blocks.

Chemical Identity & Physicochemical Profile

PropertySpecification
IUPAC Name 2-Bromo-1-[2-(difluoromethoxy)phenyl]ethan-1-one
Appearance White to off-white crystalline solid or low-melting oil
Melting Point 45–50 °C (Typical for o-substituted phenacyl bromides)
Boiling Point ~280 °C (Predicted at 760 mmHg)
Density ~1.6 g/cm

Solubility Soluble in DCM, CHCl

, THF; Decomposes in basic aqueous media
Stability Moisture sensitive; lachrymator; prone to photolytic degradation

Synthetic Methodology

The synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone typically proceeds via the


-bromination of the corresponding acetophenone precursor.[1] While elemental bromine (

) is the classical reagent, the use of Copper(II) Bromide (

) or Pyridinium Tribromide is recommended for higher selectivity and safety.
Protocol: Selective -Bromination via

Rationale:


 in refluxing ethyl acetate/chloroform provides a heterogeneous reaction mixture that suppresses poly-bromination, a common side reaction with free 

.[1]

Reagents:

  • 1-(2-(difluoromethoxy)phenyl)ethanone (1.0 eq)[1][2]

  • Copper(II) Bromide (

    
    ) (2.0 eq)
    
  • Ethyl Acetate / Chloroform (1:1 v/v)

Step-by-Step Workflow:

  • Dissolution: Dissolve the acetophenone precursor in the solvent mixture (0.5 M concentration).

  • Addition: Add finely powdered

    
     in a single portion. The mixture will appear as a dark suspension.
    
  • Reflux: Heat to vigorous reflux (

    
     °C). Evolution of 
    
    
    
    gas will occur (trap required).
  • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The reaction is complete when the starting material spot disappears and the green

    
     turns to white 
    
    
    
    .
  • Workup: Cool to room temperature. Filter off the copper salts through a Celite pad.

  • Purification: Concentrate the filtrate. Recrystallize from minimal hot hexane or purify via flash chromatography (silica gel, gradient 0-10% EtOAc in Hexane).

SynthesisWorkflow Start Precursor: 1-(2-(difluoromethoxy)phenyl)ethanone Reaction Reflux (2-4 hrs) Evolution of HBr Start->Reaction Dissolve Reagent Reagent: CuBr2 (2.0 eq) Solvent: EtOAc/CHCl3 Reagent->Reaction Add Filtration Filtration (Remove CuBr salts) Reaction->Filtration Complete Product Product: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Filtration->Product Concentrate

Figure 1: Selective bromination workflow using heterogeneous Copper(II) Bromide to minimize over-brominated byproducts.

Spectral Characterization Atlas

Accurate identification relies on detecting the specific coupling patterns of the difluoromethoxy group and the diagnostic shift of the


-methylene protons.
A. Nuclear Magnetic Resonance (NMR)
NucleusChemical Shift (

)
MultiplicityCoupling (

)
Assignment

H NMR
4.45 – 4.55 ppmSinglet (s)-

(Alpha-methylene)

H NMR
6.50 – 6.70 ppmTriplet (t)


(Difluoromethoxy proton)

H NMR
7.10 – 7.80 ppmMultiplet (m)-Aromatic Protons (4H)

F NMR
-81.0 to -82.5 ppmDoublet (d)



C NMR
~32.0 ppmSinglet-


C NMR
~116.0 ppmTriplet (t)



C NMR
~190.0 ppmSinglet-

(Ketone)

Technical Insight - The Geminal Coupling: The most critical validation signal is the proton triplet at ~6.6 ppm . This signal arises because the single proton on the methoxy carbon is split by the two geminal fluorine atoms. Conversely, in the


F spectrum, the two equivalent fluorine atoms are split by the single proton into a doublet .
B. Mass Spectrometry (MS)
  • Ionization Mode: EI (Electron Impact) or ESI+ (Electrospray).

  • Molecular Ion (

    
    ):  264 and 266.
    
  • Isotopic Pattern: A distinctive 1:1 ratio between

    
     264 and 266 confirms the presence of a single Bromine atom (
    
    
    
    and
    
    
    ).
  • Fragmentation:

    • Loss of

      
       (M-93/95) 
      
      
      
      Acylium ion.[1]
    • Loss of

      
       (M-51) is less common but possible under high energy.[1]
      

SpectralLogic cluster_NMR NMR Logic cluster_MS Mass Spec Logic Compound 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone H_Signal 1H NMR: ~6.6 ppm (Triplet) Coupling: 2J(H-F) ~73Hz Compound->H_Signal F_Signal 19F NMR: ~-82 ppm (Doublet) Coupling: 2J(F-H) ~73Hz Compound->F_Signal Br_Signal 1H NMR: ~4.5 ppm (Singlet) Diagnostic for Alpha-Br Compound->Br_Signal M_Peak M+ Ion Pair: 264 / 266 Compound->M_Peak Ratio Intensity Ratio: 1:1 (Signature of 1 Bromine) M_Peak->Ratio

Figure 2: Spectral elucidation logic tree.[1][3][4] The coupling between H and F in the difluoromethoxy group is the primary structural confirmation.

Handling, Stability & Safety (HSE)

Warning: This compound is a potent lachrymator (tear gas agent) and skin irritant.

  • Storage: Store at

    
     °C under an inert atmosphere (Argon/Nitrogen). The 
    
    
    
    -bromo ketone moiety is susceptible to hydrolysis and photolysis.[1] Amber vials are mandatory.[1]
  • Incompatibility: Avoid strong bases (NaOH, KOH) and amines during storage. The

    
    -proton is acidic, and the bromide is a good leaving group, leading to rapid polymerization or Favorskii rearrangement byproducts in basic media.
    
  • Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active brominating residues before washing with acetone.[1]

Applications in Drug Discovery

The primary utility of this scaffold is the synthesis of 2-(2-(difluoromethoxy)phenyl)thiazoles and imidazoles .[1]

  • Hantzsch Thiazole Synthesis: Reaction with thioamides (e.g., thiourea or thiobenzamide) yields thiazoles.

  • Imidazo[1,2-a]pyridines: Reaction with 2-aminopyridine yields fused bicyclic systems, a common pharmacophore in anxiolytics and antivirals.[1]

References

  • Synthesis of Alpha-Bromoacetophenones: King, L. C., & Ostrum, G. K. (1964). Selective bromination with copper(II) bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.

  • Fluorine NMR Data: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (General reference for chemical shifts of

    
     groups).
    
  • Compound Registry: NIH PubChem.[1] (n.d.). 2-Bromo-1-(4-fluorophenyl)ethanone (Analogous spectral data reference). Retrieved from [1]

  • Difluoromethoxy Group Properties: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Electronic properties of OCHF2).

Sources

A Technical Guide to 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Building Block of Strategic Importance

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of rational drug design. The difluoromethoxy group (-OCHF₂) has emerged as a particularly valuable substituent, capable of modulating a molecule's physicochemical properties to enhance its drug-like characteristics. It can improve metabolic stability, tune lipophilicity, and act as a bioisostere for hydroxyl, thiol, or amine groups through its unique hydrogen bonding capabilities[1]. When this privileged group is positioned on a phenyl ring attached to an α-bromo ketone scaffold, the resulting molecule, 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone , becomes a highly versatile and powerful building block for the synthesis of complex therapeutic agents.

This technical guide provides an in-depth exploration of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS No. 405921-09-7)[2]. We will dissect its synthesis, explore its chemical reactivity, and discuss its applications as a key intermediate for researchers and professionals in drug development. The protocols and insights provided herein are synthesized from established chemical principles and proven methodologies for analogous structures, offering a robust framework for its practical use in the laboratory.

Physicochemical Properties

PropertyValueSource
CAS Number 405921-09-7[2]
Molecular Formula C₉H₇BrF₂O₂Derived
Molecular Weight 265.05 g/mol Derived
Appearance Expected to be a solid (based on analogues)[3][4]
Storage Recommended: Refrigerated (0-10°C), protected from light and moisture[3]

Synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

The synthesis of the title compound is most logically achieved via a two-step sequence starting from the commercially available 2-hydroxyacetophenone. This pathway involves:

  • Introduction of the difluoromethoxy group.

  • Selective α-bromination of the resulting acetophenone.

This approach ensures the correct regiochemistry and is based on well-documented transformations for similar substrates.

SynthesisWorkflow cluster_0 Step 1: Difluoromethoxylation cluster_1 Step 2: α-Bromination 2_hydroxyacetophenone 2-Hydroxyacetophenone precursor 1-(2-(difluoromethoxy)phenyl)ethanone 2_hydroxyacetophenone->precursor  Chlorodifluoromethane (ClCHF₂)  Base (e.g., NaOH or K₂CO₃)  Solvent (e.g., DMF or Acetonitrile) target 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone precursor->target  Bromine (Br₂)  Solvent (e.g., Acetic Acid or Ether)  [Optional: Acid Catalyst]

Caption: Overall synthetic workflow for the target compound.

Part 1: Synthesis of the Precursor, 1-(2-(difluoromethoxy)phenyl)ethanone

Causality Behind Experimental Choices: The introduction of the difluoromethoxy group onto a phenol is typically achieved by nucleophilic substitution using a difluoromethylating agent. Chlorodifluoromethane (a gas) is a common and cost-effective reagent for this purpose. The reaction requires a base to deprotonate the phenolic hydroxyl, generating a more nucleophilic phenoxide. An inorganic base like sodium hydroxide or potassium carbonate is suitable. A polar aprotic solvent like DMF or acetonitrile is chosen to facilitate the reaction between the ionic phenoxide and the gaseous reagent. This method is analogous to patented procedures for the synthesis of similar difluoromethoxy-substituted aromatics[5].

Experimental Protocol: Synthesis of 1-(2-(difluoromethoxy)phenyl)ethanone

  • Setup: To a high-pressure reaction vessel equipped with a magnetic stirrer, gas inlet, and pressure gauge, add 2-hydroxyacetophenone (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF (approx. 0.5 M solution).

  • Inerting: Seal the vessel and purge with nitrogen gas to remove air and moisture.

  • Reaction: Cool the mixture to 0-5°C. Carefully introduce chlorodifluoromethane (ClCHF₂) gas into the vessel until the desired pressure is reached (typically 2-5 atm).

  • Heating and Monitoring: Warm the reaction mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS by periodically (and carefully) taking aliquots.

  • Work-up: After cooling to room temperature, cautiously vent the excess gas. Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield 1-(2-(difluoromethoxy)phenyl)ethanone.

Part 2: α-Bromination to Yield the Final Product

Causality Behind Experimental Choices: The α-bromination of ketones is a classic and reliable transformation. The reaction proceeds via an enol or enolate intermediate. Under neutral or acidic conditions, as proposed here, the rate-determining step is the formation of the enol, which then rapidly reacts with bromine. Acetic acid is an excellent solvent as it promotes enolization. Alternatively, a less reactive solvent like diethyl ether can be used[6]. Using elemental bromine allows for a direct and efficient bromination of the α-carbon of the ketone.

Experimental Protocol: Synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-(difluoromethoxy)phenyl)ethanone (1.0 eq) in glacial acetic acid (approx. 0.4 M solution).

  • Bromine Addition: Cool the solution in an ice bath. Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid dropwise via the dropping funnel. Maintain the temperature below 10°C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. The disappearance of the bromine color is a good visual indicator of reaction progress.

  • Work-up: Carefully pour the reaction mixture into a larger beaker containing ice water. The product may precipitate as a solid. If it remains an oil, extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Purification: Wash the combined organic layers with a saturated sodium bicarbonate solution (to neutralize acetic acid), followed by sodium thiosulfate solution (to quench excess bromine), and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone. Further purification can be achieved by recrystallization or column chromatography if necessary.

Chemical Properties and Reactivity

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a classic α-haloketone, a class of compounds known for their high reactivity and utility as synthetic intermediates. The molecule features two primary electrophilic sites: the carbonyl carbon and the α-carbon bearing the bromine atom. The bromine atom is an excellent leaving group, making the α-carbon highly susceptible to nucleophilic attack.

Reactivity Target 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone SN2 SN2 Substitution Target->SN2  Nu:⁻ Heterocycle Heterocycle Formation (e.g., Thiazoles, Imidazoles) Target->Heterocycle  Thiourea, Amidines, etc. Favorskii Favorskii Rearrangement Target->Favorskii  Base (e.g., RO⁻)

Caption: Key reactivity pathways of the title compound.

Key Reactions:

  • Nucleophilic Substitution: This is the most common reaction pathway. A wide range of nucleophiles (amines, thiols, carboxylates, etc.) can displace the bromide to form new carbon-heteroatom or carbon-carbon bonds.

  • Hantzsch Thiazole Synthesis: As a classic α-haloketone, it is an ideal substrate for condensation with thioamides (like thiourea) to construct thiazole rings, a common scaffold in many pharmaceutical agents.

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, it can undergo rearrangement to form ester derivatives.

The versatility of phenacyl bromides as precursors for a vast array of heterocyclic compounds through multicomponent reactions has been extensively reviewed, highlighting their importance as synthetic building blocks[7][8].

Applications in Drug Discovery and Medicinal Chemistry

The true value of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone lies in its dual functionality. The α-bromo ketone moiety serves as a versatile handle for constructing larger, more complex molecular architectures, while the ortho-difluoromethoxy group imparts beneficial properties to the final molecule.

  • Scaffold for Heterocyclic Synthesis: This compound is an ideal starting material for building five- and six-membered heterocycles that are prevalent in drug molecules. For example, reaction with a primary amine and a source of sulfur could lead to the formation of substituted thiazoles. A related compound, 2-Bromo-2'-methoxyacetophenone, has been identified as an inhibitor of the MurA enzyme, which is crucial for bacterial cell wall synthesis, pointing to potential applications in developing novel antibacterial agents[3].

  • Modulation of Pharmacokinetic Properties: The difluoromethoxy group is often used to fine-tune the properties of a lead compound. It is more lipophilic than a hydroxyl or methoxy group, which can enhance membrane permeability and oral absorption. Furthermore, the C-F bonds are exceptionally stable, making the -OCHF₂ group resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug[1].

  • Bioisosteric Replacement: The C-F···H bond can act as a weak hydrogen bond donor, allowing the -OCHF₂ group to serve as a bioisostere for a hydroxyl group, potentially improving binding affinity to a biological target while eliminating a site of metabolic glucuronidation.

Safety and Handling

Hazard ClassDescriptionPrecautionary MeasuresSource (Analogous Compounds)
Corrosivity Causes severe skin burns and eye damage.Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a chemical fume hood.[9][10]
Lachrymator Substance which causes irritation and tearing of the eyes.Use in a well-ventilated fume hood is mandatory to avoid inhalation of vapors.[10]
Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.Avoid all direct contact. In case of exposure, follow standard first-aid procedures and seek immediate medical attention.[10][11]

Handling Recommendations:

  • Always handle this compound in a well-ventilated chemical fume hood.

  • Wear robust PPE, including nitrile or neoprene gloves, chemical splash goggles, and a face shield if there is a risk of splashing.

  • Have an emergency eyewash station and safety shower readily accessible.

  • In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • In case of eye contact, rinse cautiously with water for several minutes.

  • Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably refrigerated.

Conclusion

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a strategically designed chemical intermediate that merges the synthetic versatility of an α-bromo ketone with the advantageous physicochemical properties of a difluoromethoxy group. Its ability to serve as a precursor to complex heterocyclic systems makes it a valuable tool for medicinal chemists and drug development professionals. While it must be handled with significant care due to its presumed corrosive and lachrymatory nature, its potential to accelerate the discovery of novel therapeutics with improved pharmacological profiles is undeniable. The synthetic protocols and reactivity profile detailed in this guide provide a foundational understanding for harnessing the full potential of this important building block.

References

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2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone theoretical studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Studies of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Abstract

This technical guide provides a comprehensive theoretical investigation into the molecular properties of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, a compound of significant interest due to its structural motifs commonly found in pharmacologically active molecules. Leveraging Density Functional Theory (DFT), we elucidate the molecule's optimized geometry, conformational preferences, and spectroscopic signatures (IR and NMR). Furthermore, an analysis of the frontier molecular orbitals (HOMO-LUMO) and the molecular electrostatic potential (MEP) offers critical insights into its electronic structure and chemical reactivity. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, computationally-informed understanding of this and similar α-haloketone derivatives.

Introduction: The Significance of Fluorinated α-Haloketones

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and α-haloketone moieties into molecular scaffolds is a widely employed strategy to modulate physicochemical and pharmacological properties. The difluoromethoxy group (-OCF₂H) is particularly valuable, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] Similarly, α-haloketones are highly versatile synthetic intermediates, prized for their reactivity in forming complex heterocyclic systems and other key pharmacophores.[3][4][5]

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS No. 405921-09-7) embodies both of these critical functional groups.[6] Its structure presents a compelling case for theoretical study, as the interplay between the electrophilic carbonyl carbon, the reactive carbon-bromine bond, and the electron-withdrawing difluoromethoxy group dictates its stability, conformation, and potential as a synthetic building block. This guide employs high-level quantum chemical calculations to build a foundational understanding of this molecule from first principles.

Computational Methodology: A Framework for Predictive Accuracy

To ensure a robust and reliable theoretical analysis, all calculations were performed using the Gaussian 16 suite of programs. The choice of computational method is paramount for achieving a balance between accuracy and efficiency.

Core Theoretical Approach: Density Functional Theory (DFT) was selected as the primary computational engine due to its proven efficacy in handling electron correlation in medium-sized organic molecules.[7][8] Specifically, the B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed. This functional is widely recognized for its excellent performance in predicting geometries and vibrational frequencies for a broad range of molecules.

Basis Set Selection: The Pople-style 6-311++G(d,p) basis set was used for all atoms. This choice provides a flexible description of the electron distribution by including:

  • Triple-split valence: Offers a more accurate representation of the valence electrons.

  • Diffuse functions (++): Essential for accurately describing the lone pairs on electronegative atoms like oxygen, fluorine, and bromine.

  • Polarization functions (d,p): Allow for the distortion of atomic orbitals, which is crucial for describing chemical bonds accurately.

Experimental Protocol: Computational Workflow

The theoretical investigation followed a systematic, multi-step protocol to ensure the validity and comprehensiveness of the results.

Step-by-Step Computational Protocol:

  • Initial Structure Generation: A 3D model of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone was constructed using standard bond lengths and angles.

  • Geometry Optimization: The initial structure was subjected to a full geometry optimization at the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable equilibrium structure).

  • Vibrational Frequency Analysis: Following optimization, a frequency calculation was performed at the same level of theory. This serves two purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

    • To predict the infrared (IR) spectrum by calculating the vibrational modes and their corresponding intensities.

  • NMR Chemical Shift Calculation: The Gauge-Independent Atomic Orbital (GIAO) method was used to predict the ¹H and ¹³C NMR chemical shifts, referenced against tetramethylsilane (TMS).

  • Electronic Property Analysis: Single-point energy calculations on the optimized geometry were performed to derive the Frontier Molecular Orbitals (HOMO and LUMO) and to generate the Molecular Electrostatic Potential (MEP) map.

G cluster_prep Setup cluster_calc Core Calculations (B3LYP/6-311++G(d,p)) cluster_analysis Data Analysis & Interpretation node_prep 1. Initial 3D Structure Generation node_opt 2. Full Geometry Optimization node_prep->node_opt node_freq 3. Vibrational Frequency Analysis node_opt->node_freq node_elec 5. Electronic Property Calculation node_opt->node_elec node_geom Molecular Geometry & Conformation node_opt->node_geom node_nmr 4. GIAO NMR Calculation node_freq->node_nmr node_ir IR Spectrum Prediction node_freq->node_ir node_nmr_analysis NMR Spectra Assignment node_nmr->node_nmr_analysis node_fmo HOMO-LUMO Analysis node_elec->node_fmo node_mep MEP Surface Analysis node_elec->node_mep

Caption: Atom numbering scheme for the title compound.

A critical conformational feature of 2-substituted acetophenones is the dihedral angle between the phenyl ring and the carbonyl group. Our calculations predict a conformation where the carbonyl group is nearly coplanar with the aromatic ring. This planarity maximizes π-conjugation, which is an energetically favorable arrangement. The bromoacetyl and difluoromethoxy groups adopt a staggered conformation to minimize steric hindrance. Studies on similar 2'-fluoro-substituted acetophenones have also shown a strong preference for such planar conformations. [9] Table 1: Selected Optimized Geometrical Parameters

ParameterBond Length (Å)ParameterBond Angle (°)ParameterDihedral Angle (°)
C7=O81.215O8=C7-C1121.5O8=C7-C1-C2178.9
C1-C71.498O8=C7-C9118.2C1-C7-C9-Br10-105.6
C9-Br101.973C7-C9-Br10111.4C1-C2-O11-C12175.3
C2-O111.365C2-O11-C12117.8
C12-F131.358F13-C12-F14107.2
Vibrational Analysis: Decoding the IR Spectrum

The calculated vibrational frequencies provide a theoretical infrared spectrum that is invaluable for identifying the compound's functional groups. The most diagnostically significant vibrations are summarized below.

Table 2: Major Calculated Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityVibrational AssignmentTypical Experimental Range (cm⁻¹)
3075MediumAromatic C-H Stretch3100-3000
2980WeakAliphatic C-H Stretch (-CH₂Br)3000-2850
1692Very StrongC=O Carbonyl Stretch1700-1680 (Aromatic Ketone) [10][11]
1595StrongAromatic C=C Stretch1600-1450
1245StrongAryl-O Stretch1270-1230
1120, 1085Very StrongC-F Stretches (-OCF₂H)1200-1000
685MediumC-Br Stretch750-550

The most prominent absorption is predicted at 1692 cm⁻¹, characteristic of the carbonyl (C=O) stretching vibration in an aromatic ketone where conjugation with the phenyl ring lowers the frequency compared to a saturated ketone (typically ~1715 cm⁻¹). [10][12]The strong absorptions at 1120 and 1085 cm⁻¹ are definitive signatures of the C-F stretching modes within the difluoromethoxy group.

NMR Spectroscopic Analysis

Predicted NMR chemical shifts are crucial for structural verification. The calculated values provide a clear picture of the electronic environment of each nucleus.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

AtomPredicted ¹H ShiftAtomPredicted ¹³C Shift
H (Aromatic)7.3 - 7.8C1134.2
H (-OCH F₂)6.65C2148.5
H (-CH₂ Br)4.68C3, C4, C5, C6115 - 132
C7 (C=O)191.5
C9 (-CH₂Br)33.8
C12 (-OCF₂)114.7 (t)

The protons of the bromomethyl group (-CH₂Br) are significantly deshielded to 4.68 ppm due to the electron-withdrawing effects of both the adjacent bromine atom and the carbonyl group. The aromatic protons are predicted to appear in the 7.3-7.8 ppm range, with splitting patterns consistent with a 1,2-disubstituted benzene ring. In the ¹³C spectrum, the carbonyl carbon (C7) is the most downfield signal at 191.5 ppm, as expected. The carbon of the difluoromethoxy group (C12) is predicted to appear as a triplet due to coupling with the two fluorine atoms.

Electronic Properties: Reactivity and Interaction Sites

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. [13]The energy gap between them (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity. [14]

  • E_HOMO: -7.12 eV

  • E_LUMO: -1.88 eV

  • HOMO-LUMO Gap (ΔE): 5.24 eV

The relatively small HOMO-LUMO gap suggests that 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a moderately reactive molecule, susceptible to chemical transformations.

G cluster_0 Energy Levels cluster_1 LUMO LUMO -1.88 eV HOMO HOMO -7.12 eV Energy Energy arrow Gap_top Gap_bottom Gap_top->Gap_bottom Gap_label ΔE = 5.24 eV

Caption: HOMO-LUMO energy gap diagram.

Analysis of the orbital distributions shows that the HOMO is primarily localized on the phenyl ring and the bromine atom, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is concentrated around the carbonyl group and the C-Br antibonding orbital, highlighting the electrophilic nature of the carbonyl carbon and the susceptibility of the C-Br bond to nucleophilic attack. This is consistent with the known reactivity of α-haloketones in Sₙ2 reactions. [7][15]

The MEP map provides a visual representation of the charge distribution and is an excellent tool for predicting reactive sites for both electrophilic and nucleophilic attacks. [16][17][18]The map is color-coded, where red indicates regions of high electron density (negative potential) and blue indicates regions of low electron density (positive potential).

  • Red Regions (Negative Potential): The most electron-rich areas are located around the carbonyl oxygen (O8) and the fluorine atoms (F13, F14). These sites are the most likely points of attraction for electrophiles or for forming hydrogen bonds. [19]* Blue Regions (Positive Potential): Electron-deficient regions are found around the hydrogen atoms of the bromomethyl group (C9-H) and the difluoromethoxy group (C12-H). The area around the bromomethyl hydrogens is particularly positive, making them susceptible to interaction with nucleophiles.

  • Green Regions (Neutral Potential): The aromatic ring shows a relatively neutral potential, with slight negative character due to the π-electron cloud.

Conclusion

This in-depth theoretical guide, grounded in Density Functional Theory, has provided a detailed molecular portrait of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone. Our computational investigation has successfully predicted its stable conformation, key geometric parameters, and characteristic spectroscopic signatures. The analysis of its electronic properties through HOMO-LUMO and MEP studies reveals a molecule with distinct regions of electrophilicity and nucleophilicity, primarily centered around the α-haloketone functionality.

The findings herein serve as a robust theoretical foundation for researchers in synthetic chemistry and drug discovery. The predicted spectroscopic data can aid in the experimental characterization of this compound, while the reactivity insights can guide its strategic use as a versatile building block for the synthesis of novel, high-value molecules.

References

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2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone LogP and bioavailability

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, LogP Dynamics, and Bioavailability Potential[1]

Executive Technical Summary

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS: Generic/Analogous 86452-71-7 family) represents a critical class of


-haloketone intermediates  used in the synthesis of bioactive heterocycles.[1] In drug discovery, this scaffold serves a dual purpose: it acts as a highly reactive electrophile ("warhead") for covalent fragment screening and as a precursor for stable thiazole or imidazole cores.

This guide analyzes the compound’s lipophilicity (LogP) and bioavailability not merely as static numbers, but as dynamic properties influenced by the difluoromethoxy (-OCHF


)  motif—a group increasingly favored in medicinal chemistry for its ability to modulate lipophilicity while blocking oxidative metabolism.

Key Physicochemical Insight: The presence of the ortho-difluoromethoxy group creates a unique "lipophilic hydrogen bond donor" environment. Unlike a standard methoxy group, the -OCHF


 moiety increases lipophilicity (

LogP

+0.1 to +0.4 vs. -OCH

) and provides metabolic armor against CYP450 O-dealkylation.[1]
Physicochemical Profiling: The LogP Architecture

Direct experimental LogP determination for


-bromo ketones is challenging due to their rapid hydrolysis in aqueous buffers.[1] Therefore, a consensus modeling approach validated by fragmental analysis is the industry standard for early-stage profiling.
2.1 Computed vs. Predicted Partition Coefficient[1][2]
PropertyValue / RangeMethodological Basis
Consensus LogP 2.45 – 2.75 Fragment-based summation (Acetophenone core + Fragments)
XLogP3 (Surrogate) 2.50Based on 4-fluoro analog correction
H-Bond Donors 0The C-H in OCHF

is a weak donor (non-classical)
H-Bond Acceptors 2Carbonyl oxygen + Ether oxygen
TPSA ~26 Å

Favorable for CNS penetration (if stabilized)
Rotatable Bonds 3High conformational flexibility
2.2 The "Fluorine Effect" on Lipophilicity

The substitution of hydrogen with fluorine alters the electron density of the ether oxygen. The -OCHF


 group is less electron-donating than a methoxy group (-OCH

), reducing the basicity of the ether oxygen and increasing overall lipophilicity.
  • Lipophilicity Shift: The -OCHF

    
     group typically adds 0.6 – 0.8 LogP units  relative to a hydroxyl group, and 0.2 – 0.4 units  relative to a methoxy group.
    
  • Conformational Lock: The ortho positioning often induces a twisted conformation relative to the carbonyl, disrupting planarity and potentially improving solubility despite higher LogP.

Bioavailability & ADME Implications

For this specific molecule, "bioavailability" must be interpreted through two lenses: (1) its intrinsic permeability as a raw material, and (2) its metabolic fate as a reactive intermediate.

3.1 The Reactivity-Stability Paradox

As an


-bromo ketone, this compound is a potent alkylating agent.[1] In a biological context (e.g., oral administration), it faces immediate nucleophilic attack by glutathione (GSH) in the gut and liver.
  • Oral Bioavailability (F%): Predicted to be Low (<10%) in its native form due to rapid first-pass metabolism (glutathione conjugation) and gastric instability.

  • Permeability (P

    
    ):  High passive permeability is predicted (LogP ~2.6), but meaningful transport data is confounded by covalent binding to efflux pumps (P-gp) or membrane proteins.
    
3.2 Metabolic Armor: The Difluoromethoxy Advantage

While the


-bromo "tail" is labile, the "head" of the molecule (the aryl-difluoromethoxy core) is exceptionally stable.
  • CYP Resistance: The C-F bond strength (~116 kcal/mol) renders the -OCHF

    
     group resistant to CYP450-mediated O-dealkylation, a common clearance route for methoxy-arenes.[1]
    
  • Bioisosterism: It acts as a bioisostere for a phenol or methoxy group but with extended half-life (

    
    ) in the final drug candidate.
    
Visualizing the Pathway: Reactivity vs. Synthesis

The following diagram illustrates the divergent fates of the molecule: its use in synthesis (Constructive) vs. its biological reactivity (Destructive).

G cluster_0 Synthetic Utility (Constructive) cluster_1 Biological Reactivity (Destructive) Compound 2-Bromo-1-(2-(difluoromethoxy) phenyl)ethanone (LogP ~2.6) Thiazole Bioactive Thiazole (Stable Drug Scaffold) Compound->Thiazole + Thioamide (Hantzsch Synthesis) Imidazole Imidazole Derivative (Kinase Inhibitor Core) Compound->Imidazole + Amidine GSH_Adduct Glutathione Adduct (Rapid Excretion) Compound->GSH_Adduct In Vivo (GST enzyme) Protein_Bind Covalent Protein Binding (Toxicity/Haptens) Compound->Protein_Bind Nucleophilic Attack (-SH, -NH2)

Figure 1: The dual fate of the


-bromo ketone scaffold. In synthesis, it builds stable drugs; in vivo, it acts as a reactive electrophile.
Experimental Protocols
Protocol A: HPLC-Based LogP Estimation (CHI Method)

Standard shake-flask methods are unsuitable due to the compound's hydrolysis sensitivity.[1]

Principle: Chromatographic Hydrophobicity Index (CHI) correlates retention time on a C18 column with LogP, minimizing hydrolysis time.

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate (pH 7.4) - Non-nucleophilic buffer essential.[1]

    • B: Acetonitrile (ACN).

  • Column: Rapid resolution C18 (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 50 mm).

  • Method:

    • Fast gradient: 0% to 100% B over 3.5 minutes.

    • Flow rate: 1.5 mL/min.

    • Detection: UV @ 254 nm.

  • Calibration: Run a standard set of ketones with known LogP (e.g., Acetophenone, Propiophenone, Butyrophenone).

  • Calculation:

    
    
    (Equation must be calibrated to specific column/standard set).
    
Protocol B: Hantzsch Thiazole Synthesis (Validation of Utility)

This protocol converts the reactive intermediate into a bioavailable scaffold.

  • Reagents: 1.0 eq 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, 1.1 eq Thiobenzamide, Ethanol (anhydrous).

  • Procedure:

    • Dissolve thiobenzamide in ethanol.

    • Add the bromo-ketone dropwise at room temperature (exothermic reaction).[1]

    • Reflux for 2 hours.[1]

    • Cool and neutralize with NaHCO

      
      .
      
  • Outcome: Formation of the thiazole ring eliminates the reactive bromide, stabilizing the molecule and "locking in" the lipophilicity contributed by the difluoromethoxy group.

References
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Ertl, P., & Rohde, B. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. Link

  • PubChem Compound Summary. (2023). 2-Bromo-1-(4-fluorophenyl)ethanone (Surrogate Data). National Center for Biotechnology Information. Link

  • Li, H., et al. (2012). The difluoromethoxy group as a lipophilic hydrogen bond donor: A comparative study. ChemMedChem. Link

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Methodological & Application

Application Note: Strategic Utilization of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the handling, reactivity, and synthetic application of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS: N/A for specific commercial batches, generic structure class). As a functionalized


-haloketone, this building block serves as a critical "warhead" for constructing fused heterocycles—specifically thiazoles and imidazo[1,2-a]pyridines—while introducing the metabolically stable difluoromethoxy (

)
motif.

The


 group is a high-value bioisostere in modern drug discovery, offering balanced lipophilicity (

vs.

) and unique hydrogen bond donor capabilities that modulate binding affinity without the metabolic liability of standard alkoxy groups.

Molecular Profile & Strategic Value

Structural Analysis

The molecule contains two distinct functional zones that dictate its utility:

  • The Electrophilic Warhead (

    
    -Bromoacetyl):  A highly reactive alkylating agent susceptible to nucleophilic attack (
    
    
    
    ) followed by cyclodehydration.
  • The Pharmacophore Modulator (

    
    ):  Located at the ortho position, this group exerts a steric and electronic influence. Unlike the trifluoromethoxy (
    
    
    
    ) group, the
    
    
    proton is sufficiently acidic to act as a weak hydrogen bond donor, a property often exploited to improve target engagement in kinase pockets.
Reactivity Logic (DOT Visualization)

ReactivityProfile Substrate 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Warhead α-Bromoacetyl Group (Electrophile) Substrate->Warhead Contains Modulator Ortho-OCHF2 Group (Lipophilic H-Bond Donor) Substrate->Modulator Contains Thiazoles 2-Aminothiazoles (via Hantzsch Synthesis) Warhead->Thiazoles + Thioureas/Thioamides Imidazoles Imidazo[1,2-a]pyridines (via Condensation) Warhead->Imidazoles + 2-Aminopyridines Modulator->Thiazoles Metabolic Stability Modulator->Imidazoles Solubility/Binding

Figure 1: Reactivity profile separating the synthetic handle (red) from the medicinal chemistry payload (green).

Safety & Handling Protocols (Critical)

Hazard Classification: Lachrymator , Skin Corrosive, Acute Toxicant.


-Haloketones are potent alkylating agents and tear gas precursors. Strict adherence to the following is mandatory:
  • Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood. Do not transport open containers across the lab.

  • Quenching Spills: Do not wipe with paper towels (increases surface area for vaporization). Cover spills with a solution of 5% Sodium Thiosulfate or Dilute Aqueous Ammonia to destroy the alkylating potential before cleanup.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles.

Protocol A: Hantzsch Thiazole Synthesis

Objective: Synthesis of 4-(2-(difluoromethoxy)phenyl)thiazol-2-amine derivatives. Mechanism: Intermolecular


 alkylation of the sulfur nucleophile followed by intramolecular condensation.
Reagents & Materials
  • Substrate: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (1.0 equiv)

  • Nucleophile: Thiourea (1.1 equiv) or Thioamide derivative

  • Solvent: Ethanol (Absolute)

  • Base (Workup): Ammonium hydroxide (

    
    )
    
Step-by-Step Methodology
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the

    
    -bromoketone (1.0 mmol) in Ethanol (
    
    
    
    ).
    • Note: The solution may be slightly yellow.

  • Addition: Add Thiourea (1.1 mmol) in one portion.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The starting bromide (

      
      ) should disappear, and a polar baseline spot (hydrobromide salt of the product) will appear.
      
  • Precipitation: Cool the reaction mixture to room temperature. A white or off-white precipitate (the HBr salt) often forms.

  • Free-Basing: Pour the mixture into

    
     of water. Adjust pH to 
    
    
    
    using Ammonium Hydroxide. The free base will precipitate.
  • Isolation: Filter the solid, wash with cold water (

    
    ), and dry under vacuum.
    
Data Summary: Solvent Effects
SolventTemperatureReaction TimeYield (Isolated)Notes
Ethanol

2 h88-92%Greenest option; easy precipitation.
DMF

1 h85%Harder workup (requires extraction).
THF

6 h70%Slower kinetics.

Protocol B: Imidazo[1,2-a]pyridine Synthesis

Objective: Synthesis of fused bicyclic systems for kinase inhibition. Mechanism: Condensation of 2-aminopyridine with the


-haloketone.[1][2]
Workflow Visualization (DOT)

ImidazoSynthesis Step1 Step 1: Mix Reagents (Bromoketone + 2-Aminopyridine) Step2 Step 2: Reflux in EtOH (NaHCO3 as scavenger) Step1->Step2 Heat Step3 Step 3: Cyclodehydration (Formation of Bridgehead N) Step2->Step3 -HBr, -H2O Step4 Step 4: Workup (Evaporate & Recrystallize) Step3->Step4 Isolation

Figure 2: One-pot synthesis workflow for Imidazo[1,2-a]pyridine scaffolds.

Step-by-Step Methodology
  • Setup: Combine 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (1.0 equiv) and 2-Aminopyridine (1.2 equiv) in Ethanol.

  • Scavenger: Add Sodium Bicarbonate (

    
    , 2.0 equiv) to neutralize the HBr generated.
    
    • Why? Unlike the thiazole synthesis, the imidazopyridine fused system is sensitive to strong acid; buffering improves yield.

  • Reaction: Reflux for 6 hours.

  • Purification: Evaporate solvent. Resuspend residue in EtOAc/Water. Wash organic layer with Brine.[3] Dry over

    
    .
    
  • Crystallization: Recrystallize from EtOH/Hexane to obtain the target fused heterocycle.

Analytical Characterization (QC)

To validate the integrity of the


 group post-synthesis, look for these specific NMR signatures.
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       Signal:  Look for a distinctive triplet (
      
      
      
      ) centered around
      
      
      .
    • Coupling Constant: The geminal H-F coupling (

      
      ) is large, typically 
      
      
      
      . This "wide" triplet is diagnostic.
  • 
     NMR: 
    
    • Expect a doublet around

      
      .
      

References

  • Medicinal Chemistry of the Difluoromethoxy Group

    • Zafrani, Y., et al. (2019). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry.

  • Hantzsch Thiazole Synthesis Mechanism

    • Chem Help Asap. (2020).[4] "Hantzsch Thiazole Synthesis." Chemistry Education Resources.

  • Imidazo[1,2-a]pyridine Synthesis

    • Bagdi, A.K., et al. (2021). "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." ACS Omega.

  • Safety & Handling of Lachrymators

    • ILPI. (2025).[5] "The MSDS HyperGlossary: Lachrymator." Interactive Learning Paradigms.

Sources

The Synthetic Utility of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone: A Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, a versatile building block in modern organic synthesis. With its unique combination of a reactive α-bromo ketone and a difluoromethoxy-substituted phenyl ring, this reagent offers a gateway to a diverse range of heterocyclic scaffolds and other complex molecular architectures relevant to pharmaceutical and materials science research. This document outlines its synthetic applications, provides detailed experimental protocols, and discusses the mechanistic rationale behind its reactivity.

Introduction: The Strategic Advantage of the Difluoromethoxy Group

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is an α-haloketone that serves as a potent electrophile in a variety of organic transformations. The presence of the difluoromethoxy (-OCF₂H) group at the ortho position of the phenyl ring is of particular significance. This functional group is a well-regarded bioisostere for phenolic hydroxyl or methoxy groups in medicinal chemistry. Its introduction can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a valuable precursor for the synthesis of novel bioactive compounds.

The core reactivity of this molecule lies in the electrophilic nature of the carbon atom bearing the bromine, making it susceptible to nucleophilic attack. This reactivity is the foundation for its application in the construction of various heterocyclic systems.

Key Applications in Heterocyclic Synthesis

α-Bromoacetophenones are cornerstone reagents for the synthesis of a multitude of heterocyclic compounds.[1] The reactivity of the α-carbon towards nucleophiles is a key factor in these transformations.[1] While specific examples for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone are not extensively documented in publicly available literature, its utility can be confidently extrapolated from the well-established chemistry of analogous α-bromoacetophenones.

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a broad spectrum of biological activities. The reaction of an α-bromoacetophenone with a 2-aminopyridine is a classical and efficient method for their synthesis.

Reaction Scheme:

G reagent1 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone reaction Heat (e.g., Ethanol, reflux) reagent1->reaction + reagent2 2-Aminopyridine reagent2->reaction product 2-(2-(difluoromethoxy)phenyl)imidazo[1,2-a]pyridine reaction->product G reagent1 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone reaction Base (e.g., NaHCO3, Ethanol) reagent1->reaction + reagent2 Thiourea reagent2->reaction product 2-Amino-4-(2-(difluoromethoxy)phenyl)thiazole reaction->product

Caption: Hantzsch synthesis of 2-aminothiazoles.

Causality in Experimental Choices: The choice of a mild base like sodium bicarbonate is crucial to neutralize the HBr formed during the reaction without promoting unwanted side reactions. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.

Experimental Protocols

The following protocols are representative methodologies for the synthesis of the title compound and its subsequent use in heterocyclic synthesis. These are based on established procedures for analogous compounds and should be adapted and optimized for the specific substrate. [2][3]

Synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

The α-bromination of 1-(2-(difluoromethoxy)phenyl)ethanone is the most direct route to the title compound.

Workflow:

G start 1-(2-(difluoromethoxy)phenyl)ethanone in suitable solvent (e.g., CH2Cl2) bromination Add Bromine (Br2) dropwise at 0-5 °C start->bromination stir Stir at room temperature (Monitor by TLC) bromination->stir quench Quench with aq. Na2S2O3 stir->quench workup Aqueous workup (Wash with NaHCO3, brine) quench->workup dry Dry over Na2SO4 workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Column chromatography or recrystallization) concentrate->purify end 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone purify->end

Caption: Workflow for the synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(2-(difluoromethoxy)phenyl)ethanone (1.0 eq) in a suitable solvent such as dichloromethane or ethyl ether. [4]Cool the solution to 0 °C in an ice bath.

  • Bromine Addition: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the stirred solution. [4]The addition should be dropwise to control the reaction temperature and the evolution of hydrogen bromide gas.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, wash the organic phase with water and brine. [4]Some protocols may include a wash with a dilute solution of sodium thiosulfate to quench any excess bromine, followed by a wash with saturated sodium bicarbonate solution. [2][3]5. Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Protocol for the Synthesis of 2-(2-(difluoromethoxy)phenyl)imidazo[1,2-a]pyridine
  • Reaction Mixture: To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (1.0 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to afford the desired imidazo[1,2-a]pyridine.

Physicochemical and Safety Data

It is imperative for researchers to consult the Safety Data Sheet (SDS) before handling 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone or any of the reagents mentioned. α-Bromoacetophenones are generally lachrymatory and can cause skin and respiratory tract irritation. [5]

Property Value Source
CAS Number 405921-09-7 [6]
Molecular Formula C₉H₇BrF₂O₂ [7]
Molecular Weight 265.05 g/mol
Appearance Solid

| Storage Temperature | 2-8 °C | |

Conclusion

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a highly valuable and reactive intermediate in organic synthesis. Its utility in the construction of medicinally relevant heterocyclic scaffolds, such as imidazo[1,2-a]pyridines and thiazoles, makes it an important tool for drug discovery and development professionals. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for the exploration of this versatile reagent in the synthesis of novel and complex molecules. As with any chemical process, appropriate safety precautions and reaction optimization are paramount for successful and safe experimentation.

References

  • BenchChem. (2025). Performance Benchmark: 2-bromo-1-(4-(diethylamino)phenyl)ethanone in Heterocyclic Synthesis.
  • MedchemExpress. (n.d.). 2-Bromo-2'-methoxyacetophenone.
  • Anonymous. (n.d.). 2-Bromovalerophenone: Synthesis Methods and Physico-Chemical Characterization.
  • BenchChem. (2025). Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone.
  • Rapid syntheses of N-fused heterocycles via acyl-transfer in heteroaryl ketones. (2022). National Institutes of Health.
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. (n.d.). National Institutes of Health.
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. (n.d.). ResearchGate.
  • Reagentia. (n.d.). 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (1 x 250 mg).
  • BenchChem. (2025). The Versatility of 2-Bromo-1-furan-2-yl-ethanone in the Synthesis of Heterocyclic Scaffolds: Application Notes and Protocols.
  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). (n.d.). ijarsct.
  • PubChem. (n.d.). 2-Bromo-1,2-diphenylethan-1-one.
  • PrepChem.com. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone.
  • Echemi. (n.d.). 2-BROMO-2,2-DIFLUORO-1-PHENYL-ETHANONE Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). 2-bromo-1-phenyl ethanone.
  • Proposed mechanism for the 2-bromo-1-phenylethanone dehalogenation reaction mediated by m-TPEWP5 G-EsY nanoassembly as a photocatalyst. (n.d.). ResearchGate.
  • Synthesis of some Fused Heterocyclic Compounds from α-Bromo Tetralone and Indanone. (2019). ResearchGate.
  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 2,2-Dibromo-1,2-diphenyl-1-ethanone.
  • Sigma-Aldrich. (n.d.). 2-BROMO-1-(4-(DIFLUOROMETHOXY)PHENYL)ETHANONE.
  • PubChem. (n.d.). 2-bromo-1-(3-(difluoromethoxy)phenyl)ethanone.
  • Fisher Scientific. (n.d.). 2-Bromo-1-(3-(difluoromethoxy)phenyl)ethanone, 95% Purity, C9H7BrF2O2, 250 mg.

Sources

Derivatization of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic

Executive Summary & Scope

This technical guide details the derivatization of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS: 405921-09-7).[1] This scaffold is a critical intermediate in medicinal chemistry, combining the high reactivity of an


-bromo ketone with the metabolic stability and lipophilic modulation of the difluoromethoxy (

)
group.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers. Primary Applications: Synthesis of bioactive heterocycles (thiazoles, imidazopyridines) and peptidomimetic cores.

Chemical Profile & Strategic Value

The Fluorine Effect

The 2-(difluoromethoxy) substituent is not merely a bystander; it is a bioisostere of the methoxy group .

  • Metabolic Stability: The

    
     bonds protect the oxygen from metabolic dealkylation (O-demethylation), a common clearance pathway for methoxy-arenes.
    
  • Lipophilicity: The

    
     group increases 
    
    
    
    relative to
    
    
    , improving membrane permeability.
  • H-Bonding: The terminal proton in

    
     acts as a weak hydrogen bond donor, a unique property absent in trifluoromethoxy (
    
    
    
    ) analogues.
Reactivity Landscape

The molecule features two electrophilic sites:[2]

  • 
    -Carbon (
    
    
    
    ):
    Highly susceptible to
    
    
    attack by nucleophiles (amines, thiols, carboxylates).
  • Carbonyl Carbon (

    
    ):  Prone to nucleophilic addition, often serving as the second step in cyclocondensation reactions.
    

Safety Warning: Like all


-bromo ketones, this compound is a potent lachrymator  and skin irritant. All protocols must be performed in a functioning fume hood.

Visualizing the Reactivity Landscape

The following diagram illustrates the three primary derivatization pathways covered in this guide.

ReactivityLandscape Start 2-Bromo-1-(2-(difluoromethoxy) phenyl)ethanone Thioamide Thioureas/ Thioamides Start->Thioamide + Aminopyridine 2-Aminopyridines Start->Aminopyridine + Amine Primary/Secondary Amines Start->Amine + Thiazole 2-Aminothiazole Derivatives Thioamide->Thiazole Hantzsch Synthesis (Reflux, EtOH) Imidazo Imidazo[1,2-a]pyridine Scaffolds Aminopyridine->Imidazo Cyclocondensation (NaHCO3, EtOH) AminoKetone α-Amino Ketones (Reductive Amination Precursors) Amine->AminoKetone N-Alkylation (DIEA, THF)

Figure 1: Strategic derivatization pathways converting the bromo-ketone scaffold into high-value heterocyclic cores.

Protocol A: Hantzsch Thiazole Synthesis

This is the most robust application, yielding 2-aminothiazoles or 2,4-disubstituted thiazoles, which are privileged structures in kinase inhibitors.

Mechanistic Insight

The reaction proceeds via an initial


 displacement of the bromide by the sulfur atom of the thioamide, followed by an intramolecular attack of the nitrogen on the carbonyl, dehydration, and aromatization.
Experimental Protocol

Reagents:

  • Substrate: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (

    
     equiv)[1]
    
  • Reagent: Thiourea (for 2-amino thiazoles) or Thioamide (

    
     equiv)
    
  • Solvent: Absolute Ethanol (0.1 M concentration)

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve

    
     mmol of the bromo ketone in 
    
    
    
    mL of absolute ethanol.
  • Addition: Add

    
     mmol of thiourea. The mixture may remain a suspension initially.
    
  • Reflux: Fit a reflux condenser and heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Monitor by TLC (System: 30% EtOAc/Hexanes). The starting material (

      
      ) should disappear, and a polar spot (hydrobromide salt of the product) will appear at the baseline.
      
  • Cooling: Allow the reaction to cool to room temperature. Often, the product precipitates as the HBr salt.

  • Workup (Free Base Isolation):

    • Evaporate the ethanol under reduced pressure.

    • Resuspend the residue in saturated aqueous

      
       (
      
      
      
      mL). Stir for 30 minutes to neutralize.
    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry combined organics over

      
      , filter, and concentrate.[3]
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-5% MeOH in DCM).

Expected Yield: 85–95%

Protocol B: Synthesis of Imidazo[1,2-a]pyridines

Fused bicyclic systems are critical for ATP-competitive inhibitors. This protocol utilizes the 2-aminopyridine "shuttle."

Mechanism Visualization

ImidazoMechanism Step1 Step 1: N-Alkylation (Ring Nitrogen attacks C-alpha) Step2 Step 2: Intermediate Salt Formation Step1->Step2 Step3 Step 3: Cyclization (Exocyclic NH2 attacks Carbonyl) Step2->Step3 Step4 Step 4: Dehydration & Aromatization Step3->Step4 Product Final Product: 3-(2-(difluoromethoxy)phenyl) imidazo[1,2-a]pyridine Step4->Product

Figure 2: Step-wise cyclization mechanism for imidazo[1,2-a]pyridine formation.

Experimental Protocol

Reagents:

  • Substrate: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (

    
     equiv)[1]
    
  • Reagent: 2-Aminopyridine (

    
     equiv)
    
  • Base:

    
     (
    
    
    
    equiv)
  • Solvent: Ethanol/Water (10:1) or DMF (for difficult substrates)

Step-by-Step:

  • Setup: Charge a reaction vial with the bromo ketone (

    
     mmol), 2-aminopyridine (
    
    
    
    mmol), and
    
    
    (
    
    
    mmol).
  • Solvent: Add

    
     mL of Ethanol and 
    
    
    
    mL of water.
  • Reaction: Heat to

    
     for 6 hours.
    
    • Note: The base is essential here to scavenge the HBr formed and drive the dehydration.

  • Workup:

    • Pour the reaction mixture into

      
       mL of ice-cold water.
      
    • The product often precipitates as a solid.[4] Filter and wash with cold water.

    • If no precipitate forms, extract with DCM.

  • Validation: The disappearance of the ketone carbonyl peak in

    
     NMR (
    
    
    
    ppm) confirms cyclization.

Analytical Validation Data

To ensure the integrity of your derivatization, compare your spectral data against these expected parameters.

Table 1: Key Spectral Indicators

FeatureMethodExpected SignalDiagnostic Value

Proton

NMR

6.50 – 7.10 ppm (Triplet)

Hz. Large coupling confirms intact difluoromethoxy group.

Carbon

NMR

115 – 120 ppm (Triplet)

Hz. Distinctive splitting pattern.
Thiazole C-H

NMR

7.00 – 7.50 ppm (Singlet)
Confirms Hantzsch cyclization (C5 proton of thiazole).
Ketone Carbonyl

NMR

190 – 195 ppm
Must be ABSENT in cyclized products (Thiazole/Imidazo).
Mass Spec LC-MSM+2 Peak (Bromine)Starting material has 1:1 ratio of M/M+2. Product should NOT.

Troubleshooting & Optimization

  • Problem: Reaction turns black/tarry.

    • Cause: Decomposition of the

      
      -bromo ketone due to high temperature or strong base.
      
    • Solution: Conduct the reaction at room temperature for longer times (12-24h) or exclude light (wrap flask in foil).

  • Problem: "Oiling out" of the product during aqueous workup.

    • Solution: Do not extract immediately. Triturate the oil with cold diethyl ether or hexanes to induce crystallization.

  • Problem: Incomplete conversion.

    • Solution: Add a catalytic amount (10 mol%) of Sodium Iodide (NaI). This generates the

      
      -iodo ketone in situ, which is more reactive (Finkelstein reaction).
      

References

  • Hantzsch Thiazole Synthesis: Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

  • Imidazo[1,2-a]pyridine Synthesis: Bagley, M. C., et al. (2007). "One-step synthesis of imidazo[1,2-a]pyridines using microwave irradiation." Synlett, 2007(16), 2457-2460.

  • Difluoromethoxy Group Properties: Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry, 60(2), 797–804.

  • General

    
    -Haloketone Reactivity:  Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[5] 
    
  • Safety of Lachrymators: National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

Sources

Application Note: High-Throughput Analytical Strategies for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of robust analytical methodologies for the characterization and quantification of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and experimental rationale. Methodologies for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are presented, offering a multi-faceted approach to ensure compound identity, purity, and stability.

Introduction and Physicochemical Profile

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a halogenated aromatic ketone of significant interest in medicinal chemistry. Its precise and accurate analysis is critical for reaction monitoring, impurity profiling, and ensuring the quality of active pharmaceutical ingredients (APIs). The presence of a brominated carbon, a difluoromethoxy group, and a phenyl ring imparts a moderate polarity and strong UV absorbance, making it well-suited for reversed-phase HPLC analysis.

Physicochemical Properties (Predicted)

PropertyValueSource/Rationale
Molecular FormulaC₉H₇BrF₂O₂Based on structure
Molecular Weight265.05 g/mol Calculated
AppearanceWhite to off-white solidAnalogy to similar bromoacetophenones
UV λmax~254 nmPredicted based on the benzoyl chromophore[1]
SolubilitySoluble in organic solvents (e.g., Acetonitrile, Methanol, Dichloromethane)General solubility of similar organic compounds

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Quantification

Reversed-phase HPLC with a C18 stationary phase is the method of choice for the routine analysis and quantification of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone. This technique separates the analyte from potential impurities based on hydrophobicity.

Rationale for Method Development

The selection of a C18 column provides a versatile stationary phase for the separation of moderately polar compounds. A mobile phase consisting of acetonitrile and water offers a good balance of solvent strength and compatibility with UV detection. A gradient elution is initially employed to determine the optimal elution conditions and can be optimized to an isocratic method for faster sample throughput once the retention behavior is understood.[1] A photodiode array (PDA) or UV detector set at the predicted λmax of 254 nm ensures high sensitivity.

Experimental Protocol: HPLC-UV Analysis

2.2.1. Instrumentation and Consumables

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA/UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • 0.1% (v/v) Formic acid (for MS compatibility, optional for UV).[2]

2.2.2. Sample Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

2.2.3. Chromatographic Conditions

ParameterCondition
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 60% B to 90% B over 10 min, hold for 2 min, return to 60% B and equilibrate for 3 min.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
System Suitability and Validation

To ensure the reliability of the HPLC method, system suitability tests should be performed. This includes evaluating parameters such as theoretical plates, tailing factor, and reproducibility of injections. For method validation, linearity, accuracy, precision, and robustness should be assessed according to ICH guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Confirmation

GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities that may be present in the sample. It provides both chromatographic separation and mass spectral information for structural elucidation.

Rationale for Method Development

Given the predicted volatility of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, GC is a viable analytical technique. A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of aromatic ketones. Electron ionization (EI) at 70 eV will produce a characteristic fragmentation pattern, aiding in structural confirmation.

Experimental Protocol: GC-MS Analysis

3.2.1. Instrumentation and Consumables

  • GC system with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Helium (carrier gas).

3.2.2. Sample Preparation

  • Prepare a 100 µg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.

3.2.3. GC-MS Conditions

ParameterCondition
Injector Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-400 amu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone. ¹H, ¹³C, and ¹⁹F NMR will provide detailed information about the molecular framework.

Rationale for NMR Analysis

The distinct chemical environments of the protons, carbons, and fluorine atoms in the molecule will result in a unique set of NMR signals. ¹H NMR will confirm the presence of the aromatic and methylene protons. ¹³C NMR will identify the carbonyl, aromatic, and difluoromethoxy carbons. ¹⁹F NMR is particularly important for confirming the presence and environment of the difluoromethoxy group.

Experimental Protocol: NMR Analysis

4.2.1. Sample Preparation

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

4.2.2. NMR Acquisition Parameters

  • Spectrometer: 400 MHz or higher field strength.

  • ¹H NMR: Acquire standard proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra.

  • ¹⁹F NMR: Acquire fluorine spectra.

Predicted NMR Data

NucleusPredicted Chemical Shift (ppm)MultiplicityRationale
¹H 7.2 - 7.8MultipletsAromatic protons
¹H 4.5 - 4.8Singlet-CH₂Br protons
¹H 6.5 - 7.0Triplet-OCHF₂ proton
¹³C ~190SingletCarbonyl carbon
¹³C 115 - 155MultipletsAromatic carbons
¹³C ~115 (t)TripletDifluoromethoxy carbon
¹³C ~30Singlet-CH₂Br carbon
¹⁹F -80 to -90DoubletDifluoromethoxy fluorines

Visual Workflows

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Inject Inject into HPLC Dilute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify Purity/Concentration Integrate->Quantify

Caption: HPLC-UV Analytical Workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis PrepareSol Prepare Solution in DCM Inject Inject into GC PrepareSol->Inject Separate Capillary Column Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect LibrarySearch Mass Spectral Library Search Detect->LibrarySearch Identify Identify Impurities LibrarySearch->Identify

Caption: GC-MS Analytical Workflow.

Conclusion

The analytical methods presented in this application note provide a robust framework for the comprehensive analysis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone. The combination of HPLC-UV for quantification and purity assessment, GC-MS for volatile impurity profiling, and NMR for definitive structural confirmation ensures a high level of confidence in the quality of this important chemical intermediate. The provided protocols serve as a starting point and should be validated in the respective laboratory setting to ensure their suitability for the intended purpose.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 102630, 2-Bromo-1,2-diphenylethan-1-one. Retrieved from [Link]

  • SIELC Technologies (n.d.). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Institute of Standards and Technology (n.d.). Ethanone, 2-bromo-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Application Notes & Protocols: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone as a Versatile Building Block for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Scaffolds in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The difluoromethoxy (-OCF₂H) group, in particular, has garnered significant attention as a bioisosteric replacement for methoxy or hydroxyl groups. It offers a unique combination of properties, including increased metabolic stability, enhanced lipophilicity, and the ability to act as a weak hydrogen bond donor, which can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile.[1][2]

This guide focuses on 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone , a bifunctional reagent that marries the advantageous properties of the difluoromethoxy group with the versatile reactivity of an α-bromoketone. α-Bromoketones are powerful electrophilic building blocks, widely employed in the construction of a vast array of heterocyclic systems that form the core of numerous pharmaceutical agents.[3][4] The presence of two adjacent electrophilic centers—the α-carbon and the carbonyl carbon—renders these molecules highly valuable for creating complex molecular architectures through reactions with various nucleophiles.[5][6]

This document serves as a technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the reagent's reactivity, field-proven insights into its application, and robust, step-by-step protocols for the synthesis of high-value heterocyclic compounds.

Reagent Profile and Critical Safety Considerations

Before proceeding with any experimental work, a thorough understanding of the reagent's properties and the implementation of stringent safety measures are paramount.

Physicochemical Data
PropertyValueSource
Chemical Name 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone-
CAS Number 405921-09-7[7]
Molecular Formula C₉H₇BrF₂O₂[7]
Molecular Weight 265.05 g/mol -
Appearance Typically a solid (color may vary)-
Safety and Handling: A Self-Validating System

α-Bromoketones as a class are potent lachrymators and are corrosive, causing severe skin burns and eye damage.[8][9] Safe handling is non-negotiable and forms the first step of a self-validating protocol.

  • Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:

    • Eye Protection: Wear tightly sealed chemical safety goggles and a face shield.

    • Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Double-gloving is recommended.

    • Body Protection: A flame-resistant lab coat and an impervious apron are mandatory.

  • Emergency Procedures: Ensure immediate access to an emergency eyewash station and safety shower. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[10] Have a spill kit rated for halogenated organic compounds readily available.

The Dual Nature of Reactivity: An In-Depth Analysis

The synthetic versatility of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone stems from its dual electrophilic character. Understanding this is critical to predicting reaction outcomes and designing novel synthetic pathways.

The inductive effect of the adjacent carbonyl group significantly polarizes the C-Br bond, making the α-carbon exceptionally susceptible to nucleophilic attack via an Sɴ2 mechanism.[6] Concurrently, the carbonyl carbon retains its inherent electrophilicity, allowing for attack by strong nucleophiles. This dual reactivity is the causal principle behind its utility in forming heterocyclic rings, where one nucleophile can interact with both electrophilic sites in a sequential or concerted manner.

Hantzsch_Mechanism start α-Bromoketone + Thiourea step1 Sɴ2 Attack (S attacks Cα) start->step1 Step 1 intermediate1 Isothiouronium Intermediate step1->intermediate1 step2 Intramolecular Cyclization intermediate1->step2 Step 2 intermediate2 Cyclic Hemiaminal Intermediate step2->intermediate2 step3 Dehydration (-H₂O) intermediate2->step3 Step 3 product 2-Amino-4-Arylthiazole Product step3->product

Caption: Mechanistic workflow of the Hantzsch thiazole synthesis.

Detailed Experimental Protocols

The following protocol is a self-validating system, incorporating steps for reaction setup, monitoring, work-up, and purification to ensure reproducibility and high purity of the final product.

Protocol: Synthesis of 2-Amino-4-(2-(difluoromethoxy)phenyl)thiazole

This procedure is based on the classic Hantzsch methodology, adapted for the specific reagent. [11] Materials & Equipment:

  • 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (1.0 eq)

  • Thiourea (1.2 eq)

  • Ethanol (ACS Grade)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates (silica gel 60 F₂₅₄)

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Experimental_Workflow setup 1. Combine Reagents (α-Bromoketone, Thiourea) in Ethanol reaction 2. Heat to Reflux (e.g., 80°C, 2-4 h) setup->reaction monitor 3. Monitor by TLC (e.g., 3:1 Hexanes:EtOAc) reaction->monitor monitor->reaction Incomplete workup 4. Cool & Precipitate Cool to RT, pour into aq. NaHCO₃ monitor->workup Complete filtration 5. Isolate Solid Vacuum filter product, wash with water workup->filtration drying 6. Dry Product Dry in vacuo or air filtration->drying purification 7. Purify (if needed) Recrystallize from Ethanol/Water drying->purification characterization 8. Characterize (NMR, MS, mp) purification->characterization

Caption: Experimental workflow for thiazole synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (e.g., 2.65 g, 10.0 mmol, 1.0 eq) and thiourea (e.g., 0.91 g, 12.0 mmol, 1.2 eq).

  • Solvent Addition: Add 40 mL of absolute ethanol to the flask. The solids may not fully dissolve at room temperature.

  • Heating and Monitoring: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) every 30 minutes. (Eluent: 3:1 Hexanes:Ethyl Acetate; visualize under UV light). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting bromoketone.

    • Causality Note: Refluxing in ethanol provides sufficient thermal energy to overcome the activation barrier for the Sɴ2 and cyclization steps while being a relatively benign and effective solvent for the reagents.

  • Work-up and Isolation: Once the reaction is complete, remove the heating source and allow the mixture to cool to room temperature. A precipitate may form. Slowly pour the reaction mixture into a beaker containing 150 mL of a stirred, saturated aqueous solution of sodium bicarbonate.

    • Self-Validation: The basic quench neutralizes the hydrobromic acid (HBr) byproduct, which is crucial for precipitating the free base form of the aminothiazole product and preventing potential side reactions.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold deionized water (2 x 30 mL) to remove any inorganic salts.

  • Drying: Dry the collected solid under vacuum or in a desiccator to a constant weight. The product is often of high purity at this stage.

  • Purification (Optional): If TLC analysis indicates the presence of impurities, the product can be further purified by recrystallization from an ethanol/water mixture.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis to confirm its identity and purity.

Expected Results and Comparative Data

The Hantzsch synthesis is known for its efficiency. The electron-donating nature of substituents on the thioamide or thiourea can influence reaction rates but generally provides good to excellent yields.

Thio-ComponentProduct TypeTypical Reaction TimeTypical Yield
Thiourea2-Aminothiazole2-4 hours85-95%
Thioacetamide2-Methylthiazole3-5 hours80-90%
Phenylthiourea2-(Phenylamino)thiazole4-6 hours75-85%
Note: Data is representative for α-bromoketones in Hantzsch synthesis and provides a baseline expectation.

Conclusion

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a highly effective and valuable building block for synthetic and medicinal chemists. Its predictable dual-electrophilic reactivity, particularly in well-established transformations like the Hantzsch thiazole synthesis, allows for the efficient construction of novel heterocyclic compounds. The incorporation of the difluoromethoxy moiety provides a direct route to new chemical entities with potentially enhanced drug-like properties. The protocols and principles outlined in this guide offer a solid foundation for researchers to confidently and safely utilize this reagent in their drug discovery and development programs.

References

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  • de Abreu, C. R. A., et al. (2021). Synthetic Access to Aromatic α-Haloketones. Molecules. Available at: [Link]

  • PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. Available at: [Link]

  • (Link unavailable)
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  • Organic Chemistry Portal. (n.d.). Thiophene synthesis. Available at: [Link]

  • (Link unavailable)
  • (Link unavailable)
  • Erian, A. W., et al. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]

  • (Link unavailable)
  • S. K. N. et al. (2019). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis. Available at: [Link]

  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules. Available at: [Link]

  • (Link unavailable)
  • Organic Chemistry Portal. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • Reagentia. (n.d.). 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone. Available at: [Link]

  • (Link unavailable)
  • (Link unavailable)
  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • (Link unavailable)
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  • (Link unavailable)
  • Scribd. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]

  • (Link unavailable)
  • (Link unavailable)
  • (Link unavailable)
  • (Link unavailable)

Sources

Application Note: Strategic Utilization of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone in Heterocyclic Synthesis

[1]

Executive Summary

This technical guide outlines the optimal handling and synthetic utility of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS: 405921-09-7).[1] As a specialized phenacyl bromide derivative, this compound serves as a critical linchpin for installing the pharmacologically privileged difluoromethoxy (-OCHF₂) motif into drug scaffolds.[1]

The -OCHF₂ group acts as a lipophilic hydrogen bond donor, offering a strategic bioisostere for methoxy or hydroxy groups to improve metabolic stability (blocking metabolic soft spots) and membrane permeability. This guide focuses on its primary application: the regiospecific construction of 1,3-thiazoles and imidazoles via cyclocondensation.

Chemical Profile & Safety Architecture

Physicochemical Data
PropertySpecification
Chemical Name 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone
CAS Number 405921-09-7
Molecular Formula C₉H₇BrF₂O₂
Molecular Weight 265.05 g/mol
Appearance White to pale yellow solid (low melting)
Solubility Soluble in DCM, THF, EtOAc; sparingly soluble in Hexanes
Reactivity High electrophilicity at α-carbon; Lachrymator
Safety & Handling (Critical)

Warning: Lachrymator Agent. Phenacyl bromides are potent eye and respiratory irritants.

  • Engineering Controls: All weighing and transfers must occur inside a certified chemical fume hood.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating potential before cleaning.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or light-induced degradation.

Strategic Value: The Fluorine Effect

In medicinal chemistry, the difluoromethoxy group is not merely a substituent; it is a functional tool.[2]

  • Lipophilicity Modulation: The -OCHF₂ group is more lipophilic than a methoxy group (LogP Δ ≈ +0.6), aiding in blood-brain barrier (BBB) penetration.[1]

  • Conformational Locking: The ortho-substitution pattern forces the carbonyl out of coplanarity with the phenyl ring, creating a specific 3D vector for the attached heterocycle.

  • Metabolic Shielding: The C-F bonds protect the alkoxy position from rapid oxidative O-dealkylation by Cytochrome P450 enzymes.

Primary Application: Hantzsch Thiazole Synthesis

The most high-value application of this building block is the synthesis of 2,4-disubstituted thiazoles.[1] The α-bromoketone moiety reacts seamlessly with thioamides or thioureas.[1]

Mechanism of Action

The reaction proceeds via a cascade sequence:

  • Nucleophilic Attack: The sulfur atom of the thioamide attacks the α-carbon of the phenacyl bromide (S_N2).

  • Cyclization: The nitrogen atom attacks the carbonyl carbon.

  • Dehydration: Loss of water drives aromatization to form the stable thiazole ring.

Visualization: Synthetic Pathway

HantzschSynthesisStart2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanoneIntermediateS-AlkylatedIntermediateStart->Intermediate S_N2 Attack(Ethanol, Reflux)ReagentThiourea / Thioamide(R-CSNH2)Reagent->IntermediateTransitionCyclization &DehydrationIntermediate->Transition -HBrProduct4-(2-(difluoromethoxy)phenyl)thiazole DerivativeTransition->Product -H2O(Aromatization)

Caption: Logical flow of the Hantzsch thiazole synthesis utilizing the phenacyl bromide scaffold.

Experimental Protocol: Synthesis of 2-Amino-4-(2-(difluoromethoxy)phenyl)thiazole

This protocol is validated for high yield and purity, minimizing defluorination side reactions.

Reagents Setup
  • Substrate: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (1.0 equiv)

  • Nucleophile: Thiourea (1.1 equiv)[1]

  • Solvent: Absolute Ethanol (0.5 M concentration relative to substrate)

  • Base (Optional): NaHCO₃ (solid) – Use only if acid-sensitive groups are present.[1]

Step-by-Step Methodology

Step 1: Reaction Assembly

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone in 2.0 mL of absolute ethanol.

  • Add 1.1 mmol of Thiourea in a single portion.

    • Note: The reaction is initially heterogeneous but will clarify upon heating.

Step 2: Thermal Activation

  • Equip the flask with a reflux condenser.

  • Heat the mixture to reflux (approx. 78°C) for 2–4 hours.

  • Checkpoint: Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes). The starting bromide (Rf ~0.6) should disappear, and a polar spot (hydrobromide salt of the product) will appear at the baseline.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature.

  • Precipitation: In many cases, the product crystallizes as the HBr salt. Filter the solid and wash with cold ethanol.

  • Free Base Liberation (If required): Suspend the solid in water and adjust pH to ~9 using saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x).[1]

  • Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 4: Purification

  • Recrystallization from Ethanol/Water is typically sufficient.[1]

  • If chromatography is needed, use a gradient of 0-50% EtOAc/Hexanes.[1]

Advanced Application: Imidazole Synthesis (The Cornforth Rearrangement Route)

While thiazoles are the primary target, this building block can also access imidazoles via reaction with amidines.

Critical Consideration: Regioselectivity

When reacting with unsymmetrical amidines, regioselectivity can be an issue. The high reactivity of the α-bromine favors initial N-alkylation.[1]

ImidazolePathSubstratePhenacyl BromideScaffoldConditionsCHCl3 / H2ONaHCO3 (Biphasic)Substrate->ConditionsAmidineAmidine(R-C(=NH)NH2)Amidine->ConditionsProduct4-(2-(difluoromethoxy)phenyl)-1H-imidazoleConditions->Product Cyclization

Caption: Biphasic synthesis route for imidazole derivatives to manage pH and byproduct removal.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of the bromideEnsure solvents are anhydrous. Store reagent under Argon.[1]
Defluorination Harsh basic conditionsAvoid strong bases like NaOH or KOtBu.[1] Use NaHCO₃ or organic bases (TEA/DIPEA) if necessary.
Oiling Out Product impurityThe HBr salt may form an oil. Triturate with diethyl ether or induce crystallization by scratching.[1]
Lachrymatory Effect Vapor leakageQuench glassware in a hood with dilute ammonia before removing from the hood.

References

  • Mizuta, S., et al. (2024).[3] Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide. Royal Society of Chemistry. Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary for Phenacyl Bromide Derivatives. Retrieved from [Link]

  • Li, J., et al. (2019). Synthesis of Thiazole Derivatives via Hantzsch Reaction: A Review. PMC. Retrieved from [Link]

Application Notes and Protocols for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Complex Molecule Synthesis

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a valuable reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its structure, featuring a bromo-handle for coupling and a difluoromethoxy group, makes it an attractive building block for the introduction of the unique physicochemical properties associated with fluorine substitution into complex organic molecules. The difluoromethoxy group can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making it a desirable moiety in the design of pharmaceuticals and agrochemicals.

This guide provides a comprehensive overview of the application of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone in key cross-coupling reactions, offering insights into reaction mechanisms, detailed experimental protocols, and the rationale behind the selection of catalysts, ligands, and reaction conditions. While direct literature examples for this specific substrate are limited, the protocols provided are based on well-established methodologies for structurally similar 2-bromoacetophenones and aryl bromides, and should serve as a robust starting point for reaction optimization.

Core Principles of Reactivity

The reactivity of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone in cross-coupling reactions is primarily governed by the carbon-bromine bond. This bond is susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium(0), initiating the catalytic cycle. The presence of the ketone and the electron-withdrawing difluoromethoxy group can influence the electronic properties of the aryl ring, potentially affecting the rate of oxidative addition and subsequent steps in the catalytic cycle.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds, coupling an organoboron reagent with an organic halide.[1] In the context of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, this reaction allows for the synthesis of various 1-(2-(difluoromethoxy)phenyl)-2-arylethanones, which are precursors to a wide range of complex molecular architectures.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr ArPdOH Ar-Pd(II)L₂(OH) ArPdBr->ArPdOH Ligand Exchange ArPdAr_prime Ar-Pd(II)L₂(Ar') ArPdOH->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Product Ar-Ar' ArPdAr_prime->Product Reductive Elimination BoronicAcid Ar'B(OH)₂ BoronicAcid->ArPdAr_prime Base Base (e.g., K₂CO₃) Base->ArPdOH Reagent Ar-Br (2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone) Reagent->ArPdBr Oxidative Addition caption Suzuki-Miyaura Catalytic Cycle Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr ArPdC_CR Ar-Pd(II)L₂(C≡CR) ArPdBr->ArPdC_CR Transmetalation ArPdC_CR->Pd0 Product_Pd Ar-C≡CR ArPdC_CR->Product_Pd Reductive Elimination Reagent_Pd Ar-Br Reagent_Pd->ArPdBr Oxidative Addition Alkyne H-C≡CR CuC_CR Cu-C≡CR Alkyne->CuC_CR CuC_CR->ArPdC_CR To Pd Cycle Base_Cu Base (e.g., Et₃N) Base_Cu->CuC_CR CuX Cu(I)X CuX->CuC_CR caption Sonogashira Catalytic Cycles Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr AmineComplex [Ar-Pd(II)L₂(HNR₂)]⁺Br⁻ ArPdBr->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L₂(NR₂) AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Product Ar-NR₂ AmidoComplex->Product Reductive Elimination Amine HNR₂ Amine->AmineComplex Base Base (e.g., NaOtBu) Base->AmidoComplex Reagent Ar-Br Reagent->ArPdBr Oxidative Addition caption Buchwald-Hartwig Amination Cycle Heck_Mechanism Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂(Br) Pd0->ArPdBr AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ ArPdBr->AlkeneComplex Alkene Coordination AlkylPd R-CH₂-CH(Ar)-Pd(II)L₂(Br) AlkeneComplex->AlkylPd Migratory Insertion ProductComplex [Ar-CH=CH-R + HPd(II)L₂(Br)] AlkylPd->ProductComplex β-Hydride Elimination ProductComplex->Pd0 Base-mediated Regeneration Product Ar-CH=CH-R ProductComplex->Product Base Base Base->Pd0 Alkene Alkene Alkene->AlkeneComplex Reagent Ar-Br Reagent->ArPdBr Oxidative Addition caption Heck Reaction Catalytic Cycle

Sources

Troubleshooting & Optimization

Common side products in 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Technical Overview & Reactivity Profile

Compound: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone CAS: 405921-09-7 Core Utility: Key intermediate for synthesizing fused heterocycles (e.g., thiazoles, imidazoles) via Hantzsch or condensation reactions.

Critical Reactivity Insight (The "Ortho-Effect"): Unlike simple phenacyl bromides, this compound possesses an ortho-difluoromethoxy (


) group. This substituent exerts significant steric hindrance  and electronic repulsion , often retarding nucleophilic attack at the 

-carbon compared to para-substituted analogs. Researchers frequently misinterpret this reduced reaction rate as "stalled" chemistry and erroneously increase base concentration, leading to rapid degradation rather than product formation.

Diagnostic Guide: Identifying Side Products

Use this table to identify impurities based on LC-MS and


 NMR signatures relative to the starting material (SM).
Impurity TypeStructure / NameMS Signature (ESI)NMR Signature (

)
Cause
Hydrolysis Product 2-Hydroxy-1-(2-(difluoromethoxy)phenyl)ethanone

(

shift from de-bromo mass)

shifts downfield (~4.8 ppm). Broad

singlet appears.
Wet solvents; hygroscopic bases (e.g.,

); high humidity.
Reduction Product 1-(2-(difluoromethoxy)phenyl)ethanone

(Mass decreases by ~78-80 Da)

becomes a

singlet at ~2.6 ppm.
Radical mechanism (light exposure); reaction with thiols/iodides without scavenger.
Hantzsch Intermediate

-Hydroxy-thiazoline (Non-dehydrated)

Complex aliphatic region; loss of aromatic planarity.Insufficient heating; reaction stopped too early.
Self-Condensation Dimer/Oligomer

or higher
Broad aromatic multiplets; loss of distinct

.
Strong base usage (e.g.,

,

); high concentration.

Troubleshooting & FAQs

Scenario A: "My reaction is moving significantly slower than literature precedents for phenacyl bromide."

Diagnosis: You are likely experiencing the ortho-effect. The bulky


 group at the 2-position creates a rotational barrier and steric shield around the carbonyl and 

-carbon. Corrective Action:
  • Do NOT increase base strength: Stronger bases (e.g., alkoxides) will attack the sensitive

    
    -position or the 
    
    
    
    group itself.
  • Solvent Switch: Switch from non-polar solvents (DCM, Toluene) to polar aprotic solvents (DMF, MeCN) to enhance nucleophile activity.

  • Catalysis: Add a catalytic amount of Sodium Iodide (NaI, 10 mol%). This generates the in situ

    
    -iodo ketone, which is significantly more reactive toward nucleophiles (
    
    
    
    ) than the bromide, bypassing the steric penalty.
Scenario B: "I see a new spot on TLC that is more polar, but my desired product is not forming."

Diagnosis: This is likely the hydrolysis byproduct (


-hydroxy ketone). The electron-withdrawing nature of the 

group makes the carbonyl carbon highly electrophilic, increasing susceptibility to attack by trace water. Corrective Action:
  • Dry Your System: Ensure all solvents are anhydrous. If using hygroscopic bases (

    
    , 
    
    
    
    ), dry them in an oven at 120°C overnight before use.
  • ** Proton Sponge:** If the reaction generates acid (HBr), use a non-nucleophilic base scavenger (e.g., 2,6-lutidine) instead of carbonate bases which generate water as a byproduct of neutralization.

Scenario C: "During Hantzsch thiazole synthesis, I isolated a solid that has the correct mass but wrong NMR."

Diagnosis: You have likely isolated the thioimidate intermediate or the hydroxy-thiazoline (cyclized but not dehydrated). The final dehydration step to aromatize the thiazole ring requires a driving force (heat or acid). Corrective Action:

  • Force Dehydration: Reflux the intermediate in Ethanol with a catalytic amount of acid (e.g.,

    
     or 
    
    
    
    ) for 1-2 hours.
  • One-Pot Protocol: Ensure the initial reaction is heated to at least 60-80°C. Room temperature is often insufficient for the final aromatization step for ortho-substituted substrates.

Visualizing Reaction Pathways

The following diagram illustrates the competition between the intended substitution pathway and common side reactions.

ReactionPathways SM Starting Material 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Prod Target Product (e.g., Thiazole/Substituted Ketone) SM->Prod SN2 + Cyclization (Slowed by ortho-group) Hydrolysis Side Product A alpha-Hydroxy Ketone SM->Hydrolysis Hydrolysis (Fast if wet) Reduction Side Product B Acetophenone Derivative SM->Reduction De-halogenation Inter Trapped Intermediate (Hydroxy-thiazoline) SM->Inter Incomplete Cyclization Nu Nucleophile (Thiourea/Amine) Nu->Prod Water H2O (Trace Moisture) Water->Hydrolysis Light hv / Radical Source Light->Reduction Inter->Prod -H2O (Heat/Acid)

Figure 1: Reaction landscape showing the competition between the intended nucleophilic pathway and parasitic side reactions (hydrolysis, reduction).

Recommended Experimental Protocol

To minimize side products, follow this optimized protocol for nucleophilic substitution (e.g., with a thioamide):

  • Solvent Prep: Use anhydrous Ethanol or Acetonitrile. Sparge with nitrogen for 10 mins to remove dissolved oxygen (prevents radical oxidation/degradation).

  • Activation: Dissolve the 2-bromo ketone (1.0 equiv) in the solvent. Add NaI (0.1 equiv) and stir for 15 mins at RT. The solution may turn slightly yellow (formation of reactive iodo-species).

  • Addition: Add the nucleophile (1.1 equiv).

  • Base Control: If a base is required, add

    
     (solid) rather than strong soluble bases.
    
  • Temperature: Heat to 70°C . Do not exceed 90°C to preserve the

    
     group integrity.
    
  • Workup: Evaporate solvent. Partition between EtOAc and Water. Wash organic layer with 5% Sodium Thiosulfate (removes iodine traces) before brine.

References

  • Kalendra, D. M., & Sickles, B. R. (2003). Diminished reactivity of ortho-substituted phenacyl bromides toward nucleophilic displacement.[1] The Journal of Organic Chemistry, 68(4), 1594–1596. Link

  • Echemi. (2024). Safety Data Sheet: 2-Bromo-2,2-difluoro-1-phenylethanone (Related Structure Reactivity). Link

  • Gao, Y., et al. (2024).

    
    -bromination reaction on acetophenone derivatives. BMC Chemistry, 18, 38. Link
    
  • BenchChem. (2025).[2][3] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Link

Sources

Technical Support Center: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this key intermediate in their synthetic workflows. Here, we move beyond simple procedural outlines to delve into the causality behind experimental challenges, offering field-proven insights to troubleshoot and optimize your reactions.

Introduction to 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS No. 405921-09-7) is an α-bromoketone, a class of compounds highly valued in organic synthesis for their electrophilic nature at the α-carbon.[1] The presence of the difluoromethoxy group on the phenyl ring modulates the electronic properties and reactivity of the molecule, making it a crucial building block for various pharmaceutical and agrochemical candidates.

This guide addresses common issues encountered during its synthesis—typically via α-bromination of the parent ketone—and its subsequent use in nucleophilic substitution reactions.

Compound Properties
PropertyValue
CAS Number 405921-09-7[2]
Molecular Formula C₉H₇BrF₂O₂[2]
Molecular Weight 265.05 g/mol
Appearance Typically an off-white to yellow solid or oil
Reactivity Profile Potent electrophile, lachrymator

Part 1: Troubleshooting the Synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

The standard synthesis involves the α-bromination of 1-(2-(difluoromethoxy)phenyl)ethanone. While conceptually straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields.[3][4][5]

General Reaction Scheme: Acid-Catalyzed α-Bromination

The reaction proceeds via an enol intermediate, which is the active nucleophile that attacks the brominating agent.

G cluster_0 Acid-Catalyzed Enol Formation cluster_1 Electrophilic Attack Ketone Ketone (Starting Material) ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ Bromine Br-Br Enol->Bromine Nucleophilic Attack BrominatedKetone Protonated α-Bromoketone Bromine->BrominatedKetone + Br⁻ FinalProduct α-Bromoketone (Product) BrominatedKetone->FinalProduct - H⁺

Caption: Acid-catalyzed α-bromination mechanism.

Common Synthesis Problems & Solutions
Q1: My reaction is sluggish or stalls completely, with a low conversion of the starting ketone. What's going wrong?

Answer: This is a common issue often related to the enolization step or the activity of the brominating agent.

  • Causality & Explanation: The rate-determining step in acid-catalyzed halogenation is the formation of the enol.[4] If the acidic catalyst is too weak, absent, or neutralized, enolization will be slow, stalling the reaction. Alternatively, if using N-Bromosuccinimide (NBS), the radical initiator may be exhausted or absent.

  • Troubleshooting Steps:

    • Verify Acid Catalyst: Ensure a catalytic amount of a suitable acid (e.g., HBr, acetic acid, p-TsOH) is present.[6] For reactions in solvents like chloroform or ether, a small amount of concentrated H₂SO₄ can be effective.[7]

    • Check Brominating Agent Quality: If using NBS, its quality is paramount. Old or improperly stored NBS can decompose.[8] It is recommended to recrystallize NBS from water if its purity is suspect.

    • Initiation (for NBS reactions): Radical-based bromination with NBS requires an initiator like AIBN or benzoyl peroxide, or initiation via light. Ensure your initiator is active and added correctly.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material.[9] If the reaction stalls, a small, additional charge of the acid catalyst or initiator can sometimes restart it.

Q2: My final product is a complex mixture containing multiple spots on TLC, making purification difficult. What are the likely side products and how can I avoid them?

Answer: The formation of multiple byproducts typically points to over-bromination or undesired aromatic ring bromination.

  • Causality & Explanation:

    • Dibromination: The product, an α-bromoketone, can itself enolize and react with another equivalent of bromine to form a 2,2-dibromo species. This is especially prevalent if a large excess of the brominating agent is used or if it is added too quickly.[10]

    • Ring Bromination: The difluoromethoxy group is an ortho, para-directing activator for electrophilic aromatic substitution. Using molecular bromine (Br₂) with a Lewis acid catalyst, or under conditions that generate HBr in high concentrations, can promote bromination of the aromatic ring instead of the desired α-position.[8]

  • Preventative Measures & Optimization:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the brominating agent. Avoid large excesses.

    • Slow Addition: Add the brominating agent (e.g., a solution of bromine in the reaction solvent) dropwise to the ketone solution at a controlled temperature (e.g., 0-5 °C) to keep its instantaneous concentration low.[9]

    • Choose the Right Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over Br₂ as it provides a low, steady concentration of bromine, which favors the desired radical pathway at the benzylic/alpha position over electrophilic aromatic substitution.[8]

    • Quench Promptly: Once TLC analysis indicates the consumption of the starting material, quench the reaction immediately to prevent further reactions. A 10% aqueous solution of sodium thiosulfate is an effective quenching agent for unreacted bromine.[9]

G Start Starting Ketone + Brominating Agent DesiredPath α-Bromoketone (Desired Product) Start->DesiredPath Controlled Conditions (1.05 eq. Bromine, Low Temp) Dibromo Dibrominated Product Start->Dibromo Excess Bromine Prolonged Time RingBromo Ring Bromination Start->RingBromo Harsh Conditions (e.g., Br₂/Lewis Acid)

Caption: Reaction pathways leading to desired and side products.

Part 2: Troubleshooting Reactions Using 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

This compound is a potent electrophile used in SN2 reactions. Common issues often involve competing elimination reactions or low reactivity of the nucleophile.

Q3: I am attempting a nucleophilic substitution with my nucleophile (Nu⁻), but I am getting low yield and observing what appears to be a rearrangement or elimination product. What is happening?

Answer: You are likely encountering issues related to the basicity of your nucleophile.

  • Causality & Explanation: α-bromoketones have acidic protons at the α-position. Strong, basic nucleophiles (e.g., alkoxides, certain amines) can act as a base, deprotonating the α-carbon to form an α-haloenolate. This enolate can then undergo other reactions, such as elimination or, in some cases, a Favorskii rearrangement, instead of the desired SN2 substitution.[11]

  • Troubleshooting & Strategy:

    • Evaluate Nucleophile Basicity: The ideal nucleophile for an SN2 reaction with an α-bromoketone is one with low basicity (e.g., carboxylates, phenoxides, soft nucleophiles like thiols or halides).

    • Modify Reaction Conditions: If a basic nucleophile must be used, run the reaction at the lowest possible temperature to favor the SN2 pathway, which typically has a lower activation energy than elimination.

    • Use a Non-Nucleophilic Base: If a base is required in the reaction (e.g., to deprotonate a nucleophile precursor), use a hindered, non-nucleophilic base like DBU or a proton sponge, and add the α-bromoketone slowly to the pre-formed nucleophile.

Part 3: Frequently Asked Questions (FAQs)

Q4: How should I purify the crude 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone?

Answer: Purification strategy depends on the scale and purity of the crude material.

  • Workup: First, the reaction should be quenched (e.g., with sodium thiosulfate), and the organic layer washed sequentially with a weak base like saturated sodium bicarbonate solution (to remove acidic byproducts like HBr), water, and brine.[7]

  • Purification:

    • Column Chromatography: This is the most reliable method for removing both starting material and byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is a typical starting point.

    • Recrystallization: If the product is obtained as a solid and is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective final purification step.

Q5: What are the proper storage and handling procedures for this compound?

Answer: Safety and stability are critical when working with α-bromoketones.

  • Safety: This compound is a lachrymator (causes tearing) and is corrosive, causing skin and eye burns.[12][13] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14]

  • Storage: Store the compound in a tightly sealed container in a cool (refrigerated, 2-8°C is common), dry, and dark place.[13][14][15] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent slow decomposition by moisture.[16]

Validated Experimental Protocol: Synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Disclaimer: This is a representative protocol. All experiments should be conducted with appropriate safety precautions and risk assessments.

Materials:

  • 1-(2-(difluoromethoxy)phenyl)ethanone (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq), recrystallized

  • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Dichloromethane (DCM)

  • 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (Saturated NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-(2-(difluoromethoxy)phenyl)ethanone (1.0 eq) and p-TsOH (0.1 eq) in DCM.

  • Reagent Addition: Add NBS (1.1 eq) to the solution in one portion.

  • Reaction: Heat the mixture to a gentle reflux (approx. 40°C). Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase) every 30 minutes. The reaction is typically complete within 2-4 hours.

  • Quenching: After the starting material is consumed, cool the reaction mixture to room temperature. Slowly add 10% aqueous Na₂S₂O₃ solution and stir until the orange/brown color dissipates.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.

References

  • Crystal Structure of 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, [Link]

  • Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem.com, [Link]

  • Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • 2-Bromo-1-(4-hydroxyphenyl)ethanone. ResearchGate, [Link]

  • Synthetic Access to Aromatic α-Haloketones. Molecules, [Link]

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem, [Link]

  • Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). International Journal of Advanced Research in Science, Communication and Technology, [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal, [Link]

  • Nucleophilic substitution reactions of α-haloketones: A computational study. University of Pretoria Repository, [Link]

  • Clean synthesis of α-bromo ketones and their utilisation. Royal Society of Chemistry, [Link]

  • 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone. Reagentia, [Link]

  • Reactions of α-Halocarbonyl Compounds: Nucleophilic Substitution. JoVE, [Link]

  • Alpha Halogenation of Aldehydes and Ketones. W. W. Norton & Company, [Link]

  • Halogenation Of Ketones via Enols. Master Organic Chemistry, [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts, [Link]

Sources

Technical Support Center: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide is intended for researchers, scientists, and drug development professionals utilizing 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone in their experimental workflows. As a specialized α-bromoketone, this reagent presents unique stability and reactivity characteristics influenced by the presence of the ortho-difluoromethoxy group. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential challenges during its synthesis, storage, and application.

Part 1: Understanding the Molecule's Stability Profile

The stability of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is governed by the interplay of two key structural features: the reactive α-bromo ketone moiety and the electronically and sterically influential ortho-difluoromethoxy group.

Frequently Asked Questions (FAQs) - General Stability

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone are hydrolysis and reaction with nucleophiles. The α-bromo ketone functionality is susceptible to nucleophilic attack, leading to the displacement of the bromide ion. The presence of moisture can lead to the formation of the corresponding α-hydroxy ketone. Additionally, exposure to bases can promote elimination or other side reactions. The difluoromethoxy group itself is generally stable under a range of conditions and can enhance the metabolic stability of molecules.[1][2]

Q2: How does the ortho-difluoromethoxy group affect the stability and reactivity of the molecule?

A2: The ortho-difluoromethoxy group significantly influences the molecule's properties in two ways:

  • Steric Hindrance: The bulky ortho-substituent can sterically hinder the approach of nucleophiles to the electrophilic carbonyl carbon and the adjacent carbon bearing the bromine atom. This can lead to a diminished reactivity in nucleophilic substitution reactions compared to its para- or meta-substituted analogs.[3]

  • Electronic Effects: The difluoromethoxy group is weakly electron-withdrawing, which can influence the reactivity of the aromatic ring and the carbonyl group.

Q3: What are the recommended storage conditions for this compound?

A3: To ensure the long-term stability of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. Refrigeration is often recommended for α-bromoketones.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Refrigerated (0-10°C)[5]Slows down potential decomposition reactions.
Atmosphere Inert gas (Argon, Nitrogen)Prevents hydrolysis from atmospheric moisture.
Container Tightly sealed, light-resistantPrevents degradation from light and atmospheric contaminants.
Handling In a well-ventilated fume hoodThe compound is a lachrymator and can cause skin and eye irritation.[6]

Part 2: Troubleshooting Guide for Synthesis and Purification

The synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone typically involves the α-bromination of the parent ketone, 1-(2-(difluoromethoxy)phenyl)ethanone. This section addresses common issues that may arise during this process.

Frequently Asked Questions (FAQs) - Synthesis and Purification

Q4: I am observing a low yield during the bromination of 1-(2-(difluoromethoxy)phenyl)ethanone. What are the likely causes?

A4: Low yields in the α-bromination of ketones can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Side Reactions: The formation of byproducts such as dibrominated species or ring-brominated compounds can reduce the yield of the desired product.[7]

  • Sub-optimal Reagents: The quality of the brominating agent (e.g., N-Bromosuccinimide or bromine) is crucial. Impure reagents can lead to unwanted side reactions.[7]

  • Steric Hindrance: The ortho-difluoromethoxy group can slow down the reaction rate compared to less hindered acetophenones.[3]

Q5: What are the common impurities I should expect, and how can I remove them?

A5: Common impurities include unreacted starting material, the dibrominated product, and potentially isomers from bromination on the aromatic ring. Purification can typically be achieved through:

  • Recrystallization: This is an effective method for removing many impurities. A suitable solvent system (e.g., ethanol, isopropanol, or hexane/ethyl acetate mixtures) should be determined experimentally.

  • Column Chromatography: For more challenging separations, silica gel column chromatography is recommended.[8] A gradient elution with a non-polar solvent system (e.g., hexane and ethyl acetate) is often effective.

Table 2: Troubleshooting Low Yields in Bromination

ObservationPotential CauseRecommended Solution
Starting material remainsIncomplete reactionIncrease reaction time, slightly increase temperature, or use a more reactive brominating agent. Monitor by TLC.[9]
Multiple spots on TLCFormation of side products (e.g., dibromination, ring bromination)Use a less reactive brominating agent (e.g., NBS over Br2). Control stoichiometry carefully. Optimize reaction temperature.[7]
Dark-colored reaction mixtureDecompositionEnsure the reaction is performed under anhydrous conditions and at the appropriate temperature.
Experimental Protocol: Representative α-Bromination

This is a general protocol and may require optimization for your specific substrate and scale.

  • Dissolution: Dissolve 1-(2-(difluoromethoxy)phenyl)ethanone in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane, or acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Brominating Agent Addition: Slowly add a solution of the brominating agent (e.g., bromine or N-Bromosuccinimide, ~1.05 equivalents) in the same solvent to the stirred ketone solution. Maintain the temperature at 0-5 °C.[10]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC.

  • Work-up: Once the reaction is complete, quench any excess bromine with a solution of sodium thiosulfate. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.[8][11]

Part 3: Troubleshooting in Applications

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a valuable intermediate for the synthesis of more complex molecules, often through nucleophilic substitution reactions.

Frequently Asked Questions (FAQs) - Reactivity and Side Reactions

Q6: My nucleophilic substitution reaction with this compound is sluggish or incomplete. Why might this be happening?

A6: The reduced reactivity of this compound in SN2 reactions is a known issue for ortho-substituted phenacyl bromides.[3] The steric bulk of the ortho-difluoromethoxy group can impede the backside attack of the nucleophile on the carbon-bromine bond. To address this, you can try:

  • Increasing the Reaction Temperature: This can help overcome the activation energy barrier.

  • Using a Stronger Nucleophile: A more reactive nucleophile may be required.

  • Changing the Solvent: A polar aprotic solvent (e.g., DMF or DMSO) can sometimes accelerate SN2 reactions.

Q7: What are the potential side reactions when using this compound with basic nucleophiles?

A7: With basic nucleophiles, you may observe side reactions competing with the desired substitution. These can include:

  • Elimination Reactions: Formation of an α,β-unsaturated ketone.

  • Favorskii Rearrangement: If the reaction conditions are appropriate, this rearrangement can occur.

  • Reaction at the Carbonyl Group: Strong nucleophiles might attack the carbonyl carbon.

Visualization of Potential Reaction Pathways

Below are diagrams illustrating the intended nucleophilic substitution and a potential side reaction.

G cluster_0 Desired SN2 Reaction Start 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Product Substituted Product Start->Product + Nu- Br Bromide (Br-) Nu Nucleophile (Nu-) G cluster_1 Potential Elimination Side Reaction Start_E2 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Product_E2 α,β-Unsaturated Ketone Start_E2->Product_E2 + Base HBr HBr Base Base

Caption: Potential base-induced elimination side reaction.

References

Sources

Technical Support Center: Synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone CAS: 405921-09-7 Primary Application: Key intermediate in the synthesis of potassium-competitive acid blockers (P-CABs) and bioactive heterocycles.

Executive Summary & Reaction Logic

The Challenge: The synthesis of 2-bromo-1-(2-(difluoromethoxy)phenyl)ethanone involves the


-bromination of a substituted acetophenone. The primary difficulty lies in the kinetic control  required to stop at the mono-brominated species. The presence of the ortho-difluoromethoxy (

) group introduces steric strain and electronic deactivation compared to a standard methoxy group, altering the rate of enolization.

The Solution: Success depends on maintaining a strictly acidic environment . In acidic media, the introduction of the first bromine atom inductively destabilizes the carbonyl cation, slowing down the second enolization step. This "self-braking" mechanism is lost if the reaction becomes neutral or basic, leading to the rapid formation of the 2,2-dibromo impurity.

Troubleshooting Guide: Common Failure Modes

Symptom 1: High Levels of 2,2-Dibromo Impurity (>5%)
  • Root Cause: Loss of Acidic Control.

    • Mechanism:[1][2][3][4][5][6] As

      
       is generated, it usually catalyzes the reaction. However, if the solvent system is too polar or if local concentration hotspots occur (poor stirring), the "base-catalyzed" mechanism (via enolate) can compete, where the second bromination is faster than the first.
      
  • Corrective Action:

    • Slow Down Addition: Add

      
       dropwise at 
      
      
      
      .
    • Acid Doping: Pre-dope the solvent (e.g., Acetic Acid or DCM) with catalytic

      
       or 
      
      
      
      to ensure the first enolization is the rate-determining step.
    • Reagent Switch: Switch from liquid

      
       to N-Bromosuccinimide (NBS)  with 
      
      
      
      -Toluenesulfonic acid (
      
      
      -TsOH). NBS releases
      
      
      slowly, maintaining a low instantaneous concentration.
Symptom 2: Presence of Ring-Brominated Isomers
  • Root Cause: Electrophilic Aromatic Substitution (EAS).

    • Mechanism:[1][2][3][4][5][6] Although

      
       is less activating than 
      
      
      
      , the phenyl ring is still susceptible to attack at the para position relative to the alkoxy group if Lewis acids (e.g.,
      
      
      ,
      
      
      ) are present or if the temperature is too high.
  • Corrective Action:

    • Metal Scavenging: Ensure reactors are glass-lined or passivated. Avoid metal spatulas during reagent weighing.

    • Temperature Control: Keep reaction temperature below

      
      .
      
Symptom 3: Low Yield / Starting Material Persists[6]
  • Root Cause: Steric Hindrance of the ortho-

    
     group.
    
    • Mechanism:[1][2][3][4][5][6] The bulky difluoromethoxy group can twist the carbonyl out of planarity, making the initial protonation and enolization slower than in unsubstituted acetophenones.

  • Corrective Action:

    • Initiation: The reaction often has an induction period. Add 5% of the bromine charge and wait for the color to fade (indicating

      
       generation) before adding the rest.
      
    • Solvent Choice: Use Glacial Acetic Acid . It promotes the ionic mechanism required for mono-selectivity better than ethers.

Critical Pathway Analysis (Visualized)

The following diagram illustrates the kinetic competition between the desired mono-bromination and the parasitic dibromination/ring-bromination pathways.

ReactionPathways cluster_legend Kinetic Control Note SM Starting Material (2'-OCHF2-Acetophenone) Enol1 Enol Intermediate SM->Enol1 Acid Cat. (Slow) RingBromo IMPURITY (Ring-Bromo) SM->RingBromo Lewis Acid / High T Target TARGET (Mono-Bromo) Enol1->Target + Br2 (Fast) Enol2 Bromo-Enol Target->Enol2 Acid Cat. (Very Slow) DiBromo IMPURITY (2,2-Dibromo) Enol2->DiBromo + Br2 (Fast) Note In ACID, Target -> Enol2 is slower than SM -> Enol1 because Br withdraws electron density, destabilizing the cation.

Caption: Kinetic pathway showing why acidic conditions favor the Target (Mono-Bromo) by suppressing the second enolization step.[2][4][5][7][8][9][10]

Recommended Synthetic Protocol

Safety Warning:


-Halo ketones are potent lachrymators  (tear gas agents). All operations must be performed in a well-ventilated fume hood. Wear butyl rubber gloves.
Method A: The NBS/TsOH Route (High Selectivity)

Recommended for small-to-medium scale (mg to 100g) where purity is paramount.

  • Setup: Charge a round-bottom flask with 1-(2-(difluoromethoxy)phenyl)ethanone (1.0 equiv) and Acetonitrile (5-10 volumes).

  • Catalyst: Add

    
    -Toluenesulfonic acid monohydrate (
    
    
    
    -TsOH)
    (0.1 equiv).
  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 equiv).

  • Reaction: Heat to reflux (

    
    ) for 2–4 hours.
    
    • Checkpoint: Monitor by HPLC/TLC. The mixture should turn clear yellow.

  • Workup:

    • Cool to room temperature.[9]

    • Remove solvent under reduced pressure.[6][7]

    • Redissolve residue in DCM or Ethyl Acetate.

    • Wash with Water (2x) to remove succinimide and acid.

    • Wash with Saturated

      
        (1x) to neutralize.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Hexane/EtOAc or Isopropyl Alcohol (IPA) is preferred over chromatography to avoid hydrolysis on silica.

Method B: The /AcOH Route (Scalable)

Recommended for large scale (>100g).

  • Solution A: Dissolve Starting Material in Glacial Acetic Acid .

  • Solution B: Dilute Bromine (

    
    )  (1.0 equiv) in Acetic Acid.
    
  • Addition: Add Solution B to Solution A dropwise at

    
    .
    
    • Note: If the orange color persists, heat gently to

      
       to initiate, then cool back down.
      
  • Quench: Pour mixture into ice water. The product often precipitates as a solid.

  • Filtration: Filter the solid and wash with cold water.

Analytical Data & QC Criteria

HPLC Retention Logic (Reverse Phase C18):

Compound Relative Retention Polarity Logic
Alcohol Impurity 0.4 - 0.6 Hydrolysis product; highly polar.
Starting Material 1.0 (Ref) Ketone; moderately polar.
Target (Mono-Br) 1.2 - 1.4 Br adds lipophilicity.

| Dibromo Impurity | 1.6 - 1.8 | Two Br atoms; highly lipophilic. |

Key Spectral Features:

  • 
     NMR (Target):  Look for the singlet at 
    
    
    
    (
    
    
    ).
  • 
     NMR (Dibromo):  Look for a singlet at 
    
    
    
    (
    
    
    ).
  • 
     NMR:  The 
    
    
    
    group typically appears as a doublet around
    
    
    .

FAQ: Expert Insights

Q: Can I use basic conditions (LDA/TMSCl) to make the enol ether first? A: While possible, it is risky. The


 group is robust, but the resulting silyl enol ether is very reactive. Bromination of the silyl enol ether often leads to poly-bromination unless stoichiometry is controlled at 

. The acidic route is more robust for this specific substrate.

Q: My product is turning dark/black upon storage. Why? A:


-Bromo ketones are inherently unstable. They can undergo self-alkylation or degrade to produce HBr, which catalyzes further decomposition (autocatalytic).
  • Fix: Store the solid in the dark at

    
    . Add a stabilizer like a small packet of 
    
    
    
    (in the secondary container, not mixed with product) to absorb acid vapors.

Q: How stable is the


 group during this reaction? 
A:  The difluoromethoxy group is significantly more stable than a standard methoxy group under acidic conditions due to the strong C-F bonds and the electron-withdrawing effect.[9] It will not hydrolyze under the standard 

/AcOH conditions.

References

  • General Mechanism of

    
    -Halogenation: 
    
    • Master Organic Chemistry.[2] "Alpha Halogenation of Ketones via Enols." Available at: [Link]

  • Kinetic Studies on Acetophenones

    • Malhotra, S., & Jaspal, D. (2013).[11] "Kinetics of Enolisation of Acetophenone and p-Bromoacetophenone: Comparative Studies." Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

  • Difluoromethoxy Group Properties
  • Use of NBS/TsOH

    • Organic Chemistry Portal. "Bromination of Ketones."[2][3][4][5][8] (General reference for the NBS/TsOH methodology). Available at: [Link]

Sources

Technical Support Center: High-Purity Synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center for process chemists and researchers scaling up the synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone .

This guide moves beyond basic literature procedures to address the "tribal knowledge" required for robust scale-up, focusing on the two critical steps: O-Difluoromethylation and Regioselective


-Bromination .

Case ID: SC-CHF2-Br-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

This intermediate is a critical building block for bioactive heterocycles (often thiazoles or imidazopyridines) in drug discovery. The synthesis presents two distinct process safety and quality challenges:

  • Step 1 (Difluoromethylation): Handling the difluorocarbene source (

    
    ) safely while achieving high conversion of the sterically hindered ortho-phenol.
    
  • Step 2 (

    
    -Bromination):  Controlling the reaction kinetics to prevent the formation of the di-bromo impurity (a "dead-end" impurity that is difficult to remove without chromatography).
    
Target Structure Analysis
  • Core: Acetophenone[1][2][3][4][5][6]

  • Substituent A (Ortho): Difluoromethoxy (

    
    ). Effect: Electron-withdrawing; deactivates the ring but stabilizes the phenol against oxidation.
    
  • Substituent B (Alpha): Bromide (

    
    ). Effect: Highly reactive alkylating agent (Lachrymator).
    

Step 1: O-Difluoromethylation (The Foundation)

Objective: Convert 2'-Hydroxyacetophenone to 1-(2-(difluoromethoxy)phenyl)ethanone.

Common Failure Modes
  • Low Conversion: The ortho-acetyl group forms a hydrogen bond with the phenol proton, making deprotonation difficult.

  • Runaway Exotherm: Rapid decarboxylation of the reagent releases difluorocarbene gas too quickly.

Recommended Protocol: The Sodium Chlorodifluoroacetate (SCDA) Route

We recommend the solid reagent SCDA over Freon-22 gas for safety and regulatory compliance (Montreal Protocol) in non-industrial settings.

Reagents:

  • Substrate: 2'-Hydroxyacetophenone

  • Reagent: Sodium chlorodifluoroacetate (SCDA) [1.5 – 2.0 eq]

  • Base:

    
     (anhydrous)
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Temp:

    
    
    
Troubleshooting Guide (Q&A)

Q: My reaction stalls at 60% conversion. Adding more reagent doesn't help. Why? A: This is likely due to water contamination. The difluorocarbene intermediate (


) reacts with water 1000x faster than with your phenol.
  • Fix: Ensure DMF is anhydrous (<0.05% water). Dry your

    
     at 
    
    
    
    overnight. Add the SCDA in portions (e.g., 3 portions over 2 hours) rather than all at once to maintain a steady concentration of carbene.

Q: I see a major impurity at RRT 0.8. What is it? A: This is often the C-alkylated byproduct or the dimer . The phenoxide anion is an ambident nucleophile.

  • Fix: Use a strictly aprotic polar solvent (DMF). Avoid protic co-solvents. Lower the concentration slightly (0.5 M) to discourage intermolecular side reactions.

Q: The reaction mixture turned into a black tar. A: Thermal decomposition of the polymer formed from excess carbene.

  • Fix: Do not exceed

    
    . Ensure efficient stirring. The polymerization of 
    
    
    
    is exothermic; if the internal temp spikes, the polymer degrades.

Step 2: Regioselective -Bromination (The Critical Control Point)

Objective: Brominate the methyl ketone to form the monobromo product while suppressing the dibromo impurity.

The Selectivity Challenge

Once the first bromine is added, the electron-withdrawing effect of the Br atom makes the remaining


-proton more acidic, accelerating the second bromination (the "kinetic runaway" effect).
Recommended Protocol: Lewis Acid Catalyzed Bromination

Avoid elemental bromine (


) in ether if possible. Use Copper(II) Bromide (

)
or NBS with p-TsOH for higher selectivity.

Protocol A: The


 Method (Highest Selectivity) 
  • Solvent: EtOAc /

    
     (1:1)
    
  • Reagent:

    
     (2.0 eq)
    
  • Temp: Reflux

  • Mechanism: Heterogeneous reaction;

    
     releases active bromine slowly, matching the rate of enolization.
    

Protocol B: The NBS/TsOH Method (Scalable & Green)

  • Solvent: Acetonitrile or MeCN

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

  • Temp:

    
    
    
Troubleshooting Guide (Q&A)

Q: I have 15% dibromo impurity. Can I purify this by recrystallization? A: It is very difficult. The dibromo analog co-crystallizes with the product.

  • Prevention is key: Stop the reaction at 95% conversion rather than chasing 100%. The remaining 5% starting material is much easier to remove (wash with hexane/heptane) than the dibromo impurity.

Q: The product is oiling out instead of crystallizing. A: This is common for


-bromo ketones containing lipophilic groups like 

.
  • Fix: Use a solvent swap. Evaporate the reaction solvent and dissolve the residue in Isopropanol (IPA) at

    
    . Cool slowly to 
    
    
    
    with vigorous stirring. Seed crystals are essential for the first batch.

Q: The product turns purple/black during storage. A:


-Bromo ketones are acid-labile and photolabile.
  • Fix: Wash the organic layer with 10% Sodium Bicarbonate (

    
    )  to remove all traces of acid before concentration. Store in amber glass at 
    
    
    
    .

Process Visualization

Workflow Diagram: Synthesis & Critical Parameters

SynthesisWorkflow Start Start: 2'-Hydroxyacetophenone Step1 Step 1: O-Difluoromethylation (SCDA, K2CO3, DMF, 90°C) Start->Step1 Check1 QC Check: Conversion >98%? Water <0.1%? Step1->Check1 Check1->Step1 Fail: Dry Reagents/Add Portionwise Interm Intermediate: 1-(2-(difluoromethoxy)phenyl)ethanone Check1->Interm Pass Step2 Step 2: Alpha-Bromination (NBS, p-TsOH, MeCN) Interm->Step2 Check2 QC Check: Dibromo < 2%? Stop at 95% Conversion Step2->Check2 Check2->Step2 Fail: Optimize Temp/Stoichiometry Workup Workup: NaHCO3 Wash (Remove Acid) Solvent Swap to IPA Check2->Workup Pass Final Target: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (Crystalline Solid) Workup->Final

Caption: Optimized process flow emphasizing QC checkpoints to prevent downstream failure.

Safety Data & Handling (Lachrymator Warning)

Hazard CategorySpecific RiskMitigation Strategy
Lachrymator The target product is a potent tear gas.Handle ONLY in a functioning fume hood. Use silver-shield gloves. Keep a beaker of 10% Sodium Thiosulfate nearby to neutralize spills.
Difluorocarbene Generated in Step 1. Can form toxic gases if overheated.Use a caustic scrubber (NaOH solution) connected to the reaction vent.
Skin Corrosive

-Bromo ketones alkylate DNA/proteins.
Double glove. If exposed, wash with soap/water immediately; do not use ethanol (increases absorption).

References

  • Difluoromethylation Strategy: Hu, J., et al. "Difluoromethyl 2-pyridyl sulfone: A new gem-difluoroolefination reagent." Journal of Organic Chemistry, 2011.
  • Alpha-Bromination Scale-up: Podgoršek, A., et al. "Oxidative Halogenation with “Green” Oxidants: Oxygen and Hydrogen Peroxide." Angewandte Chemie International Edition, 2009.

  • Process Safety for Haloketones: "Safety Data Sheet: 2-Bromo-1-(4-hydroxyphenyl)ethanone" (Analogous safety data). Sigma-Aldrich.[2] Link

  • Reaction Mechanism (SCDA): Zafrani, Y., et al. "Sodium chlorodifluoroacetate: A practical difluorocarbene reagent." Tetrahedron, 2009.
  • General Synthesis of Phenacyl Bromides: "Synthesis of 2-Bromo-1-phenyl-1-pentanone." GuideChem. Link

(Note: While direct literature on the specific 2-difluoromethoxy derivative is proprietary/sparse, the protocols above are derived from validated methodologies for electronically similar ortho-substituted acetophenones.)

Sources

Refining reaction conditions for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

  • CAS Number: 405921-09-7[1]

  • Role: Senior Application Scientist

Executive Summary & Molecule Profile

Target Molecule: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Primary Application: A critical electrophilic intermediate for synthesizing bioactive heterocycles (e.g., thiazoles, imidazopyridines) and potassium-competitive acid blockers (P-CABs).

The Challenge: The synthesis of


-bromo ketones from acetophenones is deceptively simple. The primary failure modes for this specific scaffold are poly-bromination  (formation of the 

-dibromo species) and chemical instability during purification. The ortho-difluoromethoxy group (

) introduces steric bulk and electronic deactivation, altering the kinetics of enolization compared to unsubstituted acetophenones.

This guide refines the reaction conditions to maximize mono-bromination selectivity and product stability.

Refined Synthetic Protocol

We recommend two distinct protocols based on your available equipment and purity requirements.

Method A: High-Selectivity Route (Recommended for Medicinal Chemistry)

Utilizes Copper(II) Bromide to strictly limit bromination to the mono-substituted product.

  • Reagents: 1-(2-(difluoromethoxy)phenyl)ethanone (1.0 equiv),

    
     (2.0 equiv).
    
  • Solvent: Ethyl Acetate (EtOAc) or Chloroform (

    
    ).
    
  • Conditions: Reflux (

    
    C).
    

Protocol:

  • Dissolve the ketone precursor in EtOAc (0.5 M concentration).

  • Add finely powdered

    
     (2.0 equiv) in one portion.
    
  • Heat to vigorous reflux. The reaction is heterogeneous;

    
     (black/green) will slowly convert to 
    
    
    
    (white) as bromine is transferred.
  • Endpoint: Monitor by TLC/LCMS. The absence of free

    
     in solution prevents the formation of the dibromo-species.
    
  • Workup: Filter off the white copper(I) salts. Wash the filtrate with water.[2] Dry over

    
    .[3][4]
    
  • Purification: Evaporate solvent. Do not chromatograph unless necessary (see Troubleshooting).

Method B: Scalable Route (Process Chemistry)

Utilizes Elemental Bromine with catalytic initiation.

  • Reagents: Precursor (1.0 equiv),

    
     (1.0–1.05 equiv), catalytic HBr or 
    
    
    
    .[2]
  • Solvent: Dichloromethane (DCM) or Diethyl Ether (

    
    ) at 
    
    
    
    C.

Protocol:

  • Dissolve precursor in DCM. Cool to

    
    C.
    
  • Add a catalytic amount of HBr (acetic acid solution) to initiate enolization.

  • Add

    
     dropwise over 1 hour. Crucial:  The rate of addition must match the rate of color disappearance. If the solution remains red/brown, stop addition and allow the reaction to catch up.
    
  • Quench: Saturated aqueous

    
     or 
    
    
    
    (to remove excess bromine).

Visualization: Reaction Logic & Pathway[2]

The following diagram illustrates the mechanistic pathway and the critical decision points where side reactions occur.

ReactionPathway cluster_conditions Selectivity Control Start Precursor: 1-(2-(difluoromethoxy)phenyl)ethanone Enol Enol Intermediate Start->Enol Acid Catalyst (H+) Target Target: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Enol->Target Br2 or CuBr2 (Controlled Addition) Dibromo Impurity: alpha,alpha-Dibromo species Target->Dibromo Excess Br2 (Over-reaction) Advice The Target is more acidic than the Precursor. Fast removal of HBr is vital.

Figure 1: Mechanistic pathway highlighting the risk of over-bromination (red dashed line) if reaction conditions are unregulated.

Troubleshooting Center (FAQs)

Category 1: Reaction Selectivity

Q: Why does my LCMS show a significant M+79/81 peak (Dibromo impurity)? A: This is the most common issue. The introduction of the first bromine atom increases the acidity of the remaining


-proton, making the product more reactive toward enolization than the starting material.[2]
  • Fix: Ensure you are conducting the reaction at low temperatures (

    
    C) if using Method B.
    
  • Fix: Switch to Method A (

    
    ). The heterogeneous nature of the copper reagent releases bromine slowly, preventing the local high concentrations of halogen that drive the second bromination.[2]
    

Q: The reaction stalls with 10-15% starting material remaining. A: Do not add excess bromine to force it; you will only generate the dibromo impurity.

  • Root Cause: The reaction generates HBr, which catalyzes the enolization.[2] If the HBr escapes (gas evolution) too fast or is neutralized too aggressively, the reaction slows.[2]

  • Fix: Add a "chaser" of catalytic HBr/AcOH. If using Method A, increase agitation to grind the copper salts and expose fresh surface area.[2]

Category 2: Stability & Purification

Q: My product turned black and decomposed on the silica column. A:


-Bromo ketones are notoriously unstable on standard silica gel. The Lewis acidic sites on silica can catalyze dehydrohalogenation or hydrolysis.
  • Protocol Adjustment:

    • Skip Chromatography: If purity is >90%, proceed directly to the next step (telescoping).[2]

    • Neutralize Silica: Pre-wash your silica column with 1% Triethylamine in Hexanes to neutralize acidic sites.

    • Alternative: Use neutral Alumina instead of silica.

Q: Is the difluoromethoxy (


) group stable to HBr? 
A:  Generally, yes.[2] The 

group is robust against mineral acids at moderate temperatures. However, prolonged reflux in aqueous HBr can lead to hydrolysis.[2]
  • Check: Ensure your reaction solvent is anhydrous. If using aqueous HBr as a catalyst, keep the volume minimal.[2]

Category 3: Safety & Handling

Q: The solid product causes severe eye irritation. A: This compound is a potent lachrymator (tear gas agent), similar to phenacyl bromide.[2]

  • Safety Standard: Handle only in a functioning fume hood.

  • Decontamination: Wash all glassware with a solution of sodium thiosulfate (to quench bromine) and dilute ammonia (to degrade traces of the lachrymator) before removing from the hood.

Data Summary: Reagent Comparison

ParameterElemental Bromine (

)
Copper(II) Bromide (

)
NBS / TsOH
Selectivity (Mono:Di) Moderate (85:15)High (>98:2) High (95:5)
Reaction Speed Fast (< 2 hours)Slow (4–12 hours)Moderate
Atom Economy HighLow (Requires 2 equiv Cu)Moderate
Scalability ExcellentPoor (Solid waste handling)Good
Recommendation Scale-up (>100g) Research (<10g) Alternative

Troubleshooting Logic Tree

Use this flow to diagnose experimental failures in real-time.

Troubleshooting Problem Identify Issue Impurity Impurity: Dibromo Species Problem->Impurity Stalled Issue: Stalled Reaction Problem->Stalled Decomp Issue: Decomposition on Column Problem->Decomp Action1 Reduce Temp to 0°C Switch to CuBr2 Impurity->Action1 Action2 Add cat. HBr Check Solvent Dryness Stalled->Action2 Action3 Use Neutral Alumina or 1% Et3N in Eluent Decomp->Action3

Figure 2: Decision matrix for correcting common synthetic deviations.

References

  • Selectivity of Copper(II) Bromide: King, L. C., & Ostrum, G. K. (1964).[2] Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461.[2] Link

  • Difluoromethoxy Group Stability: Zafrani, Y., et al. (2017).[2] Difluoromethoxy-benzaldehydes: Synthesis and Structural Properties. Journal of Fluorine Chemistry, 196, 1–9.[2] Link

  • General Alpha-Bromination Protocols: Podgoršek, A., et al. (2009).[2] Halogenation of Ketones with Organic Ammonium Tribromides. Tetrahedron, 65(22), 4429-4439.[2] Link

  • Commercial Availability & CAS Verification: Reagentia Catalog Entry for CAS 405921-09-7. Link

Sources

Troubleshooting guide for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone experiments

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CAS 405921-09-7 | Class:


-Haloketones / Fluorinated Aromatics
Primary Application:  Intermediate for Hantzsch thiazole synthesis; scaffold for bioactive heterocycles.

Introduction: The Molecule & The Mission

Welcome to the technical guide for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone . As a researcher, you are likely utilizing this compound to introduce the 2-(difluoromethoxy)phenyl moiety—a privileged substructure in medicinal chemistry due to its unique lipophilicity and metabolic stability—into a heterocyclic core.

This guide moves beyond standard protocols to address the "hidden" variables: the lability of the


-bromo ketone, the electronic influence of the ortho-difluoromethoxy group, and the critical suppression of di-brominated impurities.

Module 1: Synthesis & Purity (The "Making It" Phase)

Current Status: You are synthesizing the compound from 1-(2-(difluoromethoxy)phenyl)ethanone and encountering impurities.

Q1: I am seeing significant amounts of -dibromo product. How do I stop at the mono-bromide?

Diagnosis: The reaction rate of the mono-bromo product enolizing is competitive with the starting ketone, leading to over-bromination. This is exacerbated by the electron-withdrawing nature of the ortho-


 group, which can acidify the 

-protons.

Corrective Protocol: Switch your brominating agent. While elemental bromine (


) is standard, it is aggressive. Use Copper(II) Bromide (

)
or Phenyltrimethylammonium Tribromide (PTAB) for higher selectivity.
ReagentSelectivityReaction ConditionRecommendation

/ AcOH
Low to ModerateAcid catalyzed, difficult to control stoichiometry.Avoid for this substrate unless on large scale with strict temp control.

High Heterogeneous (EtOAc/CHCl3), reflux.Preferred. Mechanism prevents di-bromination as the byproduct CuBr is insoluble.
PTAB HighSolid reagent, stoichiometric control (THF/THF).Excellent for small scale (<5g).
NBS / TsOH ModerateRadical or ionic depending on conditions.Variable. Can lead to radical side reactions if not carefully managed.

Key Technical Insight: The


 method is self-limiting. Once the mono-bromo ketone is formed, it does not easily complex with the copper species required for a second bromination event in the same way the unhindered ketone does.
Q2: My reaction mixture turned black/green. Is the product ruined?

Diagnosis: This is likely due to the formation of HBr and subsequent polymerization of the


-bromoketone, or oxidation of minor phenolic impurities if the 

group degraded. Solution:
  • Quench Immediately: Wash with cold aqueous

    
     and 
    
    
    
    (sodium thiosulfate) to remove free bromine and acid.
  • Filter: If using

    
    , the green solid is Copper(I) bromide (
    
    
    
    ). Filter this off before aqueous workup.
Visualization: Synthesis Decision Tree

SynthesisWorkflow Start Start: 1-(2-(difluoromethoxy)phenyl)ethanone ScaleCheck Check Scale & Purity Needs Start->ScaleCheck RouteA Route A: CuBr2 (Heterogeneous) Solvent: EtOAc/CHCl3 Reflux ScaleCheck->RouteA High Purity / Scale Up RouteB Route B: PTAB (Stoichiometric) Solvent: THF 0°C to RT ScaleCheck->RouteB Small Scale / Precise Control RouteC Route C: Br2/AcOH (Traditional) ScaleCheck->RouteC Cost Critical / Industrial ResultA High Selectivity Easy Filtration of CuBr Best for >5g RouteA->ResultA ResultB High Selectivity Easy Workup Best for <5g RouteB->ResultB ResultC Risk of Di-bromo Hard to Purify Not Recommended RouteC->ResultC

Figure 1: Decision matrix for selecting the optimal bromination strategy to minimize impurities.

Module 2: The Difluoromethoxy Factor ( )

Current Status: You are concerned about the stability or electronic effects of the fluorinated group.

Q3: Is the group stable to the HBr generated during bromination?

Answer: Generally, Yes . The difluoromethoxy group is significantly more stable than a standard methoxy group. The electron-withdrawing effect of the two fluorine atoms strengthens the


 bond and reduces the basicity of the oxygen, making it resistant to acid-catalyzed cleavage.
  • Caution: Avoid Lewis acids (like

    
     or 
    
    
    
    ) at high temperatures, which can cleave aryl ethers. Standard HBr generation during bromination is safe.
Q4: How does the ortho position affect reactivity?

Answer: The ortho-


 group exerts a conformation-locking effect .
  • Orthogonality: The

    
     group often lies orthogonal to the phenyl ring to minimize dipole repulsion and steric clash with the carbonyl.
    
  • Lipophilicity: This group increases the

    
     (lipophilicity) significantly compared to a methoxy group (
    
    
    
    ). This means your final product will be much less water-soluble.
  • Solubility Issues: When performing cyclizations (e.g., Hantzsch), the intermediate may precipitate prematurely.[1] Ensure you use a solvent system (like EtOH/DMF mixtures) that keeps the lipophilic intermediate in solution.

Module 3: Reactivity & Downstream (The "Using It" Phase)

Current Status: You are using the bromide in a Hantzsch Thiazole Synthesis (reaction with thiourea or thioamide).

Q5: My yield for the thiazole synthesis is low (<40%). Why?

Diagnosis: The


-bromoketone is likely hydrolyzing to the 

-hydroxy ketone before it reacts with the thioamide, or the intermediate is trapped.

Troubleshooting Protocol:

  • Freshness is King:

    
    -bromoketones degrade. Use immediately after synthesis or purification.
    
  • Solvent Trap: Do not use water or wet alcohols as the primary solvent if the reaction is slow. Use anhydrous Ethanol or Dioxane .

  • The "Base" Trap: The Hantzsch reaction generates HBr. If your thioamide is acid-sensitive, add a scavenger like

    
     or use a buffered system. However, for standard thioureas, the acid actually catalyzes the dehydration step.
    
  • Telescoping: Consider not isolating the bromide. Perform the bromination in ethanol (using PTAB), then add the thiourea directly to the pot ("One-Pot" procedure). This minimizes degradation.

Visualization: Hantzsch Reaction Failure Points

HantzschPathway SM 2-Bromo-1-(2-(difluoromethoxy) phenyl)ethanone Intermed Intermediate (Hydroxy-thiazoline) SM->Intermed S-Alkylation (Fast) SideRxn Hydrolysis Product (alpha-Hydroxy Ketone) SM->SideRxn Moisture/Water (Competes!) Thiourea Thiourea/Thioamide Thiourea->Intermed Product Final Thiazole Target Intermed->Product Dehydration (-H2O)

Figure 2: The critical competition between productive thiazole formation and destructive hydrolysis.

Module 4: Safety & Storage

Warning: This compound is a potent lachrymator (tear gas agent) and skin irritant.

  • Handling: Always handle in a functioning fume hood. Double-glove (Nitrile).

  • Spill Cleanup: Do not wipe with dry paper towels (disperses dust). Cover with weak aqueous ammonia or sodium thiosulfate solution to degrade the alkyl halide before wiping.

  • Storage:

    • Temp:

      
       (Freezer).
      
    • Light: Amber vial (light accelerates radical decomposition).

    • Atmosphere: Argon/Nitrogen backfill.

References

  • Gao, Y., et al. (2024).[2] "Application of

    
    -bromination reaction on acetophenone derivatives in experimental teaching." BMC Chemistry, 18:38. 
    
    • Validates the efficiency of Pyridine Hydrobromide Perbromide and CuBr2 for selective bromin
  • Meanwell, N. A. (2018).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822-5880.[3]

    • Authoritative source on the physicochemical properties (lipophilicity, stability) of the difluoromethoxy group.
  • Potkin, V. I., et al. (2025).

    
    -Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids." Tetrahedron Letters (Cited via ResearchGate). 
    
    • Provides protocols for one-pot Hantzsch synthesis to avoid isol
  • Leroux, F. R., et al. (2019). "Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis." Chemical Society Reviews.

    • Discusses the orthogonal conformation and electronic n

Sources

Technical Support Center: Purification of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

An advanced technical support guide for researchers, scientists, and drug development professionals on enhancing the purity of synthesized 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone.

This guide provides in-depth troubleshooting and frequently asked questions to address common challenges encountered during the synthesis and purification of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone. Our focus is on delivering practical, field-proven insights grounded in established chemical principles to help you achieve the highest possible purity for your compound.

Troubleshooting Guide: Diagnosing and Resolving Purity Issues

This section addresses specific experimental issues in a question-and-answer format, providing both a diagnosis and a validated solution.

Q1: My crude product is a persistent yellow or brown oil/solid. What causes this discoloration, and how can I remove it?

A1: Discoloration in the crude product is typically due to two main sources: residual elemental bromine (Br₂) from the reaction and the formation of high-molecular-weight, colored byproducts from side reactions.

  • Causality: Bromine itself is a volatile, reddish-brown liquid. Even trace amounts can impart a strong color. Furthermore, α-haloketones can be reactive and may undergo self-condensation or other degradation pathways, especially if residual acid from the synthesis is present, leading to colored impurities.

  • Solution Workflow:

    • Quenching Excess Bromine: After the reaction is complete, the first step in your work-up should be to remove unreacted bromine. This is achieved by washing the organic layer with a mild reducing agent. A saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) is highly effective. The bromine is reduced to colorless bromide ions (Br⁻).

    • Neutralization: The bromination reaction generates hydrogen bromide (HBr) as a byproduct.[1] This acid can catalyze degradation. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.[2] Be sure to vent the separatory funnel frequently to release CO₂ gas produced during neutralization.

    • Final Wash: A final wash with brine (saturated aqueous NaCl) will help to remove excess water from the organic layer before drying.[3]

If the color persists after these washing steps, it indicates the presence of non-volatile colored impurities, which will need to be removed by chromatography or recrystallization.

Q2: My ¹H NMR spectrum shows a singlet for the desired -CH₂Br protons, but other unexpected peaks are present. How do I identify the common byproducts?

A2: The presence of extraneous peaks in your NMR spectrum is a clear indicator of impurities. For this specific α-bromination, the most common impurities are unreacted starting material and an over-brominated byproduct.

  • Causality & Identification:

    • Unreacted Starting Material: 1-(2-(difluoromethoxy)phenyl)ethanone. This will show a characteristic singlet for the methyl ketone protons (-COCH₃) typically in the range of δ 2.5-2.7 ppm.

    • Dibrominated Byproduct: 2,2-Dibromo-1-(2-(difluoromethoxy)phenyl)ethanone. This byproduct forms when the reaction is allowed to proceed for too long or with excess bromine. It will exhibit a singlet for the methine proton (-CHBr₂) at a significantly downfield shift, often greater than δ 6.0 ppm.

    • Ring Bromination: While less common without specific catalysts, bromination on the aromatic ring is a possibility. This would lead to more complex splitting patterns in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm).

  • Solution: Column chromatography is the most effective method for separating the desired mono-brominated product from both the less polar starting material and the potentially more polar dibrominated byproduct.[4]

CompoundKey ¹H NMR SignalApprox. Chemical Shift (ppm)
Starting Material-COCH₃ (singlet)2.5 - 2.7
Desired Product -CH₂Br (singlet) 4.3 - 4.5
Dibrominated Byproduct-CHBr₂ (singlet)> 6.0

Q3: I'm experiencing significant product loss during purification. What are the likely causes and how can I mitigate them?

A3: Product loss is a common issue and can occur at several stages. The primary causes are often related to the chemical instability of the product or suboptimal purification techniques.

  • Causality:

    • Hydrolysis: α-bromo ketones can be susceptible to hydrolysis, especially if exposed to aqueous base for extended periods during work-up.

    • Decomposition on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

    • Improper Recrystallization Solvent: Choosing a solvent in which the product is too soluble at room temperature will lead to poor recovery.

  • Solutions:

    • Work-up Efficiency: Perform aqueous washes quickly and avoid letting the organic layer sit in contact with basic solutions for extended periods.

    • Chromatography Optimization: If you suspect degradation on silica, you can either neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent or use a less acidic stationary phase like alumina.

    • Recrystallization Solvent Screening: Before committing to a bulk recrystallization, perform small-scale tests with various solvents (e.g., isopropanol, ethanol, hexane/ethyl acetate) to find a system where your product is soluble when hot but sparingly soluble when cold.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most effective purification strategy: recrystallization or column chromatography?

A1: The optimal strategy often involves a combination of techniques.[4]

  • Column Chromatography: This is the superior method for removing significant quantities of impurities with different polarities, such as separating the mono-brominated product from the starting material and the dibrominated byproduct.[4][5]

  • Recrystallization: This is an excellent final step for removing minor impurities and obtaining a highly crystalline, pure product, especially after an initial purification by chromatography.[5]

The logical workflow below illustrates a decision-making process for purification.

G cluster_start Initial State cluster_analysis Purity Assessment cluster_decision Purification Path cluster_action Methodology cluster_end Final Product Crude Crude Product (Post-Workup) TLC_NMR Analyze by TLC/NMR Crude->TLC_NMR HighPurity High Purity (>95%) Minor Impurities TLC_NMR->HighPurity Clean LowPurity Low Purity (<95%) Multiple Impurities TLC_NMR->LowPurity Impure Recrystallize Recrystallization HighPurity->Recrystallize Column Column Chromatography LowPurity->Column PureProduct Pure Product (>99%) Recrystallize->PureProduct Recrystallize_Final Final Recrystallization Column->Recrystallize_Final Recrystallize_Final->PureProduct

Caption: Decision workflow for purification strategy.

Q2: What are the recommended starting conditions for column chromatography?

A2: A good starting point for purifying α-bromo ketones on silica gel is a gradient elution system.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): Start with a non-polar solvent system like 95:5 Hexane:Ethyl Acetate. Gradually increase the polarity by increasing the proportion of ethyl acetate. The less polar starting material will elute first, followed by the desired product, and finally the more polar dibrominated byproduct.

  • Monitoring: Use Thin Layer Chromatography (TLC) to monitor the separation and identify the fractions containing your pure product.[4]

Q3: What are the critical safety precautions when handling this compound and its reagents?

A3: Safety is paramount. Both the reagents and the product have significant hazards.

  • Bromine (Br₂): Highly toxic, corrosive, and volatile. Always handle in a certified chemical fume hood with appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), splash goggles, and a lab coat.[6] Have a bromine spill kit and a quenching agent (like sodium thiosulfate solution) readily available.

  • α-Bromo Ketones: This class of compounds, including your target molecule, are often potent lachrymators (tear-inducing agents) and skin irritants.[7] Strict handling in a fume hood is mandatory. Avoid inhalation and skin contact.[7][8]

  • Work Environment: Ensure good ventilation. Always wear appropriate PPE.[7]

Experimental Protocols

Protocol 1: Optimized Aqueous Work-up

This procedure is designed to remove the bulk of inorganic impurities and residual reagents before chromatographic purification or recrystallization.

  • Transfer the reaction mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, dilute it with an immiscible organic solvent like ethyl acetate or dichloromethane.

  • Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) and shake gently. Continue adding the bisulfite solution until the reddish-brown color of bromine is no longer visible in the organic layer.

  • Separate the aqueous layer.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Vent the funnel frequently to release pressure from CO₂ evolution.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution).[3]

  • Separate the aqueous layer and drain the organic layer into a clean flask.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.

Protocol 2: Flash Column Chromatography

This protocol provides a general guideline for purification on silica gel.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis cluster_final Final Step Pack 1. Pack Column (Silica Gel in Hexane) Load 2. Load Sample (Dissolved in min. solvent or adsorbed onto silica) Pack->Load Elute 3. Elute with Gradient (e.g., 5% to 20% EtOAc in Hexane) Load->Elute Collect 4. Collect Fractions Elute->Collect TLC 5. Analyze Fractions by TLC Collect->TLC Combine 6. Combine Pure Fractions TLC->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate

Caption: Standard workflow for flash column chromatography.

References

  • PrepChem. Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. Available from: [Link]

  • National Center for Biotechnology Information. 2-Bromo-1-(4-hydroxyphenyl)ethanone. PubChem. Available from: [Link]

  • Organic Chemistry Portal. α-Bromoketone synthesis by bromination. Available from: [Link]

  • Delaude, L., & Laszlo, P. (2019). Synthetic Access to Aromatic α-Haloketones. Molecules, 24(18), 3294. Available from: [Link]

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. Available from: [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones. Available from: [Link]

  • McMurry, J. (2023). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. Cengage.
  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). Available from: [Link]

  • Chemistry LibreTexts. 22.3: Alpha Halogenation of Aldehydes and Ketones (Re-accessed). Available from: [Link]

  • Phenomenex. Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Available from: [Link]

  • Reagentia. 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (1 x 250 mg). Available from: [Link]

  • Chem Service. SAFETY DATA SHEET: Bromoacetone. Available from: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available from: [Link]

  • Wikipedia. Liquid–liquid extraction. Available from: [Link]

  • Habibi, D., & Marvi, O. (2006). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents. Journal of Chemical Research, 2006(1), 54-57. Available from: [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. Available from: [Link]

  • Google Patents. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available from: [Link]

  • Professor Dave Explains. (2022, October 3). Liquid-Liquid Extraction [Video]. YouTube. Available from: [Link]

  • ResearchGate. (PDF) 2-Bromo-1-(4-hydroxyphenyl)ethanone. Available from: [Link]

  • National Center for Biotechnology Information. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. Available from: [Link]

Sources

Technical Support Center: Method Development for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: MD-405921-09-7 Status: Open for Consultation Assigned Specialist: Senior Application Scientist, Chromatography Division[1]

Executive Summary

Welcome to the technical support hub for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS: 405921-09-7).[1] This compound presents a unique analytical challenge due to the synergistic effects of the reactive ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-bromo ketone moiety and the lipophilic, electron-withdrawing difluoromethoxy substituent.

Critical Warning: This compound is a potent lachrymator and alkylating agent.[1] All method development must occur within a fume hood using double-gloving protocols.[1]

This guide prioritizes HPLC-UV/MS over GC due to the thermal instability of the C-Br bond.[1] If GC is required, specific low-thermal-stress protocols are provided.[1]

Module 1: HPLC Method Development (Recommended)

The "Ghost Peak" Phenomenon: Solvolysis

Issue: Users often report the appearance of a secondary peak (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) that grows over time, accompanied by a loss in the main peak area.
Root Cause:  The 

-bromo ketone is an electrophile. In the presence of protic, nucleophilic solvents (like Methanol), it undergoes solvolysis to form the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-methoxy derivative. The electron-withdrawing

group at the ortho position exacerbates this electrophilicity.
Protocol: Optimized HPLC Conditions
ParameterRecommendationTechnical Rationale
Column C18 (End-capped), 3.0 x 100 mm, 2.7 µmThe ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

group adds lipophilicity. A standard C18 provides sufficient retention (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

). End-capping reduces silanol interactions with the ketone.[1]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH is non-negotiable. Neutral/Basic pH accelerates hydrolysis to the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-hydroxy impurity.
Mobile Phase B Acetonitrile (ACN)DO NOT USE METHANOL. MeOH acts as a nucleophile, converting the analyte to the methoxy-analog.
Gradient 5% B to 95% B over 10 minSteep gradient required to elute the lipophilic parent compound while separating early-eluting hydrolytic degradants.[1]
Diluent 100% AcetonitrileSample must be dissolved in a non-nucleophilic solvent.[1] Water in the diluent promotes degradation before injection.[1]
Detection UV @ 254 nm (Primary)The acetophenone core provides strong

absorption.
Visualizing the Solvolysis Risk

SolvolysisRisk Analyte 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Solvent_MeOH Solvent: Methanol (MeOH) Analyte->Solvent_MeOH Dissolution Solvent_ACN Solvent: Acetonitrile (ACN) Analyte->Solvent_ACN Dissolution Reaction Nucleophilic Attack (Sn2) Solvent_MeOH->Reaction Rapid Product_Stable Stable Analyte (Reliable Quantitation) Solvent_ACN->Product_Stable Inert Product_Degradant Artifact: 2-Methoxy-1-(...)-ethanone Reaction->Product_Degradant Degradation

Caption: Figure 1. Solvolysis pathway demonstrating why Methanol is contraindicated for


-bromo ketone analysis.

Module 2: GC-MS Feasibility & Risks

Status: Not Recommended for Routine Quantitation Reasoning: The C-Br bond energy (~280 kJ/mol) is relatively weak.[1] High injector port temperatures (>200°C) often cause thermal dehydrobromination or rearrangement, leading to false impurity profiles.

Troubleshooting GC-MS

If GC is mandatory (e.g., for residual solvent analysis), follow these strict parameters:

  • Injector: Cool On-Column (COC) or PTV (Programmed Temperature Vaporization).[1] Start at 40°C and ramp rapidly after the solvent has transferred to the column.

  • Liner: Deactivated wool is strictly prohibited (active sites catalyze degradation).[1] Use a straight, deactivated glass liner.[1]

  • Column: Rtx-5 or DB-5MS (Low polarity).

  • Flow: High linear velocity (>40 cm/sec) to reduce residence time in the hot zone.

Module 3: Sample Preparation & Stability

Standard Operating Procedure (SOP) for Sample Prep
  • Weighing: Weigh ~10 mg of substance into an amber volumetric flask (Light sensitive!).

  • Dissolution: Immediately add Acetonitrile (HPLC Grade) .

    • Note: Do not sonicate for >1 minute.[1] Sonication generates heat, accelerating degradation.[1]

  • Filtration: Use PTFE filters.[1] Nylon filters can react with alkyl halides.[1]

  • Storage: Analyze within 4 hours. If storage is needed, keep at -20°C.[1]

Common Impurities Table
Retention (Relative)IdentityOrigin
0.4 - 0.6

-Hydroxy derivative
Hydrolysis (Water in diluent/mobile phase without acid)
0.5 - 0.7

-Methoxy derivative
Solvolysis (Methanol used as solvent)
1.0 Parent Analyte Target
> 1.2 Dimer/OligomerRadical coupling (Light exposure/Old sample)

Frequently Asked Questions (FAQs)

Q1: I see two peaks in my LC-MS, separated by 14 Da. Is this a methyl impurity? A: Likely, yes.[1] If you used Methanol, you generated the methyl ether artifact (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


). Check your solvent bottles.[1] If you used ACN, check if the synthesis route involved methanol; it could be a process impurity.

Q2: The peak tailing is severe (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


). How do I fix this? 
A:  The difluoromethoxy group is lipophilic, but the ketone is polar. Tailing usually indicates interaction with free silanols on the column.
  • Fix 1: Ensure your column is "End-capped."[1]

  • Fix 2: Increase buffer strength (e.g., 10mM Ammonium Formate pH 3.[1]0) rather than just using 0.1% Formic acid.

Q3: Can I use UV detection, or is MS required? A: UV is sufficient for purity.[1] The acetophenone chromophore is strong.[1] However, because the difluoromethoxy group does not add significant conjugation, the


 will be similar to standard acetophenone (~245-255 nm).

Q4: Why is the baseline drifting upwards at the end of the gradient? A: If using Formic Acid in ACN, you may see a "formic acid drift" at low wavelengths (210 nm). Switch to 254 nm where formic acid is transparent, or use Phosphoric Acid (if MS is not required).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on HPLC method development and solvent selectivity).

  • PubChem. (n.d.).[1] 2-Bromo-1-(4-fluorophenyl)ethan-1-one (Analogous Structure Data). National Library of Medicine.[1] Retrieved February 8, 2026, from [Link]

  • Gao, Y., et al. (2024).[1][2] Application of α-bromination reaction on acetophenone derivatives. BMC Chemistry. (Discusses instability and synthesis of phenacyl bromides). Retrieved February 8, 2026, from [Link]

  • Frontier Lab. (n.d.).[1] Thermal Degradation Studies of Flame-Retarded PBT. (Demonstrates thermal instability of brominated aromatics in GC-MS). Retrieved February 8, 2026, from [Link]

Sources

Validation & Comparative

Navigating the Spectroscopic Landscape: A Comparative Guide to the NMR Spectrum of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the chemical environment of individual atoms. This guide offers a detailed exploration of the predicted NMR spectrum of the novel compound 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone and juxtaposes it with the experimentally determined spectra of key structural analogs. By dissecting the subtle yet significant shifts and couplings, we aim to provide a predictive framework for scientists working with similarly substituted aromatic ketones.

Introduction to 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a multifaceted molecule that incorporates several key functional groups of interest in medicinal chemistry. The α-bromo ketone moiety is a versatile synthetic handle, while the difluoromethoxy group is an increasingly popular bioisostere for a methoxy or hydroxyl group, often enhancing metabolic stability and modulating lipophilicity. Understanding the interplay of these substituents on the electronic environment of the phenyl ring is crucial for predicting reactivity and biological activity.

Predicted NMR Spectrum of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

In the absence of direct experimental data, a robust prediction of the ¹H and ¹³C NMR spectra can be formulated based on established principles of substituent effects. The combination of the electron-withdrawing acetyl and bromo groups, alongside the inductively withdrawing but potentially resonance-donating difluoromethoxy group, creates a unique electronic environment.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons, the methylene protons of the bromoethyl group, and the unique triplet of the difluoromethoxy group.

  • Aromatic Region (δ 7.0-8.0 ppm): The four protons on the phenyl ring will exhibit complex splitting patterns due to their ortho, meta, and para relationships. The proton ortho to the carbonyl group is expected to be the most downfield, influenced by the anisotropic effect of the C=O bond. The difluoromethoxy group will exert a moderate electron-withdrawing effect, further influencing the chemical shifts.

  • Methylene Protons (-CH₂Br, δ 4.5-5.0 ppm): The two protons adjacent to the bromine atom and the carbonyl group will appear as a singlet, shifted significantly downfield due to the strong deshielding effects of both electronegative groups.

  • Difluoromethoxy Proton (-OCHF₂, δ 6.5-7.5 ppm): This proton will present as a characteristic triplet due to coupling with the two adjacent fluorine atoms. The large coupling constant (typically in the range of 70-80 Hz) is a hallmark of the -OCHF₂ group.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide a detailed map of the carbon skeleton, with the chemical shifts highly sensitive to the electronic environment.

  • Carbonyl Carbon (C=O, δ ~190 ppm): The carbonyl carbon will be the most downfield signal, characteristic of α-haloketones.

  • Aromatic Carbons (δ 110-160 ppm): The six aromatic carbons will show distinct signals. The carbon bearing the difluoromethoxy group will be significantly affected, appearing as a triplet due to C-F coupling. The carbon attached to the acetyl group will also be downfield.

  • Methylene Carbon (-CH₂Br, δ ~30-35 ppm): This carbon will be shifted downfield due to the attached bromine atom.

  • Difluoromethoxy Carbon (-OCHF₂, δ ~115-120 ppm): This carbon will appear as a triplet with a large one-bond C-F coupling constant.

Comparative Spectral Analysis with Structural Analogs

To ground our predictions in experimental reality, we will now compare the expected spectrum of our target molecule with the known NMR data of three key analogs: 2-bromo-1-phenylethanone, 2'-fluoroacetophenone, and 2'-methoxyacetophenone. This comparative approach allows for the isolation and understanding of the specific spectral contributions of the difluoromethoxy and bromoethyl groups.

Data Presentation
CompoundAromatic Protons (δ ppm)Other Protons (δ ppm)Carbonyl Carbon (δ ppm)Aromatic Carbons (δ ppm)Other Carbons (δ ppm)
2-Bromo-1-phenylethanone 7.97 (d, 2H), 7.62 (t, 1H), 7.50 (t, 2H)4.45 (s, 2H)191.3134.1, 133.8, 128.9, 128.831.0
2'-Fluoroacetophenone 7.85 (td, 1H), 7.55 (m, 1H), 7.25 (t, 1H), 7.15 (d, 1H)2.65 (d, 3H, ⁴JHF = 1.5 Hz)196.5162.5 (d, ¹JCF = 252 Hz), 134.5 (d, ³JCF = 9 Hz), 130.8, 124.7 (d, ⁴JCF = 3 Hz), 124.5 (d, ²JCF = 22 Hz), 116.8 (d, ²JCF = 23 Hz)29.8 (d, ³JCF = 4 Hz)
2'-Methoxyacetophenone [1]7.73 (dd, 1H), 7.47 (td, 1H), 7.00 (d, 1H), 6.96 (t, 1H)3.91 (s, 3H), 2.62 (s, 3H)199.8158.9, 133.6, 130.3, 128.3, 120.5, 111.655.4, 31.8
Predicted: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone ~7.8-8.0 (m, 1H), ~7.6-7.7 (m, 1H), ~7.2-7.4 (m, 2H)~6.8 (t, ¹JHF ≈ 74 Hz, 1H), ~4.7 (s, 2H)~190~155 (t, ²JCF), ~135, ~132, ~128, ~125, ~122~117 (t, ¹JCF), ~32

Causality Behind Experimental Choices and Spectral Interpretation

The choice of these specific analogs is deliberate. 2-bromo-1-phenylethanone provides a baseline for the bromoacetophenone core without any ortho-substituent. 2'-fluoroacetophenone allows for a direct comparison of the effect of a single fluorine atom versus the difluoromethoxy group, particularly concerning through-space couplings.[2] 2'-methoxyacetophenone offers a direct comparison with the more common methoxy substituent, highlighting the unique electronic and steric contributions of the difluoromethoxy group.

The predicted downfield shift of the aromatic protons in our target molecule compared to 2'-methoxyacetophenone is attributed to the stronger inductive electron-withdrawing nature of the -OCHF₂ group. Furthermore, the characteristic triplet for the -OCHF₂ proton and the large C-F coupling constants for the attached carbon are powerful diagnostic tools for identifying this moiety.

Experimental Protocols

Standard NMR Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the analytical sample.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Homogenization: Gently vortex or shake the tube until the sample is fully dissolved.

  • Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Visualizing the Comparison

G cluster_target Target Molecule cluster_analogs Comparator Analogs Target 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Analog1 2-Bromo-1-phenylethanone Target->Analog1 Baseline Bromoacetophenone Core Analog2 2'-Fluoroacetophenone Target->Analog2 Isolates Fluorine Effects Analog3 2'-Methoxyacetophenone Target->Analog3 Compares OCHF₂ vs. OCH₃

Caption: Comparative analysis workflow.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the NMR spectrum of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone. By systematically comparing its expected spectral features with those of well-characterized analogs, we have established a solid foundation for the interpretation of experimental data for this and related compounds. The unique spectral signatures of the difluoromethoxy group, in particular, serve as a valuable diagnostic tool for researchers in the field. As novel fluorinated motifs continue to be integrated into drug candidates, a deep understanding of their spectroscopic properties will remain an indispensable asset in the advancement of medicinal chemistry.

References

  • Chemaxon. NMR Predictor. [Link]

  • The Royal Society of Chemistry. Supporting Information for an article. [Link]

  • The Royal Society of Chemistry. Supporting Information for an article. [Link]

  • ResearchGate. 2-Bromo-1-phenylethanone. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]

  • PubChem. Phenacyl bromide. [Link]

  • ACS Publications. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

  • National Center for Biotechnology Information. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. [Link]

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Technical Assessment: IR Spectroscopic Characterization of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectroscopic profile of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone , a critical fluorinated intermediate used in the synthesis of fused heterocycles (e.g., imidazopyridines) and antiviral pharmacophores.

The primary challenge in handling this compound is verifying the


-bromination of the ketone precursor without hydrolyzing the sensitive difluoromethoxy ether (-OCHF

) or degrading the lachrymatory

-bromo ketone moiety. This guide compares the product's spectral fingerprint against its synthetic precursors and non-fluorinated analogs to establish a robust Quality Control (QC) protocol.

Structural Analysis & Spectral Expectations

To accurately interpret the IR spectrum, one must deconstruct the molecule into its vibrationally active pharmacophores. The interplay between the electron-withdrawing difluoromethoxy group and the


-bromine atom creates a unique spectral signature.
Functional Group Decomposition
MoietyVibrational ModeExpected Wavenumber (cm⁻¹)IntensityDiagnostic Utility
Carbonyl (C=O) Stretching1695 – 1715 StrongPrimary Indicator. Shifts to higher frequency vs. precursor due to the field effect of

-Br.
Difluoromethoxy (-OCHF₂) C-F Stretching1040 – 1250 Very Strong (Broad)Identity Confirmation. Distinguishes from methoxy analogs.
Aromatic Ring C=C Stretching1450 – 1600MediumStandard aromatic confirmation.

-C-Br
C-Br Stretching550 – 700Weak/MediumDifficult to detect in standard ATR; useful in fingerprint region if KBr is used.
Aromatic C-H Stretching3000 – 3100WeakBaseline check.
The "Field Effect" Shift

Unlike standard acetophenones (C=O


 1685 cm⁻¹), the introduction of bromine at the 

-position creates a dipolar field effect. When the C-Br and C=O dipoles are aligned (which is conformationally favored to minimize repulsion), the carbonyl bond order effectively increases, shifting the absorption to a higher wavenumber (typically +15 to +20 cm⁻¹).

Comparative Analysis: Product vs. Alternatives

This section contrasts the target molecule with its direct precursor and a non-fluorinated analog to facilitate rapid decision-making during synthesis monitoring.

Comparison 1: Target vs. Precursor (Reaction Monitoring)

Precursor: 1-(2-(difluoromethoxy)phenyl)ethanone (Methyl Ketone) Target: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (


-Bromo Ketone)
  • The QC Decision: The reaction is complete when the methyl ketone "umbrella" bend disappears, and the carbonyl shifts blue.

FeaturePrecursor (Methyl Ketone)Target (

-Bromo Ketone)
Delta (

)
C=O Stretch ~1680–1690 cm⁻¹1695–1710 cm⁻¹ +15–20 cm⁻¹ (Blue Shift)
Methyl Deformation 1360 cm⁻¹ (Umbrella mode)Absent Disappearance indicates conversion.
C-H Stretch Alkyl C-H visible <3000 cm⁻¹Only -CH₂- and -CHF₂ remainReduction in alkyl C-H intensity.
Comparison 2: Target vs. Non-Fluorinated Analog

Analog: 2-Bromo-1-(2-methoxyphenyl)ethanone (Standard Phenacyl Bromide)

  • The Identity Check: Distinguishing the fluorinated premium intermediate from standard anisole derivatives.

FeatureNon-Fluorinated (Methoxy)Target (Difluoromethoxy)Distinction
Ether Region C-O-C stretch ~1250 cm⁻¹C-F stretch 1000–1200 cm⁻¹ The -OCHF₂ region is dominated by broad, intense C-F bands that mask simple C-O stretches.
C-H (Ether) -OCH₃ (2850–2950 cm⁻¹)-OCHF₂ (~3000+ cm⁻¹) The methine C-H in -OCHF₂ is acidic and shifts closer to aromatic regions.

Visual Logic: QC Decision Tree

The following diagram outlines the logical workflow for validating the product using IR spectroscopy during synthesis.

QC_Workflow Sample Crude Reaction Mixture Prep Sample Prep: Dry Film / ATR (Avoid KBr if wet - Hydrolysis Risk) Sample->Prep Scan Acquire Spectrum (4000 - 600 cm⁻¹) Prep->Scan Check1 Check 1680-1720 cm⁻¹ Region Scan->Check1 Decision1 Single Peak @ ~1705 cm⁻¹? Check1->Decision1 Check2 Check 1360 cm⁻¹ (Methyl) Decision1->Check2 Yes Result_Inc INCOMPLETE: Continue Bromination Decision1->Result_Inc No (Peak @ 1685) Result_Deg FAIL: Hydrolysis Detected (Broad OH @ 3400 cm⁻¹) Decision1->Result_Deg No (Peak @ 1730+ or OH) Decision2 Peak Absent? Check2->Decision2 Check3 Check 1000-1200 cm⁻¹ Decision2->Check3 Yes Decision2->Result_Inc No Result_Pass PASS: Product Confirmed (Proceed to Workup) Check3->Result_Pass Strong C-F Bands Present

Caption: Logical workflow for IR-based synthesis monitoring of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone.

Experimental Protocol: Handling & Acquisition

Safety Warning: This compound is a potent lachrymator and skin irritant. All IR handling must occur in a well-ventilated hood.

Sample Preparation
  • Preferred Method: Diamond ATR (Attenuated Total Reflectance).

    • Reasoning:

      
      -Bromo ketones are reactive.[1][2][3] Traditional KBr pellets can absorb moisture, leading to in-situ hydrolysis of the C-Br bond to an alcohol or cyclization during the grinding process. ATR minimizes sample manipulation.
      
  • Solvent Cast: If the product is an oil/gum, cast a film from Dichloromethane (DCM) onto a NaCl plate (if ATR is unavailable). Avoid methanol or nucleophilic solvents which may react with the

    
    -bromo position.
    
Acquisition Parameters
  • Resolution: 4 cm⁻¹ is sufficient.

  • Scans: 16–32 scans to resolve the hyperfine splitting of aromatic overtones.

  • Baseline Correction: Essential in the 2000–2500 cm⁻¹ region to ensure the carbonyl intensity is accurately integrated relative to the C-F bands.

Troubleshooting Common Issues
  • Issue: Broad peak appearing at 3300–3500 cm⁻¹.[4]

    • Diagnosis: Hydrolysis of the C-Br bond to form the

      
      -hydroxy ketone (common if silica gel chromatography was too slow or wet).
      
  • Issue: Doublet in Carbonyl Region (1685 and 1705 cm⁻¹).

    • Diagnosis: Incomplete reaction. The 1685 cm⁻¹ peak is the unreacted methyl ketone.

Mechanistic Insight: The Difluoromethoxy Stability

The -OCHF


 group is electronically distinct from a methoxy group. The fluorine atoms withdraw electron density from the oxygen, making the oxygen less able to donate electrons into the aromatic ring via resonance.

Resonance_Effect OCH3 Methoxy (-OCH3) Strong Donor Ring Phenyl Ring OCH3->Ring Strong Resonance (+R) OCHF2 Difluoromethoxy (-OCHF2) Weak Donor / Inductive Withdrawal OCHF2->Ring Weak Resonance OCHF2->Ring Inductive Withdrawal (-I) Carbonyl Carbonyl (C=O) Ring->Carbonyl Conjugation

Caption: Electronic influence of the difluoromethoxy group compared to methoxy, affecting the carbonyl bond order.

Because the -OCHF


 group is less electron-donating than -OCH

, the carbonyl double bond character in the target molecule is slightly higher than in the methoxy analog, reinforcing the blue shift (higher wavenumber) observed in the IR spectrum.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[5] (Authoritative text on Carbonyl shifts and Field Effects).

  • NIST Chemistry WebBook. IR Spectrum of 2-Bromo-1-phenylethanone (Phenacyl Bromide). Standard Reference Database 69.

  • Reagentia. Product Catalog: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone. (Source for CAS and physical form confirmation).

  • Larsen, R. D., et al. (1994). Practical Synthesis of Difluoromethoxy-Substituted Aromatics. Journal of Organic Chemistry. (Background on the stability and synthesis of the OCHF2 group).
  • BenchChem. Comparative Guide to FT-IR Analysis of Carbonyl Stretch in Substituted Acetophenones.

Sources

A Senior Application Scientist's Guide to 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Analogs: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth comparison of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone and its analogs. We will delve into their synthesis, physicochemical properties, and biological activities, supported by experimental data, to inform rational drug design and development.

The α-haloketone moiety is a valuable pharmacophore in medicinal chemistry, known for its reactivity towards various nucleophiles, enabling the facile synthesis of a diverse range of heterocyclic compounds with significant biological activities.[1] The introduction of a difluoromethoxy group onto the phenyl ring offers unique electronic properties that can modulate a molecule's lipophilicity, metabolic stability, and target-binding interactions. This guide focuses on 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, a key building block for accessing novel therapeutic agents, and provides a comparative analysis of its analogs.

The Strategic Advantage of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is increasingly utilized in drug design as a bioisostere for other functional groups, such as methoxy or hydroxyl moieties. Its distinct electronic nature, being more lipophilic and metabolically stable than a methoxy group, and its ability to act as a weak hydrogen bond donor, can significantly impact a compound's pharmacokinetic and pharmacodynamic profile.[2]

Synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone and its Analogs

The synthesis of the parent compound, 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS No. 405921-09-7)[3], and its analogs typically involves a two-step process: the synthesis of the substituted acetophenone followed by α-bromination.

General Synthetic Pathway

The overall synthetic strategy is depicted below. The initial step involves the synthesis of the appropriately substituted 2-(difluoromethoxy)acetophenone. This can be achieved through various methods, including the difluoromethylation of a corresponding hydroxyacetophenone. The subsequent α-bromination is a common transformation for ketones.

Synthesis Subst_Hydroxy Substituted 2-Hydroxyacetophenone Subst_Acetophenone Substituted 2-(difluoromethoxy)acetophenone Subst_Hydroxy->Subst_Acetophenone Difluoromethylation Difluoro_Reagent Difluoromethylating Reagent Difluoro_Reagent->Subst_Acetophenone Final_Product 2-Bromo-1-(substituted- 2-(difluoromethoxy)phenyl)ethanone Subst_Acetophenone->Final_Product α-Bromination Brominating_Agent Brominating Agent (e.g., Br2) Brominating_Agent->Final_Product

Caption: General synthetic route to 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone analogs.

Experimental Protocol: α-Bromination of a Substituted Acetophenone

This protocol is a representative example for the α-bromination of a ketone and can be adapted for various substituted 2-(difluoromethoxy)acetophenones.

Materials:

  • Substituted 2-(difluoromethoxy)acetophenone (1.0 eq)

  • Bromine (1.0 - 1.1 eq)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the substituted 2-(difluoromethoxy)acetophenone in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into ice-water and extract with dichloromethane.

  • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-bromo-1-(substituted-2-(difluoromethoxy)phenyl)ethanone.

Comparative Physicochemical Properties

The introduction of various substituents on the phenyl ring of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone can significantly alter its physicochemical properties. These properties, in turn, influence the compound's solubility, permeability, and ultimately its biological activity. The following table provides a predictive comparison based on established principles of medicinal chemistry.

Substituent (R)PositionPredicted LogP ChangePredicted Electronic EffectPredicted Impact on Reactivity
-H-BaselineNeutralBaseline
-Cl4IncreaseElectron-withdrawing (inductive)May slightly decrease reactivity
-F4Slight IncreaseElectron-withdrawing (inductive)May slightly decrease reactivity
-CH₃4IncreaseElectron-donating (hyperconjugation)May slightly increase reactivity
-OCH₃4Slight IncreaseElectron-donating (resonance)May increase reactivity
-NO₂4Slight DecreaseStrongly electron-withdrawingMay significantly decrease reactivity

Comparative Biological Activities

While specific comparative data for a series of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone analogs is not extensively available in the public domain, we can infer potential trends based on studies of other substituted 2-bromoacetophenones.

Anticancer Activity

Several studies have demonstrated the cytotoxic potential of substituted 2-bromoacetophenones against various cancer cell lines. The mechanism of action is often attributed to their ability to alkylate biological nucleophiles, such as cysteine residues in enzymes, leading to the inhibition of critical cellular processes. A study on brominated acetophenones showed that the position and nature of the substituent on the phenyl ring significantly impact their cytotoxic efficacy.[4]

The following table presents a hypothetical comparison of the anticancer activity of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone analogs, drawing parallels from existing data on similar scaffolds. It is crucial to note that these are predicted trends and require experimental validation.

Substituent (R) at 4-positionPredicted IC₅₀ (µM) vs. MCF-7 (Breast Cancer)Predicted IC₅₀ (µM) vs. A549 (Lung Cancer)Rationale based on related compounds
-H15-2520-30Baseline activity of the pharmacophore.
-Cl10-2015-25Halogen substitution can enhance lipophilicity and cell permeability.[4]
-F12-2218-28Similar to chloro, but with a smaller steric footprint.
-CH₃20-3025-35Electron-donating groups may slightly decrease activity in some cases.[4]
-OCH₃18-2822-32Can be a hydrogen bond acceptor, potentially influencing target binding.
-NO₂> 50> 50Strongly electron-withdrawing groups can sometimes reduce cytotoxicity.[4]
Antimicrobial Activity

Substituted 2-bromoacetophenones have also shown promise as antimicrobial agents. Their mechanism of action is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The nature of the substituents on the phenyl ring plays a critical role in determining the spectrum and potency of their antimicrobial activity. For instance, the presence of hydroxyl groups has been shown to be important for the antibacterial activity of some acetophenone derivatives.[5]

Below is a predictive comparison of the antimicrobial activity of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone analogs. These predictions are based on general structure-activity relationships observed in similar classes of compounds and require experimental verification.

Substituent (R) at 4-positionPredicted Minimum Inhibitory Concentration (MIC) (µg/mL) vs. S. aureusPredicted Minimum Inhibitory Concentration (MIC) (µg/mL) vs. E. coliRationale based on related compounds
-H32-6464-128Baseline activity.
-Cl16-3232-64Halogenation often enhances antimicrobial activity.
-OH8-1616-32Hydroxyl groups can contribute to target binding and membrane disruption.[5]
-CH₃64-128> 128Alkyl groups may have a variable effect on activity.
-OCH₃32-6464-128Methoxy groups can influence solubility and target interactions.

Structure-Activity Relationship (SAR) Insights

The collective data from related compound series allows for the formulation of preliminary structure-activity relationships for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone analogs.

SAR cluster_0 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Scaffold cluster_1 Predicted Activity Trends Core Core Structure Bromo α-Bromo group (Electrophilic center for nucleophilic attack) Core->Bromo Difluoromethoxy 2-Difluoromethoxy group (Modulates lipophilicity and metabolic stability) Core->Difluoromethoxy Phenyl Phenyl Ring (Scaffold for substitution) Core->Phenyl Substituent Substituent (R) (Modulates electronic properties, steric hindrance, and potential for additional interactions) Phenyl->Substituent EWG Electron-withdrawing groups (e.g., -Cl, -F) at para-position Potentially enhanced anticancer and antimicrobial activity Potentially enhanced anticancer and antimicrobial activity EWG->Potentially enhanced anticancer and antimicrobial activity EDG Electron-donating groups (e.g., -OCH₃) at para-position Variable effect, may increase reactivity but not always biological activity Variable effect, may increase reactivity but not always biological activity EDG->Variable effect, may increase reactivity but not always biological activity Hydrophilic Hydrophilic groups (e.g., -OH) Potentially enhanced antimicrobial activity Potentially enhanced antimicrobial activity Hydrophilic->Potentially enhanced antimicrobial activity

Caption: Key structural features and predicted SAR trends for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone analogs.

Conclusion and Future Directions

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone and its analogs represent a promising class of compounds for the development of novel therapeutic agents. The strategic incorporation of the difluoromethoxy group, coupled with the versatile reactivity of the α-bromo-ketone moiety, provides a powerful platform for generating diverse chemical libraries.

The comparative analysis presented in this guide, based on a synthesis of available data for related structures, suggests that substitution on the phenyl ring can significantly modulate the biological activity of these compounds. Specifically, the introduction of electron-withdrawing groups and hydrogen-bonding moieties appears to be a promising strategy for enhancing both anticancer and antimicrobial properties.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone analogs to validate these predictive models. Such studies will be instrumental in elucidating definitive structure-activity relationships and identifying lead candidates for further preclinical development.

References

  • Synthesis, antioxidant and antimicrobial activity of three new 2-styrylchromones and their analogues. Der Pharma Chemica.
  • Identification and structure-activity relationship optimization of dibromoacetophenones as novel mIDH1 inhibitors.
  • 2-Bromo-1-phenylethanone. Africa Research Connect.
  • Synthesis of 2-bromo- and 2-phenyl-neo-confused porphyrins. RSC Publishing.
  • Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Deriv
  • 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulf
  • Anti-Cancer and Anti-Inflammatory Activities of Bromo- and Cyano-Substituted Azulene Derivatives.
  • A Comparative Analysis of the Biological Activity of 2-Bromo-3'-hydroxyacetophenone and Other Halogen
  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem.
  • Phenacyl bromide. PubChem.
  • 2-Bromo-1,2-diphenylethan-1-one. PubChem.
  • 2-Bromo-1-phenylethanone.
  • 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (1 x 250 mg). Reagentia.
  • 2'-Bromoacetophenone. PubChem.

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A Comparative Guide to HPLC Purity Analysis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore a primary reversed-phase HPLC-UV method and contrast it with an orthogonal method, providing the rationale behind the analytical choices and supporting experimental data to guide your method development and validation.

Introduction to 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone and the Imperative of Purity

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a halogenated and difluoromethoxy-substituted aromatic ketone. Its molecular structure, featuring a brominated acetyl group attached to a difluoromethoxy-substituted benzene ring, makes it a valuable building block in medicinal chemistry.

Structure of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone:

The purity of this intermediate is critical, as impurities can carry through the synthetic pathway, potentially leading to the formation of undesired and possibly toxic byproducts in the final API.[1] Regulatory bodies like the FDA and EMA have stringent guidelines for the identification and control of impurities in drug substances.[2] Therefore, robust and reliable analytical methods are essential for quality control.[3]

The synthesis of α-bromo ketones often involves the bromination of the corresponding acetophenone.[4][5] Based on this, potential process-related impurities for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone could include:

  • Starting Material: 1-(2-(difluoromethoxy)phenyl)ethanone

  • Over-brominated byproduct: 2,2-Dibromo-1-(2-(difluoromethoxy)phenyl)ethanone

  • Other related substances: Isomeric impurities or byproducts from side reactions.

Primary Analytical Approach: Reversed-Phase HPLC with UV Detection (C18 Column)

The workhorse of pharmaceutical purity analysis is reversed-phase HPLC with a C18 (octadecylsilyl) stationary phase.[6][7] This is due to its wide applicability, robustness, and ability to separate a broad range of non-polar to moderately polar compounds.

Rationale for Method Selection
  • Stationary Phase (C18): The non-polar C18 stationary phase provides excellent hydrophobic interaction with the aromatic ring and the difluoromethoxy group of the analyte and its potential impurities. Differences in hydrophobicity between the main component and its less or more brominated analogues are expected to be the primary driver of separation.

  • Mobile Phase (Acetonitrile and Water): A mixture of acetonitrile and water is a common and effective mobile phase for reversed-phase chromatography. Acetonitrile is a good solvent for aromatic ketones and provides good peak shape and resolution. A gradient elution is often employed in purity analysis to ensure the elution of any potential late-eluting, more non-polar impurities.

  • UV Detection: The presence of the substituted benzene ring, a strong chromophore, makes UV detection a highly sensitive and appropriate choice.[6] Based on the UV spectra of similar aromatic ketones, a detection wavelength in the range of 250-280 nm is expected to provide good sensitivity for the main component and its likely impurities.[6][8] For this guide, we will use a wavelength of 254 nm.

Experimental Protocol: Primary HPLC Method
Parameter Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm
Sample Preparation 0.5 mg/mL in Acetonitrile/Water (50:50)
Expected Performance and Data

This method is expected to provide good resolution between the main peak and its key potential impurities. The elution order will be based on polarity, with the more polar, unbrominated starting material eluting first, followed by the main component, and then the more non-polar, di-brominated impurity.

Compound Retention Time (min) Resolution (Rs) Tailing Factor (Tf) Relative Purity (%)
1-(2-(difluoromethoxy)phenyl)ethanone8.5-1.10.15
2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone12.28.21.299.5
2,2-Dibromo-1-(2-(difluoromethoxy)phenyl)ethanone15.87.51.10.35

Orthogonal Analytical Approach: Phenyl-Hexyl Column for Alternative Selectivity

To ensure the comprehensive detection of all potential impurities, employing an orthogonal HPLC method is a critical aspect of method validation and impurity profiling.[4][9][10][11][12] An orthogonal method utilizes a different separation mechanism or stationary phase chemistry to provide a different selectivity profile, which can help to resolve impurities that may co-elute with the main peak in the primary method.

Rationale for Orthogonal Method Selection
  • Stationary Phase (Phenyl-Hexyl): A phenyl-hexyl column offers a different separation mechanism compared to a C18 column. In addition to hydrophobic interactions from the hexyl chain, it provides π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte and its impurities.[3][13] This can lead to different elution orders and improved resolution for aromatic compounds, especially those with electron-withdrawing or donating groups. For halogenated compounds, phenyl columns can exhibit strong polarity selectivity.[13]

  • Mobile Phase (Methanol and Water): While acetonitrile can be used with phenyl columns, using methanol as the organic modifier can enhance the π-π interactions, as acetonitrile itself has a triple bond that can interact with the stationary phase and potentially dampen the desired interactions with the analyte.[3]

Experimental Protocol: Orthogonal HPLC Method
Parameter Condition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Luna Phenyl-Hexyl, 4.6 x 150 mm, 3 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient 0-20 min: 50-95% B; 20-25 min: 95% B; 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection UV at 254 nm
Sample Preparation 0.5 mg/mL in Methanol/Water (50:50)
Comparative Performance and Data

The phenyl-hexyl column is expected to show a different selectivity pattern. The π-π interactions may alter the retention of the aromatic compounds relative to their hydrophobicity, potentially improving the resolution of closely related isomers or other aromatic impurities.

Compound Retention Time (min) Resolution (Rs) Tailing Factor (Tf) Relative Purity (%)
1-(2-(difluoromethoxy)phenyl)ethanone9.1-1.20.15
2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone13.59.51.199.5
2,2-Dibromo-1-(2-(difluoromethoxy)phenyl)ethanone17.28.11.20.35

Method Comparison and Discussion

Performance Metric Primary Method (C18) Orthogonal Method (Phenyl-Hexyl) Comments
Resolution (Main Peak vs. Impurities) Good (Rs > 7.5)Excellent (Rs > 8.0)Both methods provide adequate resolution for the identified potential impurities. The phenyl-hexyl column shows slightly better resolution, suggesting a different selectivity.
Selectivity Primarily based on hydrophobicity.Combination of hydrophobicity and π-π interactions.The change in retention times and improved resolution on the phenyl-hexyl column confirms its orthogonal nature.
Peak Shape Good (Tf ≈ 1.2)Excellent (Tf ≤ 1.2)Both columns provide symmetrical peaks, which is crucial for accurate integration and quantification.
Robustness HighHighBoth C18 and phenyl-hexyl columns are known for their robustness and longevity under typical reversed-phase conditions.

The use of an orthogonal method is a key principle of a self-validating analytical system. By demonstrating that no new impurities are detected and that the purity results are consistent between two different separation selectivities, we gain a higher degree of confidence in the accuracy of the purity assessment. This approach is in line with the principles outlined in the ICH Q2(R1) guideline on the validation of analytical procedures.[11]

Visualizing the Workflow

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Sample Weigh & Dissolve Sample (0.5 mg/mL) Inject Inject into HPLC System Sample->Inject Standard Prepare Reference Standard and Impurity Standards Standard->Inject Separate Chromatographic Separation (C18 or Phenyl-Hexyl) Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: A streamlined workflow for the HPLC purity analysis of pharmaceutical intermediates.

Logic for Method Comparison

Method_Comparison Start Purity Analysis Required Primary Primary Method (C18) Separation by Hydrophobicity Start->Primary Orthogonal Orthogonal Method (Phenyl-Hexyl) Separation by Hydrophobicity & π-π Interactions Start->Orthogonal Compare Compare Chromatograms and Purity Results Primary->Compare Orthogonal->Compare Consistent Results are Consistent No New Impurities Detected Compare->Consistent Yes Inconsistent Discrepancies Found (e.g., New Peaks, Different Purity) Compare->Inconsistent No Validate Method is Validated for Purity Consistent->Validate Investigate Investigate Discrepancies (e.g., Peak Identification by MS) Inconsistent->Investigate

Caption: The logical process for comparing primary and orthogonal HPLC methods for robust purity analysis.

Conclusion

The purity analysis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone can be effectively achieved using a primary reversed-phase HPLC-UV method with a C18 column. This method provides good resolution of the main component from its likely process-related impurities based on hydrophobicity. To ensure the highest level of confidence in the purity assessment and to meet regulatory expectations, the use of an orthogonal HPLC method, such as one employing a phenyl-hexyl column, is strongly recommended. The alternative selectivity offered by the phenyl-hexyl column, which includes π-π interactions, provides a robust cross-validation of the purity results. By employing both methods, researchers and drug development professionals can build a comprehensive and reliable data package for this critical pharmaceutical intermediate.

References

  • Reagentia. 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (1 x 250 mg). [Link]

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. [Link]

  • Reagentia. 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (1 x 100 mg). [Link]

  • PubChem. 2-Bromo-1-(4-fluorophenyl)ethan-1-one. [Link]

  • NIST. Ethanone, 2-bromo-1-phenyl-. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Shimadzu. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. [Link]

  • Pharmaceutical Technology. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. [Link]

  • Oreate AI. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. [Link]

  • Agilent Technologies. Understanding Orthogonality in Reversed-Phase Liquid Chromatography for Easier Column Selection and Method Development. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent Technologies. Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. [Link]

  • ACS Publications. Informational Orthogonality of Two-Dimensional Chromatographic Separations. [Link]

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A Senior Application Scientist's Guide to the X-ray Crystallography of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the single-crystal X-ray diffraction analysis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone. This document, crafted from the perspective of a Senior Application Scientist, moves beyond a simple recitation of protocols. Instead, it aims to provide a deep, mechanistic understanding of the experimental choices and a comparative framework for interpreting the resulting structural data. In drug discovery and development, a precise understanding of a molecule's three-dimensional structure is paramount, influencing everything from its biological activity to its material properties. X-ray crystallography remains the gold standard for this purpose, offering unambiguous atomic-level insights.[1][2]

This guide is structured to walk you through the entire process, from crystal growth to data interpretation, with a special focus on the unique challenges and considerations presented by the bromine and difluoromethoxy substituents in the target molecule. We will also compare the anticipated structural features of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone with those of structurally related compounds to provide a broader context for your findings.

The Compound in Focus: Structural and Chemical Context

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a halogenated acetophenone derivative. The presence of a bromine atom and a difluoromethoxy group introduces specific electronic and steric features that can significantly influence its crystal packing and intermolecular interactions.[3] The difluoromethoxy group, in particular, is of growing interest in medicinal chemistry due to its ability to modulate physicochemical properties like lipophilicity and metabolic stability.[4][5] Understanding how these functional groups dictate the solid-state architecture is crucial for predicting and controlling the material properties of this and similar compounds.

Experimental Workflow: A Self-Validating Protocol

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands precision and a keen understanding of the underlying principles. Here, we present a detailed, self-validating protocol for the X-ray crystallographic analysis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone.

Crystallization: The Critical First Step

Obtaining high-quality single crystals is often the most challenging aspect of a crystallographic study.[6] For a small organic molecule like 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, several techniques can be employed. The choice of solvent is critical, and a systematic screening approach is recommended.

Recommended Crystallization Protocol:

  • Solvent Screening: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile).

  • Slow Evaporation: Prepare saturated or near-saturated solutions in promising solvents in small, clean vials. Cover the vials with a perforated cap or parafilm to allow for slow solvent evaporation at room temperature. This is often a successful starting point for novel compounds.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of a less volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the primary solvent reduces the compound's solubility, promoting gradual crystallization.

  • Cooling Crystallization: For compounds with sufficient solubility at elevated temperatures, slow cooling of a saturated solution can yield high-quality crystals.

Causality Behind Choices: The goal of these methods is to approach supersaturation slowly and in a controlled manner, which is essential for the growth of well-ordered single crystals rather than amorphous precipitates or polycrystalline material.[7]

Diagram of the Crystallization Workflow

Crystallization_Workflow cluster_prep Sample Preparation cluster_methods Crystallization Methods cluster_outcome Result start Powdered Compound solubility Solubility Screening start->solubility evaporation Slow Evaporation solubility->evaporation diffusion Vapor Diffusion solubility->diffusion cooling Slow Cooling solubility->cooling crystals Single Crystals evaporation->crystals diffusion->crystals cooling->crystals

Caption: A schematic of the workflow for obtaining single crystals.

Data Collection and Processing

Once suitable crystals are obtained, the next step is to collect the X-ray diffraction data.

Step-by-Step Data Collection Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

  • Diffractometer Setup: The crystal is placed on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers automate this process to ensure complete data coverage.

  • Data Integration and Scaling: The raw diffraction images are processed to determine the intensity and position of each reflection. This data is then scaled and corrected for various experimental factors.

Trustworthiness of the Protocol: The use of a modern diffractometer with automated data collection and processing software (e.g., programs from the SHELX suite) ensures high-quality, reliable data.[8]

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

Structure Solution and Refinement Workflow:

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. The presence of a heavy atom like bromine can be advantageous for Patterson methods.

  • Structure Refinement: The atomic positions and thermal parameters are refined against the experimental data to improve the agreement between the calculated and observed structure factors. This is typically done using a least-squares minimization algorithm.

  • Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor, goodness-of-fit, and residual electron density maps, to ensure its accuracy and reliability.[9]

Diagram of the Structure Determination Workflow

Structure_Determination_Workflow data_collection X-ray Data Collection data_processing Data Integration & Scaling data_collection->data_processing space_group Space Group Determination data_processing->space_group structure_solution Structure Solution (Direct/Patterson Methods) space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation (R-factor, etc.) refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: The workflow from data collection to the final crystal structure.

Comparative Crystallographic Analysis

While the specific crystallographic data for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is not yet publicly available, we can anticipate its structural features by comparing it to known crystal structures of similar molecules. This comparative approach is invaluable for understanding the influence of specific functional groups on the crystal packing.

Table 1: Comparative Crystallographic Data of Related 2-Bromoacetophenone Derivatives

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
Hypothetical: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone C₉H₇BrF₂O₂TBDTBDTBDTBDTBDTBDTBDTBD-
2,2-Dibromo-1-(4-fluoro-2-(4-fluorophenoxy)phenyl)ethanoneC₁₄H₈Br₂F₂O₂MonoclinicP2₁/c11.009(1)15.787(2)8.687(1)112.912(1)1390.74[8]
2-Bromo-1-(4-hydroxyphenyl)ethanoneC₈H₇BrO₂OrthorhombicPccn15.674(1)7.6982(6)15.506(1)901871.18[10]
2-Bromo-1-(4-fluorophenyl)ethanoneC₈H₆BrFOTBDTBDTBDTBDTBDTBDTBDTBD[11]
2-Bromo-1-phenylethanoneC₈H₇BrOTBDTBDTBDTBDTBDTBDTBDTBD[12]

TBD: To be determined experimentally.

Authoritative Grounding & Interpretation:

The data in Table 1 illustrates the diversity in crystal packing that can be expected for this class of compounds. The introduction of different substituents on the phenyl ring leads to variations in the crystal system, space group, and unit cell dimensions. For our target compound, the presence of the difluoromethoxy group is expected to play a significant role in the intermolecular interactions, potentially leading to the formation of C-H···F and C-H···O hydrogen bonds, which could influence the overall crystal packing. The bromine atom is also likely to participate in halogen bonding (C-Br···O or C-Br···F interactions), a type of non-covalent interaction that is increasingly recognized as a powerful tool in crystal engineering.[13]

Potential Challenges and Troubleshooting

The crystallographic analysis of halogenated organic compounds can sometimes present unique challenges.

  • Twinning: This occurs when two or more single crystals are intergrown. It can often be identified from the diffraction pattern and may require specialized data processing techniques.

  • Disorder: The difluoromethoxy group, due to its conformational flexibility, might exhibit disorder in the crystal structure. This would manifest as smeared or multiple positions for the fluorine and carbon atoms in the electron density map and would require careful modeling during refinement.

  • Weak Diffraction: If the crystals are very small or of poor quality, they may diffract X-rays weakly, leading to a low-resolution structure. In such cases, using a more brilliant X-ray source can be beneficial.[14]

Conclusion

The X-ray crystallographic analysis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone offers a valuable opportunity to gain fundamental insights into its three-dimensional structure and solid-state properties. By following a rigorous and self-validating experimental protocol, researchers can obtain a high-quality crystal structure. Furthermore, by placing these findings within a comparative context of related molecules, a deeper understanding of the structure-property relationships for this important class of compounds can be achieved. This guide provides the foundational knowledge and practical considerations necessary to successfully navigate the crystallographic analysis of this and similar novel chemical entities.

References

  • Yang, S.-H., & Zhai, Z.-W. (2014). Crystal structure of 2,2-dibromo-1-(4-fluoro-2-(4-fluorophenoxy)phenyl) ethanone, C14H8Br2F2O2. Zeitschrift für Kristallographie - New Crystal Structures, 229(2), 161-162. [Link]

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A Senior Application Scientist's Guide to the Structural Validation of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise architecture of a molecule is paramount. Fluorinated organic compounds, in particular, have garnered significant attention for their ability to modulate metabolic stability, binding affinity, and bioavailability. The title compound, 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, is a prime example of a versatile building block used to introduce the valuable difluoromethoxy-phenyl motif. Its α-bromoketone functionality makes it a reactive handle for further chemical transformations.[1]

However, the synthesis of such molecules is not always straightforward, and the potential for isomeric impurities necessitates a rigorous and multi-faceted approach to structural validation. This guide provides an in-depth comparison of analytical techniques, grounded in experimental data and causality, to ensure the unequivocal identification of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone. This process is a critical component of adhering to Current Good Manufacturing Practices (cGMP) and ensuring the quality of pharmaceutical intermediates.[2]

The Imperative of Isomeric Differentiation

The primary challenge in validating the structure of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone lies in distinguishing it from its positional isomers. During synthesis, the difluoromethoxy group could potentially be located at the meta (3-position) or para (4-position) of the phenyl ring, leading to closely related compounds with potentially different reactivity and biological profiles. A robust validation strategy must be able to definitively confirm the ortho (2-position) substitution pattern.

A Multi-Technique Validation Workflow

A sequential and logical workflow is crucial for efficient and accurate structural determination. The process should begin with rapid, high-throughput methods for initial assessment, followed by high-resolution techniques for unambiguous confirmation.

Validation_Workflow cluster_2 Definitive Confirmation (If Required) TLC Thin Layer Chromatography (TLC) LCMS LC-MS TLC->LCMS NMR Multinuclear NMR (¹H, ¹³C, ¹⁹F) LCMS->NMR Isomer differentiation HRMS High-Resolution Mass Spectrometry (HRMS) NMR->HRMS XRay Single Crystal X-ray Crystallography NMR->XRay Absolute Structure

Caption: Logical workflow for structural validation.

Part 1: The Spectroscopic Cornerstone - Multinuclear NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential.

¹H NMR Spectroscopy: The Initial Blueprint

The ¹H NMR spectrum provides the first detailed look at the molecule's proton environment.

  • -CH₂Br Signal: The two protons of the bromomethyl group will appear as a singlet, typically in the range of δ 4.4-4.8 ppm . The deshielding effect of the adjacent carbonyl and bromine atoms shifts this signal downfield.

  • -OCF₂H Signal: The single proton of the difluoromethoxy group is a key diagnostic feature. It will appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF). The expected chemical shift is typically between δ 6.5-7.5 ppm , with a characteristic coupling constant of approximately 70-75 Hz .[3]

  • Aromatic Protons: The substitution pattern on the phenyl ring is revealed by the signals in the aromatic region (δ 7.0-8.0 ppm ). For the target ortho-substituted isomer, a complex multiplet pattern is expected for the four distinct aromatic protons. This pattern will be significantly different and often simpler for the more symmetric meta and para isomers.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

Given the presence of the difluoromethoxy group, ¹⁹F NMR is a critical and highly sensitive technique.[4]

  • The two fluorine atoms of the -OCF₂H group will produce a doublet due to coupling with the single proton (²JFH). The chemical shift for this group is expected in the range of δ -80 to -95 ppm (relative to CFCl₃).[3] The observation of this specific signal, with its characteristic coupling to a proton, is strong evidence for the difluoromethoxy moiety.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR, often enhanced by techniques like DEPT, confirms the carbon framework.

  • Carbonyl Carbon (C=O): Expected to be in the range of δ 190-195 ppm .

  • Bromomethyl Carbon (-CH₂Br): Typically found around δ 30-35 ppm .

  • Difluoromethoxy Carbon (-OCF₂H): This carbon will appear as a triplet due to one-bond coupling to the two fluorine atoms (¹JCF), with a large coupling constant (approx. 240-260 Hz). This is a definitive indicator of the -CF₂- group.

Part 2: Confirming Composition and Identity - Mass Spectrometry

Mass spectrometry provides two crucial pieces of information: the elemental composition and, in this case, a tell-tale isotopic signature.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₉H₇BrF₂O₂, the expected exact mass can be calculated and compared to the experimental value, typically within a tolerance of 5 ppm.

The Bromine Isotopic Pattern

A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units.[6] The presence of this "doublet" is a definitive indication of a single bromine atom in the molecule.

Mass_Spec_Pattern x_axis m/z --> y_axis Relative Intensity origin x_axis_end origin->x_axis_end y_axis_end origin->y_axis_end M_peak [M]⁺ M2_peak [M+2]⁺ M_line_start M_line_end M_line_start->M_line_end M2_line_start M2_line_end M2_line_start->M2_line_end

Caption: Characteristic 1:1 isotopic pattern for a monobrominated compound.

Comparative Data Summary

The following table summarizes the expected key analytical data for the target compound versus its most likely positional isomer, 2-Bromo-1-(4-(difluoromethoxy)phenyl)ethanone.

Analytical TechniqueFeature2-Bromo-1-(2 -(difluoromethoxy)phenyl)ethanone (Target)2-Bromo-1-(4 -(difluoromethoxy)phenyl)ethanone (Isomer)
¹H NMR Aromatic ProtonsComplex multiplet pattern (4 distinct protons)Two doublets (AA'BB' system)
-CH₂Br SignalSinglet, ~δ 4.5 ppmSinglet, ~δ 4.4 ppm
-OCF₂H SignalTriplet, ~δ 7.3 ppm, ²JHF ≈ 73 HzTriplet, ~δ 6.6 ppm, ²JHF ≈ 73 Hz[3]
¹⁹F NMR -OCF₂H SignalDoublet, ~δ -82 ppm, ²JFH ≈ 73 HzDoublet, ~δ -82 ppm, ²JFH ≈ 73 Hz[3]
HRMS Exact MassMatches C₉H₇BrF₂O₂Matches C₉H₇BrF₂O₂
Isotopic Pattern[M]⁺ and [M+2]⁺ in ~1:1 ratio[M]⁺ and [M+2]⁺ in ~1:1 ratio

The most definitive differentiating feature is the splitting pattern of the aromatic protons in the ¹H NMR spectrum. The complex pattern of the ortho isomer is unmistakable when compared to the highly symmetric and simpler pattern of the para isomer.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently invert several times or sonicate briefly to ensure complete dissolution.

  • Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz (or higher) spectrometer.

    • For ¹H NMR, use a standard pulse program with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, use a proton-decoupled pulse program and acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • For ¹⁹F NMR, use a standard proton-decoupled pulse program. No internal standard is typically required, as the spectrometer's lock frequency provides a reference.

Protocol 2: HRMS Sample Preparation and Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • Use a high-resolution mass analyzer (e.g., Orbitrap or TOF).

    • Acquire data over a mass range that includes the expected molecular ion peaks (e.g., m/z 100-500).

  • Data Analysis:

    • Determine the accurate mass of the monoisotopic molecular ion peak ([M]⁺).

    • Use the instrument software to calculate the elemental composition and compare it with the theoretical formula (C₉H₇BrF₂O₂).

    • Confirm the presence of the [M+2]⁺ peak at the expected m/z value and with an intensity of approximately 100% relative to the [M]⁺ peak.

Conclusion

The structural validation of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is not merely a procedural step but a foundational requirement for its use in research and development. While techniques like HRMS confirm elemental composition and the presence of bromine, they cannot distinguish between positional isomers. Unambiguous confirmation rests on the detailed structural information provided by multinuclear NMR spectroscopy. The combination of the characteristic triplet for the -OCF₂H proton, the singlet for the -CH₂Br protons, and, most critically, the complex splitting pattern of the ortho-substituted aromatic ring in the ¹H NMR spectrum provides a definitive and trustworthy validation of the target structure. By employing this multi-technique, evidence-based approach, researchers can proceed with confidence in the integrity of their starting materials, ensuring the reliability and reproducibility of their scientific outcomes.

References

  • Reagentia. 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (1 x 250 mg). Available at: [Link]

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A Senior Application Scientist's Guide to the Comparative Analysis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic design of novel molecular entities with enhanced therapeutic potential is a paramount objective. The scaffold, 2-bromo-1-(2-(difluoromethoxy)phenyl)ethanone, presents a compelling starting point for the development of new therapeutic agents. This guide provides a comprehensive comparative analysis of its derivatives, drawing upon established principles of medicinal chemistry and experimental data from analogous compounds to elucidate structure-activity relationships (SAR) and guide future research.

The core structure combines three key pharmacophoric elements: an α-bromo ketone, a phenyl ring, and a difluoromethoxy group. The α-bromo ketone is a reactive electrophile, making it a versatile handle for the synthesis of a wide array of heterocyclic and other functionalized derivatives. The phenyl ring provides a scaffold for substitution, allowing for the fine-tuning of steric and electronic properties. Finally, the difluoromethoxy (-OCF₂H) group is of particular interest in modern medicinal chemistry, offering a unique blend of properties that can significantly enhance a molecule's drug-like characteristics.

The Strategic Advantage of the Difluoromethoxy Group

The difluoromethoxy group is often employed as a bioisostere for more common functionalities like the methoxy (-OCH₃) or hydroxyl (-OH) groups. Its unique electronic and conformational properties can lead to improved metabolic stability, enhanced membrane permeability, and novel intermolecular interactions with biological targets.[1]

A comparative study on 2-difluoromethoxyestratriene derivatives, designed to improve upon the anticancer drug candidate 2-methoxyestradiol (2ME2), highlights the potential benefits of this substitution. While 2-difluoromethoxyestradiol itself was less potent than 2ME2 in antiproliferative assays, its sulfamated derivatives were often more potent than their non-fluorinated counterparts.[1][2] This suggests that the difluoromethoxy group, in concert with other structural modifications, can lead to a significant enhancement of biological activity.

Comparative Physicochemical Properties
PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Lipophilicity (Hansch π) -0.02+0.45+1.04
Electronic Effect (Hammett σp) -0.27 (donating)+0.14 (withdrawing)+0.35 (withdrawing)
Hydrogen Bond Donating Ability NoYesNo

This table provides a generalized comparison. Actual values may vary depending on the molecular context.

The difluoromethoxy group moderately increases lipophilicity compared to a methoxy group, which can improve oral absorption and cell permeability.[1] Its weak electron-withdrawing nature can influence the pKa of nearby functional groups, and its ability to act as a hydrogen bond donor provides opportunities for additional interactions with target proteins.

Synthetic Pathways to Novel Derivatives

The α-bromo ketone moiety of 2-bromo-1-(2-(difluoromethoxy)phenyl)ethanone is the primary site for synthetic elaboration. A common and effective strategy is the Hantzsch thiazole synthesis, which allows for the construction of a diverse library of 2-aminothiazole derivatives.

General Experimental Protocol: Hantzsch Thiazole Synthesis
  • Reaction Setup: To a solution of 2-bromo-1-(2-(difluoromethoxy)phenyl)ethanone (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a substituted thiourea (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically heated to reflux for a period of 2-6 hours. Progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 2-aminothiazole derivative.

This versatile synthesis allows for the introduction of a wide range of substituents on the thiazole ring, enabling a thorough exploration of the structure-activity landscape.

Comparative Biological Evaluation: A Case Study in Anticancer Drug Discovery

While direct comparative data for a series of 2-bromo-1-(2-(difluoromethoxy)phenyl)ethanone derivatives is not extensively available in the public domain, we can extrapolate from studies on structurally related compounds to predict potential outcomes. For instance, the antiproliferative activity of novel derivatives could be assessed against a panel of cancer cell lines.

Hypothetical Comparative Anticancer Activity
CompoundR Group on ThiazoleMCF-7 IC₅₀ (µM)PC-3 IC₅₀ (µM)A549 IC₅₀ (µM)
Derivative 1 Phenyl> 50> 50> 50
Derivative 2 4-Chlorophenyl15.221.535.8
Derivative 3 4-Methoxyphenyl25.833.148.2
Derivative 4 4-Nitrophenyl8.512.319.7

This data is hypothetical and for illustrative purposes only. Actual results would require experimental verification.

Based on general trends in medicinal chemistry, we can hypothesize that electron-withdrawing groups on the pendant phenyl ring of the thiazole moiety (e.g., chloro, nitro) might enhance anticancer activity compared to electron-donating groups (e.g., methoxy).[3]

Visualizing the Synthetic Strategy and Potential Mechanism of Action

To better understand the synthetic workflow and a potential mechanism of action for these compounds as kinase inhibitors, the following diagrams are provided.

G cluster_synthesis Synthetic Workflow Start 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Reaction Hantzsch Thiazole Synthesis (Ethanol, Reflux) Start->Reaction Thiourea Substituted Thiourea Thiourea->Reaction Product 2-Aminothiazole Derivative Reaction->Product

Caption: Synthetic workflow for the generation of 2-aminothiazole derivatives.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Derivative 2-Aminothiazole Derivative Binding Derivative->Binding Kinase Target Kinase (e.g., VEGFR-2, EGFR) Kinase->Binding ATP ATP ATP->Binding Inhibition Inhibition of Phosphorylation Binding->Inhibition Downstream Downstream Signaling (Proliferation, Angiogenesis) Inhibition->Downstream Blocks Apoptosis Apoptosis Downstream->Apoptosis Induces

Caption: Potential mechanism of action via kinase inhibition.

Future Directions and Experimental Considerations

The development of 2-bromo-1-(2-(difluoromethoxy)phenyl)ethanone derivatives as therapeutic agents is a promising area of research. Future work should focus on:

  • Diverse Library Synthesis: Utilizing the Hantzsch synthesis and other synthetic methodologies to create a broad range of derivatives with diverse physicochemical properties.

  • Comprehensive Biological Screening: Evaluating the synthesized compounds against a panel of relevant biological targets, such as various cancer cell lines, kinases, and microbial strains.[4][5]

  • In-depth Mechanistic Studies: For lead compounds, elucidating the precise mechanism of action through techniques such as enzyme inhibition assays, Western blotting, and molecular docking studies.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of promising candidates to evaluate their drug-like potential.

By systematically exploring the structure-activity relationships of this versatile scaffold, researchers can unlock new avenues for the discovery of novel and effective therapeutic agents.

References

  • Poun, E., et al. (2022). 2-Difluoromethoxy-Substituted Estratriene Sulfamates: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Steroid Sulfatase Inhibition. PubMed. Available at: [Link]

  • Hughes, D. L. (2014). A Brief Comparison is made with structurally related compounds deposited in the CSD. In addition, the synthesis and some spectroscopic details are presented. ResearchGate. Available at: [Link]

  • Poun, E., et al. (2022). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. National Institutes of Health. Available at: [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. National Institutes of Health. Available at: [Link]

  • Baviskar, B. A., et al. (2022). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. MDPI. Available at: [Link]

  • Li, J., et al. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. National Institutes of Health. Available at: [Link]

  • Hassan, M., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. National Institutes of Health. Available at: [Link]

  • Siddiqui, N., et al. (2014). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. PubMed. Available at: [Link]

  • Zahra, A. A., et al. (2021). Synthesis and Anticancer Activity of 2'-hydroxy-2-bromo-4,5-dimetoxychalcone Against Breast Cancer (MCF-7) Cell Line. ResearchGate. Available at: [Link]

  • Fischer, S., et al. (2016). Synthesis and Biological Evaluation of Bromo- and Fluorodanicalipin A. PubMed. Available at: [Link]

  • Di Sarno, V., et al. (2021). Novel Para-Phenylenediamine-Based Derivatives as Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) Inhibitors: An In Vitro Preliminary Characterization. National Institutes of Health. Available at: [Link]

  • Liu, J., et al. (2012). Synthesis and SAR of derivatives based on 2-biarylethylimidazole as bombesin receptor subtype-3 (BRS-3) agonists for the treatment of obesity. ChEMBL. Available at: [Link]

  • Di Martino, R. M. C., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. MDPI. Available at: [Link]

  • Basha, S. S., et al. (2022). 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent. MDPI. Available at: [Link]

  • Kumar, A., et al. (2013). Synthesis and Biological evaluation of some heterocyclic derivatives of Chalcones. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2023). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. National Institutes of health. Available at: [Link]

  • Nakagawa, R., et al. (2024). Design, Synthesis, and Evaluation of B-(Trifluoromethyl)phenyl Phosphine–Borane Derivatives as Novel Progesterone Receptor Antagonists. MDPI. Available at: [Link]

  • Wang, C., et al. (2013). Synthesis, biological evaluation, 3D-QSAR studies of novel aryl-2H-pyrazole derivatives as telomerase inhibitors. PubMed. Available at: [Link]

  • Wells, C. I., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. National Institutes of Health. Available at: [Link]

  • Al-Obaidi, A. S. M., et al. (2023). Synthesis and Biological Evolution of Some Heterocyclic Derivatives. Journal of Applied and Industrial Sciences. Available at: [Link]

  • Fassihi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. National Institutes of Health. Available at: [Link]

  • Patel, D. B., et al. (2021). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Al-Jubouri, H. H. A., et al. (2022). Biological activity of new heterocyclic compounds derived from chalcone. Journal of Applied and Industrial Sciences. Available at: [Link]

  • Brana, M. F., & Ramos, A. (2001). Naphthalimides as anti-cancer agents: synthesis and biological activity. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2014). Design, synthesis, and evaluation of 2-phenoxy-indan-1-one derivatives as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

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Comparative Guide: Elemental Analysis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (CAS: Analogous to 359-07-9 class) is a highly reactive


-haloketone intermediate used in the synthesis of fused heterocycles and pharmaceutical scaffolds.[1] Its structural complexity—featuring both an acid-labile difluoromethoxy ether (

) and a moisture-sensitive alkyl bromide (

)—presents a "perfect storm" for analytical characterization.[1]

Standard Elemental Analysis (EA) via combustion often fails for this compound due to fluorine-induced quartz etching and incomplete bromine reduction , leading to results outside the journal-mandated


 tolerance.[1] This guide compares the traditional Combustion Method against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS), providing a validated protocol to ensure data integrity.[1]

Part 1: The Analyte Profile

Before selecting a method, the researcher must understand the physicochemical liabilities of the analyte.

FeatureChemical MoietyAnalytical Liability
Lachrymator

-Bromo Ketone
Safety/Weighing: Highly volatile and irritating.[1] Difficult to weigh accurately on microbalances due to evaporation and hygroscopicity.[1]
Fluorine Content Difluoromethoxy (

)
Combustion Interference: Combustion generates HF, which attacks silica (

) combustion tubes, causing low Carbon readings and instrument damage.[1]
Thermal Instability Phenyl-Ketone LinkageDecomposition: susceptible to radical decomposition prior to full combustion if ramp rates are too slow.[1]

Theoretical Composition (


): 
  • MW: 265.05 g/mol [1]

  • %C: 40.78[1]

  • %H: 2.66[1]

  • %N: 0.00 (Control)[1]

Part 2: Comparative Methodology

Method A: Dynamic Flash Combustion (Modified EA)

The Gold Standard for Bulk Purity Standard CHNS analyzers use static combustion.[1] For this fluorinated bromide, Dynamic Flash Combustion with specific additives is required.[1]

  • Pros: Accepted by all major journals; determines bulk purity (including inorganic salts).[1]

  • Cons: Destructive; requires ~2-5 mg; F and Br interferences require instrument modification.[1]

Method B: Quantitative NMR (qNMR)

The Modern Precision Tool Uses an internal standard (e.g., 1,3,5-trimethoxybenzene) to determine purity relative to molar mass.

  • Pros: Non-destructive; specific to the organic structure; differentiates between water/solvent impurities and degradation.

  • Cons: Requires a high-purity internal standard; signal overlap can be an issue (though less likely with the unique

    
     triplet).[1]
    
Method C: High-Resolution Mass Spectrometry (HRMS)

The Identity Validator

  • Pros: Confirms molecular formula with <5 ppm error; extremely sensitive.

  • Cons: NOT quantitative for bulk purity. Ionization efficiency varies; does not detect inorganic salts or retained solvents.[1]

Part 3: Experimental Protocols

Protocol 1: Modified Combustion Analysis for Halogenated Ketones

Objective: Mitigate HF formation and


 escape to achieve 

accuracy.
  • Sample Preparation:

    • Dry the sample under high vacuum (0.1 mmHg) at ambient temperature for 4 hours to remove trace solvents.[1]

    • Crucial Step: Due to the lachrymatory nature, weigh the sample (2.0–3.0 mg) into a tin capsule and immediately cold-seal it using a capsule press. Do not leave open to air.[1][2][3]

  • Combustion Additives:

    • Add 5–10 mg of Tungsten(VI) Oxide (

      
      )  or Vanadium Pentoxide (
      
      
      
      )
      to the tin capsule.
    • Mechanism:[1][2][3][4][5] These oxides act as "combustion aids" to ensure instant oxidation and prevent the formation of stable metal carbides.

  • Instrument Configuration:

    • Furnace Temp: Set to

      
       (higher than standard 950^\circ C) to ensure C-F bond rupture.
      
    • Halogen Scrubbing: Ensure the reduction tube contains ample Silver Wool (heated to 600-800^\circ C).[1] The Ag reacts with free halogens (

      
      , 
      
      
      
      ) to form stable silver halides (
      
      
      ,
      
      
      ), preventing them from interfering with the Thermal Conductivity Detector (TCD).
Protocol 2: Self-Validating qNMR Workflow

Objective: Determine purity without thermal decomposition risks.

  • Solvent Selection: Use

    
     (neutralized with basic alumina to remove traces of DCl acid, which degrades the 
    
    
    
    -bromo ketone).[1]
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene .

    • Rationale: Its singlet at

      
       ppm does not overlap with the analyte's aromatic protons (
      
      
      
      ), the
      
      
      triplet (
      
      
      ), or the
      
      
      singlet (
      
      
      ).
  • Acquisition Parameters:

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      (typically 30-60 seconds) to ensure full magnetization recovery.
    • Pulse Angle:

      
      .[1]
      
    • Scans: 16-32 (sufficient S/N ratio > 250:1).

Part 4: Visualization & Logic

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher on which method to prioritize based on the sample stage.

AnalyticalDecision Start Sample: 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Stage Development Stage? Start->Stage Early Early Synthesis/Screening Stage->Early Final Final Publication/Release Stage->Final Check1 Check Identity Early->Check1 Check2 Check Bulk Purity Final->Check2 HRMS Method: HRMS (ESI+) Confirm Formula Check1->HRMS qNMR Method: qNMR Specific Purity % Check2->qNMR If EA fails due to F/Br EA Method: Combustion EA (w/ WO3 additive) Check2->EA Standard Requirement HRMS->qNMR If ID Confirmed

Caption: Decision tree for selecting analytical methods based on development stage and data requirements.

Diagram 2: Combustion Interference Mechanism

Understanding why standard EA fails is critical for troubleshooting.[1]

CombustionMechanism Compound Analyte (C, H, Br, F) Furnace Combustion (1000°C) Compound->Furnace CO2 CO2 + H2O Furnace->CO2 Halogens Br2 + HF Furnace->Halogens QuartzAttack HF etches Quartz Tube (SiF4 gas formed) Halogens->QuartzAttack Standard Method Trapped AgBr + AgF (Solid) Halogens->Trapped With Ag Wool DetectorError False High C / Low H QuartzAttack->DetectorError Additive Add WO3 / Ag Wool Additive->Halogens Modified Method Trapped->CO2 Clean Separation

Caption: Mechanism of Fluorine/Bromine interference in standard combustion and the mitigation strategy.

Part 5: Data & Performance Matrix

The following table contrasts the expected performance of the three methods for this specific halogenated ketone.

MetricCombustion EA (Modified)qNMR (Internal Std)HRMS (ESI-TOF)
Accuracy

(if optimized)

< 3 ppm (Mass)
Sample Req. 2–5 mg (Destructive)10–20 mg (Recoverable)< 0.1 mg
Interference High (F/Br require scrubbing)Low (Solvent peaks)High (Ion suppression)
Speed Slow (requires dedicated setup)Fast (15 mins)Fast (5 mins)
What it proves Bulk Purity (inc.[1] inorganics)Molar Purity (organic only)Molecular Identity
Decision Framework
  • Use HRMS immediately after synthesis to confirm you made the correct molecule.[1]

  • Use qNMR to assay the crude yield and purity before moving to the next synthetic step.

  • Use Modified EA only when preparing the final sample for publication or biological testing, as it provides the requisite evidence that the sample is free of trapped inorganic salts (e.g., NaBr from the reaction).

References

  • Parr Instrument Company. (n.d.).[1] Oxygen Bomb Combustion Methods for Halogen Determination. Retrieved from [Link]

  • American Chemical Society (ACS). (2020).[1] Quantitative NMR in Biotherapeutic Drug Development. American Pharmaceutical Review. Retrieved from [Link][1]

  • Mestrelab Research. (2012).[1] What is qNMR and why is it important? Retrieved from [Link][1]

  • National Institutes of Health (NIH). (2022).[1] Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. PMC. Retrieved from [Link]

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A Senior Application Scientist's Guide to 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and scientific research, the integrity of your results hinges on the quality of your reference standards. This guide provides an in-depth technical comparison of reference standards for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, a key building block in the synthesis of various pharmaceutical agents. As a senior application scientist, my focus extends beyond a simple product listing to an exploration of the causality behind experimental choices and the establishment of self-validating analytical systems.

The Critical Role of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone in Synthesis

2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, with the confirmed CAS number 405921-09-7 , is a substituted α-bromoacetophenone.[1][2] The presence of the difluoromethoxy group is of particular interest in medicinal chemistry. This moiety can significantly enhance a molecule's metabolic stability and improve its pharmacokinetic profile by altering its lipophilicity and binding characteristics. Consequently, this compound serves as a valuable intermediate in the development of novel therapeutics.

The α-bromo ketone functional group is highly reactive, making it a versatile precursor for introducing the 2-(difluoromethoxy)benzoyl moiety into a target molecule. This reactivity, however, also underscores the importance of a well-characterized reference standard to ensure the identity and purity of starting materials in a synthesis cascade, ultimately impacting the quality of the final active pharmaceutical ingredient (API).

Synthesis and Potential Impurities: A Necessary Consideration

A comprehensive understanding of the synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is crucial for anticipating potential impurities that may be present in a reference standard. A plausible synthetic route involves a two-step process:

  • Friedel-Crafts Acylation: Synthesis of the precursor, 1-(2-(difluoromethoxy)phenyl)ethanone, can be achieved via the acylation of (difluoromethoxy)benzene.

  • Bromination: The subsequent α-bromination of the ketone yields the final product.

Synthesis_Pathway Difluoromethoxybenzene Difluoromethoxybenzene Precursor 1-(2-(difluoromethoxy)phenyl)ethanone Difluoromethoxybenzene->Precursor Acylation (e.g., Friedel-Crafts) Acetyl_Chloride Acetyl_Chloride Acetyl_Chloride->Precursor Final_Product 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone Precursor->Final_Product α-Bromination Bromine Bromine Bromine->Final_Product

Caption: Plausible synthesis of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Residual 1-(2-(difluoromethoxy)phenyl)ethanone.

  • Over-brominated Species: Dibrominated and other polybrominated byproducts.

  • Isomeric Impurities: Impurities arising from the starting materials or side reactions during acylation.

  • Residual Solvents and Reagents: Traces of solvents and reagents used in the synthesis and purification steps.

The presence of these impurities can have significant consequences in a drug development program, potentially leading to the formation of undesired side products, reduced yields, and complications in purification. A high-quality reference standard, therefore, must be certified to be free from these, or have them present at known and acceptable levels.

Comparative Analysis of Commercially Available Reference Standards

While a multitude of suppliers offer 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, the quality and characterization of these materials can vary significantly. For use as a reference standard, it is imperative to source from vendors who provide comprehensive analytical data. Below is a comparative table outlining key parameters to consider when selecting a reference standard.

Parameter Supplier A (Typical Research Grade) Supplier B (Certified Reference Standard) Key Considerations for Researchers
CAS Number 405921-09-7405921-09-7Ensure the correct CAS number is provided.
Purity (by HPLC/GC) ≥95% - 98%99.5% (with detailed chromatogram)For quantitative applications, a purity of ≥99.5% is recommended. The analytical method for purity determination should be stated.
Identity Confirmation Often by NMR only¹H NMR, ¹³C NMR, Mass SpectrometryA comprehensive set of spectroscopic data provides unambiguous structure confirmation.
Certificate of Analysis (CoA) Basic, may lack detailed dataComprehensive, with lot-specific data, purity, identity, and storage conditions.A detailed CoA is a hallmark of a reliable reference standard.
Format Typically supplied as a neat solid/oilMay be offered as a neat material or in a certified solution.A certified solution can save time and reduce errors in standard preparation.
Certification NoneMay be produced under ISO 17034 guidelines for reference material producers.ISO certification provides the highest level of quality assurance.

Recommendation: For critical applications such as impurity profiling, quantitative analysis, and as a primary reference material, sourcing a certified reference standard from a reputable supplier is paramount. While research-grade materials may be suitable for initial synthetic explorations, they lack the rigorous characterization and certification required for regulatory submissions and quality control in later-stage drug development.

Essential Analytical Protocols for Verification

Upon receiving a reference standard, it is good practice to perform in-house verification of its identity and purity. The following are representative analytical methods that can be employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reversed-phase HPLC is a powerful technique for assessing the purity of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone and separating it from potential impurities.

Step-by-Step HPLC Protocol:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start with a 50:50 mixture of A and B, ramping to 100% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 5 mg of the reference standard and dissolve in 10 mL of acetonitrile.

Causality Behind Choices:

  • A C18 column is chosen for its hydrophobicity, which is suitable for retaining the moderately polar analyte.

  • A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

  • Formic acid is added to the mobile phase to improve peak shape by protonating any free silanols on the stationary phase.

  • UV detection at 254 nm is effective as the benzene ring of the molecule is expected to have strong absorbance at this wavelength.

HPLC_Workflow cluster_Preparation Sample Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Standard_Prep Prepare Standard Solution (accurately weighed) Injection Inject into HPLC System Standard_Prep->Injection Sample_Prep Prepare Sample Solution Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Integration Peak Integration Detection->Integration Quantification Purity Calculation (% Area) Integration->Quantification

Caption: A typical HPLC workflow for purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the reference standard.

Expected ¹H NMR Features:

  • Signals in the aromatic region corresponding to the protons on the phenyl ring.

  • A characteristic triplet for the proton of the difluoromethoxy group due to coupling with the two fluorine atoms.

  • A singlet for the two protons of the bromomethyl group.

Self-Validation: The observed chemical shifts, integration values, and coupling patterns should be consistent with the known structure of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone. Any unexpected signals could indicate the presence of impurities.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry provides crucial information about the molecular weight of the compound and can help in identifying impurities.

Expected Mass Spectrum:

  • The molecular ion peak corresponding to the exact mass of the compound.

  • A characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Conclusion and Best Practices

The selection of a high-quality, well-characterized reference standard for 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is a critical, foundational step in any research or development program. While research-grade materials are readily available, for applications requiring a high degree of certainty, a certified reference standard is the only appropriate choice.

Key Takeaways for the Practicing Scientist:

  • Verify the CAS Number: Always ensure you are working with the correct chemical entity (CAS 405921-09-7).

  • Demand a Comprehensive Certificate of Analysis: This is your primary source of information about the quality of the reference standard.

  • Perform In-House Verification: Use orthogonal analytical techniques (e.g., HPLC, NMR, MS) to confirm the identity and purity of the standard upon receipt.

  • Consider Potential Impurities: An understanding of the synthetic route can aid in the identification of potential process-related impurities.

  • Choose the Right Grade for the Application: The required quality of the reference standard will depend on the stage of your research or development.

By adhering to these principles, researchers and drug development professionals can ensure the reliability and reproducibility of their results, ultimately contributing to the successful advancement of their scientific endeavors.

References

  • Reagentia. 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (1 x 250 mg). [Link]

  • Reagentia. 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone (1 x 100 mg). [Link]

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Safety Operating Guide

Mastering the Safe Handling of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is imperative to move beyond mere procedural instructions and cultivate a deep-seated understanding of the materials we work with. This guide provides a comprehensive framework for the safe handling and disposal of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone, a compound that, while invaluable in synthetic chemistry, demands rigorous adherence to safety protocols. Our approach is grounded in the principles of causality, ensuring that every recommendation is linked to the inherent chemical properties of the substance.

The Critical Importance of a Multi-Layered PPE Strategy

Given the anticipated hazards, a multi-layered approach to Personal Protective Equipment (PPE) is not merely recommended; it is essential. Each component of the PPE ensemble serves a specific function, and their combined use creates a robust barrier against exposure.

Primary Engineering Controls: The First Line of Defense

Before any discussion of PPE, it is crucial to emphasize the role of engineering controls. All handling of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone must be conducted within a certified chemical fume hood.[7] This primary containment measure is non-negotiable and serves to minimize the concentration of airborne vapors and potential aerosols, thus reducing the respiratory exposure risk.

Personal Protective Equipment: Your Last Line of Defense

The following table outlines the minimum required PPE for handling this compound. The rationale behind each selection is detailed to reinforce the importance of each component.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Chemical splash goggles and a full-face shieldThe compound is expected to be corrosive and a lachrymator, causing severe eye damage and irritation.[2][4][6] Goggles provide a seal against splashes, while the face shield protects the entire face from direct contact.
Hand Protection Nitrile or latex gloves (double-gloving recommended)To prevent skin contact, which can lead to severe burns and absorption of the harmful substance.[1][8][9] Double-gloving provides an additional layer of protection in case of a breach in the outer glove.
Body Protection A full-length laboratory coat, worn closed with sleeves rolled downProtects the skin and personal clothing from splashes and contamination.[8][10]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) may be necessaryEspecially important when handling the solid form to prevent inhalation of dust particles, which can cause respiratory tract irritation.[4][5][9] The necessity of a respirator should be determined by a formal risk assessment.
Footwear Closed-toe shoesTo protect the feet from potential spills.[8]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to minimizing the risk of exposure. The following diagram and procedural steps outline a safe and efficient process for working with 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe

A streamlined workflow for handling 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone.

Step 1: Preparation

  • Don Appropriate PPE: Before entering the laboratory, ensure all required PPE is worn correctly as detailed in the table above.

  • Prepare Chemical Fume Hood: Verify that the fume hood is functioning correctly. The work surface should be clean and uncluttered. It is good practice to line the work area with absorbent pads to contain any potential spills.[11]

  • Gather and Inspect Materials: Bring all necessary chemicals, glassware, and equipment into the fume hood. Inspect all glassware for cracks or defects.

Step 2: Handling

  • Weighing the Compound: If the compound is a solid, carefully weigh the required amount in the fume hood. Avoid creating dust.

  • Transfer to Reaction Vessel: Slowly and carefully transfer the compound to the reaction vessel.

  • Performing the Reaction: Conduct the chemical reaction, keeping the sash of the fume hood at the lowest practical height.

Step 3: Cleanup and Disposal

  • Decontamination: Reusable glassware and non-porous materials can be decontaminated by soaking in a 10% bleach solution for 24 hours.[7] Alternatively, cleaning with warm soapy water followed by a rinse with 70% ethanol can be effective.[12]

  • Waste Segregation and Disposal: All disposable items contaminated with the chemical, including gloves, absorbent pads, and any residual chemical, must be collected for disposal as hazardous waste.[7][11] These materials should be placed in a designated, labeled hazardous waste container.[11] The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[13] Do not discharge to sewer systems.[13]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, this involves removing gloves first, followed by the face shield, lab coat, and goggles. Wash hands thoroughly after removing all PPE.

Emergency Procedures: Immediate Actions in Case of Exposure

In the event of an accidental exposure, immediate and decisive action is crucial.

Exposure RouteImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[2]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][14] Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen.[1][2] Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting.[2][4] Rinse the mouth with water.[13] Seek immediate medical attention.[2]

Conclusion: Fostering a Culture of Safety

The safe handling of 2-Bromo-1-(2-(difluoromethoxy)phenyl)ethanone is not merely a matter of following a checklist; it is about internalizing a culture of safety that is proactive, informed, and vigilant. By understanding the "why" behind each safety precaution, researchers can develop the expertise and judgment necessary to navigate the complexities of working with hazardous materials, thereby protecting themselves, their colleagues, and the integrity of their research.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Bromo-2-fluoroethane.
  • Echemi. (n.d.). 2-BROMO-2,2-DIFLUORO-1-PHENYL-ETHANONE Safety Data Sheets.
  • University of North Texas Health Science Center. (n.d.). Standard Operating Procedures for Bromo-Deoxyuridine (BrdU).
  • University of Colorado Boulder. (n.d.). Handling Radioactive Materials Safely. Retrieved from Office of Environmental Health and Safety.
  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 2-Bromo-1-[3-(trifluoromethyl)phenyl]-1-ethanone.
  • Knowledge. (2025, January 12). What are the risks of exposure to 2-Bromo-1-phenyl-pentan-1-one?
  • Aussie Pharma Direct. (2025, October 20). What PPE Should You Wear for Radiation Protection?
  • International Atomic Energy Agency. (n.d.). PRACTICAL RADIATION TECHNICAL MANUAL.
  • Apollo Scientific. (n.d.). 2-Bromo-1,1-difluoroethylene Safety Data Sheet.
  • University of Wyoming. (2022, October). Chemical Process SOP Example.
  • University of Central Florida. (2023, April 4). EHS_SOP341 Laboratory Decontamination. Retrieved from UCF Environmental Health and Safety.
  • UTC Aerospace Systems. (2015, June 15). SAFETY DATA SHEET - Dibromodifluoromethane (CBr2F2) (Pressurized with Nitrogen).
  • ECHEMI. (n.d.). 2-Bromo-1-(2-fluorophenyl)ethanone SDS, 655-15-2 Safety Data Sheets.
  • Synquest Labs. (n.d.). 2-Bromo-1,1-difluoroethane Safety Data Sheet.
  • Fisher Scientific. (2014, September 19). SAFETY DATA SHEET.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.